molecular formula C6H12O3 B032872 Methyl 5-hydroxypentanoate CAS No. 14273-92-8

Methyl 5-hydroxypentanoate

Cat. No.: B032872
CAS No.: 14273-92-8
M. Wt: 132.16 g/mol
InChI Key: JYXTZNBQHSHEKP-UHFFFAOYSA-N
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Description

Methyl 5-hydroxypentanoate is a high-purity, bifunctional organic compound of significant interest in synthetic and medicinal chemistry research. This molecule features both a reactive methyl ester and a terminal hydroxyl group on a flexible pentyl chain, making it a versatile C5 building block and a key precursor for heterocyclic synthesis. Its primary research application lies in its role as a linchpin for the preparation of gamma-lactones, particularly pentanolide, via controlled intramolecular cyclization. Furthermore, it serves as a crucial intermediate in the synthesis of pharmaceutical compounds, complex natural products, and functionalized polymers. The ester moiety is readily amenable to hydrolysis, transesterification, or amidation, while the hydroxyl group can be oxidized, alkylated, or used to introduce other functional groups. This bifunctionality allows researchers to systematically elongate molecular structures or create diverse chemical libraries. In material science, it is investigated as a monomer for producing biodegradable polyesters with tailored properties. As a reagent, it provides a strategic advantage in constructing complex molecular architectures, enabling studies in probe development, chemical biology, and drug discovery. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 5-hydroxypentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-9-6(8)4-2-3-5-7/h7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYXTZNBQHSHEKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30162145
Record name Pentanoic acid, 5-hydroxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30162145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14273-92-8
Record name Pentanoic acid, 5-hydroxy-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014273928
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentanoic acid, 5-hydroxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30162145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methyl 5-hydroxypentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-hydroxypentanoate (B1236267) is a bifunctional organic compound of significant interest in chemical synthesis, particularly as a versatile building block in the preparation of more complex molecules. Its structure, incorporating both a hydroxyl group and a methyl ester, allows for a wide range of chemical transformations, making it a valuable intermediate in various synthetic endeavors, including the development of new therapeutic agents. This technical guide provides a comprehensive overview of the chemical and physical properties of methyl 5-hydroxypentanoate, detailed experimental protocols for its synthesis and analysis, and an exploration of its reactivity and potential applications in drug discovery and development.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below. This data is crucial for its handling, storage, and application in experimental settings.

Table 1: General Chemical Properties
PropertyValueSource
Chemical Name This compound[1]
Synonyms 5-Hydroxypentanoic acid methyl ester, Methyl 5-hydroxyvalerate[1]
CAS Number 14273-92-8[1][2]
Molecular Formula C₆H₁₂O₃[1][2][3]
Molecular Weight 132.16 g/mol [1][2]
IUPAC Name This compound[1]
InChI Key JYXTZNBQHSHEKP-UHFFFAOYSA-N[1]
Canonical SMILES COC(=O)CCCCO[1]
Table 2: Physical Properties
PropertyValueSource
Physical State Liquid[2]
Boiling Point 178.43 °C (estimated)[4]
Density 1.02 g/cm³[2]
Refractive Index 1.42[2]
Solubility in Water 1.377 x 10⁵ mg/L at 25 °C (estimated)[4]
logP (o/w) 0.068 (estimated)[4]
Vapor Pressure 0.297 mmHg at 25 °C (estimated)[4]
Flash Point 149.00 °F (64.90 °C) (estimated)[4]

Experimental Protocols

Synthesis of this compound

This compound can be synthesized through various routes. Two common methods are the ring-opening of δ-valerolactone and the hydrogenation of methyl furoate derived from furfural (B47365).

1. Synthesis from δ-Valerolactone

A straightforward method for the preparation of this compound is the acid-catalyzed ring-opening of δ-valerolactone with methanol (B129727).

  • Reaction Scheme: δ-Valerolactone + CH₃OH (in the presence of an acid catalyst) → this compound

  • Experimental Procedure:

    • To a solution of δ-valerolactone in excess methanol, a catalytic amount of a strong acid (e.g., sulfuric acid or a solid acid catalyst) is added.

    • The reaction mixture is stirred at a specified temperature (e.g., reflux) for a period determined by reaction monitoring (e.g., by TLC or GC).

    • Upon completion, the reaction is cooled to room temperature, and the excess methanol is removed under reduced pressure.

    • The residue is neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • The combined organic layers are dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield the crude product.

    • Purification is achieved by fractional distillation under reduced pressure to afford pure this compound.[5]

2. Synthesis from Furfural

A two-step process starting from the renewable feedstock furfural is another viable synthetic route.[6][7]

  • Step 1: Dehydrogenation of Furfural to Methyl Furoate

    • Furfural, methanol, and water are reacted in the presence of a dehydrogenation catalyst in a first reactor.[6]

    • The catalyst precursor is prepared by impregnating a support (e.g., activated carbon, SiO₂, Al₂O₃) with a solution of a metal salt (e.g., ruthenium chloride).[6] The precursor is then dried and calcined.[6]

    • The reaction is carried out in a stainless steel tube reactor at elevated temperature (e.g., 250 °C) and pressure (e.g., 0.2 MPa H₂).[6]

  • Step 2: Hydrogenolysis of Methyl Furoate to this compound

    • The reaction mixture containing methyl furoate is then subjected to hydrogenolysis in a second reactor with a specific hydrogenolysis catalyst.[6][7]

    • The hydrogenolysis catalyst precursor is prepared similarly to the dehydrogenation catalyst, using a different metal salt and support combination.[6]

    • This step is performed under higher pressure (e.g., 0.5 MPa H₂) and temperature (e.g., 300 °C).[6]

  • Purification:

    • The final product is purified by fractional distillation under reduced pressure.

Synthesis_Workflow cluster_furfural Synthesis from Furfural cluster_valerolactone Synthesis from δ-Valerolactone Furfural Furfural Reactor1 Reactor 1 (Dehydrogenation) Furfural->Reactor1 Methanol_Water Methanol, Water Methanol_Water->Reactor1 Dehydrogenation_Catalyst Dehydrogenation Catalyst Dehydrogenation_Catalyst->Reactor1 Methyl_Furoate Methyl Furoate Intermediate Reactor1->Methyl_Furoate Reactor2 Reactor 2 (Hydrogenolysis) Methyl_Furoate->Reactor2 Hydrogenolysis_Catalyst Hydrogenolysis Catalyst Hydrogenolysis_Catalyst->Reactor2 Crude_Product_F Crude Methyl 5-hydroxypentanoate Reactor2->Crude_Product_F Purification Purification (Fractional Distillation) Crude_Product_F->Purification delta_Valerolactone δ-Valerolactone Ring_Opening Ring-Opening Reaction delta_Valerolactone->Ring_Opening Methanol_Acid Methanol, Acid Catalyst Methanol_Acid->Ring_Opening Crude_Product_V Crude Methyl 5-hydroxypentanoate Ring_Opening->Crude_Product_V Crude_Product_V->Purification Final_Product Pure Methyl 5-hydroxypentanoate Purification->Final_Product

Caption: Synthetic routes to this compound.
Analytical Methods

1. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Purpose: To determine the purity of this compound and identify any impurities.

  • Methodology:

    • Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • GC Conditions:

      • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

      • Injector Temperature: 250 °C.

      • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).

      • Carrier Gas: Helium at a constant flow rate.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 30 to 200.

      • Ion Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

    • Data Analysis: The retention time of the major peak is used to identify this compound, and the mass spectrum of this peak is compared with a reference spectrum for confirmation. Purity is determined by the relative area of the main peak.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: To confirm the chemical structure of this compound.

  • Methodology:

    • Sample Preparation: A small amount of the purified sample is dissolved in a deuterated solvent (e.g., CDCl₃ or D₂O).

    • ¹H NMR: The spectrum will show characteristic signals for the different types of protons in the molecule. Expected chemical shifts (δ) and multiplicities are:

      • A singlet for the methyl ester protons (-OCH₃).

      • A triplet for the methylene (B1212753) protons adjacent to the hydroxyl group (-CH₂OH).

      • A triplet for the methylene protons adjacent to the ester carbonyl group (-CH₂COOCH₃).

      • Multiplets for the other two methylene groups in the chain.

    • ¹³C NMR: The spectrum will show distinct signals for each of the six carbon atoms.

    • Data Analysis: The chemical shifts, integration values, and coupling patterns in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are used to confirm the structure.[8]

3. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Purpose: To identify the key functional groups present in the molecule.

  • Methodology:

    • Sample Preparation: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr), or the spectrum is recorded using an ATR (Attenuated Total Reflectance) accessory.

    • Data Acquisition: The infrared spectrum is recorded over the range of approximately 4000-400 cm⁻¹.

    • Data Analysis: The presence of characteristic absorption bands confirms the functional groups:

      • A broad band in the region of 3500-3200 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.[9]

      • A strong, sharp band around 1740-1720 cm⁻¹ due to the C=O stretching of the ester group.

      • Bands in the region of 3000-2850 cm⁻¹ corresponding to C-H stretching of the aliphatic chain.

      • A band around 1200-1100 cm⁻¹ for the C-O stretching of the ester.[9]

Reactivity and Stability

The reactivity of this compound is dictated by its two functional groups: the hydroxyl group and the methyl ester.

  • Hydroxyl Group Reactions:

    • Oxidation: The primary alcohol can be oxidized to an aldehyde (methyl 5-oxopentanoate) using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or by a Swern oxidation.[10][11][12][13] Stronger oxidizing agents will lead to the corresponding carboxylic acid.

    • Esterification/Etherification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters, or with alkyl halides to form ethers.

  • Ester Group Reactions:

    • Hydrolysis: The methyl ester can be hydrolyzed to 5-hydroxypentanoic acid under either acidic or basic conditions.

    • Transesterification: The methyl group can be exchanged with other alkyl groups by reacting with another alcohol in the presence of an acid or base catalyst.

    • Reduction: The ester can be reduced to a diol (1,5-pentanediol) using strong reducing agents like lithium aluminum hydride.

    • Amidation: Reaction with amines can convert the ester to the corresponding amide.

  • Intramolecular Cyclization: Under certain conditions, this compound can undergo intramolecular transesterification to form δ-valerolactone.

  • Stability:

    • The compound should be stored in a cool, dry place.[14] It is sensitive to strong oxidizing agents and strong acids and bases, which can promote hydrolysis or other reactions.

Applications in Drug Development

This compound serves as a key building block in the synthesis of various biologically active molecules. Its bifunctional nature allows for the introduction of diverse functionalities and the construction of complex molecular architectures.

  • Synthesis of Prostaglandin (B15479496) and Leukotriene Analogs: The carbon skeleton of this compound is a suitable starting point for the synthesis of analogs of prostaglandins (B1171923) and leukotrienes, which are important mediators of inflammation.[15][16] By modifying the functional groups and extending the carbon chain, novel compounds with potential anti-inflammatory activity can be developed.

  • Precursor for Antiviral Nucleoside Analogs: The hydroxy-ester functionality can be elaborated into the sugar-like moieties of nucleoside analogs.[17][18][19][20] These modified nucleosides can act as inhibitors of viral polymerases, a key target in antiviral drug discovery.

Drug_Development_Applications cluster_prostaglandins Prostaglandin & Leukotriene Analogs cluster_antivirals Antiviral Nucleoside Analogs M5HP This compound Modification Functional Group Modification & Chain Extension M5HP->Modification Elaboration Elaboration into Sugar-like Moieties M5HP->Elaboration Prostaglandin_Analog Prostaglandin Analog Modification->Prostaglandin_Analog Leukotriene_Analog Leukotriene Analog Modification->Leukotriene_Analog Anti_Inflammatory Anti-inflammatory Activity Prostaglandin_Analog->Anti_Inflammatory Leukotriene_Analog->Anti_Inflammatory Nucleoside_Analog Nucleoside Analog Elaboration->Nucleoside_Analog Viral_Polymerase_Inhibition Viral Polymerase Inhibition Nucleoside_Analog->Viral_Polymerase_Inhibition

Caption: Applications in medicinal chemistry.

Conclusion

This compound is a valuable and versatile chemical intermediate with a well-defined set of chemical and physical properties. Its utility in organic synthesis is underscored by the various transformations it can undergo at its hydroxyl and ester functionalities. For researchers and professionals in drug development, this compound represents a key starting material for the synthesis of a range of potential therapeutic agents, particularly in the areas of anti-inflammatory and antiviral research. The detailed experimental protocols and property data provided in this guide are intended to facilitate its effective use in the laboratory and to spur further investigation into its applications.

References

Methyl 5-hydroxypentanoate (CAS: 14273-92-8): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of Methyl 5-hydroxypentanoate (B1236267) (CAS: 14273-92-8), a versatile chemical intermediate. It details the compound's physicochemical properties, synthesis methodologies, key chemical reactions, and significant applications, particularly in the fields of polymer chemistry and drug development. This guide is intended to serve as a foundational resource, incorporating detailed experimental protocols and visual workflows to support advanced research and application.

Core Physicochemical and Identification Data

Methyl 5-hydroxypentanoate is a chiral, liquid-phase solvent that appears as a colorless to pale yellow liquid.[1] Its bifunctional nature, containing both a hydroxyl group and a methyl ester, makes it a valuable building block in organic synthesis.[1]

Table 1: Physicochemical Properties

Property Value Source
Molecular Formula C₆H₁₂O₃ [2][3][4][5]
Molecular Weight 132.16 g/mol [3][4][5][6]
Physical Form Liquid (at 20°C) [2][3]
Density 1.02 g/cm³ [3]
Boiling Point 178.43 °C (estimated at 760 mmHg) [6][7]
Flash Point 64.90 °C (149.00 °F) (estimated) [6][7]
Vapor Pressure 0.297 mmHg at 25.00 °C (estimated) [6][7]
Refractive Index 1.42 [3]
logP (o/w) 0.068 (estimated) [6][7]

| Water Solubility | 1.377e+005 mg/L at 25 °C (estimated) |[7] |

Table 2: Chemical Identifiers

Identifier Value
CAS Number 14273-92-8
IUPAC Name This compound
InChI InChI=1S/C6H12O3/c1-9-6(8)4-2-3-5-7/h7H,2-5H2,1H3
InChIKey JYXTZNBQHSHEKP-UHFFFAOYSA-N

| SMILES | COC(=O)CCCCO |

Synthesis from Renewable Resources: A Sustainable Approach

A notable and sustainable method for preparing this compound utilizes furfural (B47365), a derivative of biomass.[8][9] This two-step process avoids petroleum-based feedstocks and enhances the green profile of subsequent products.[8] The method first involves the conversion of furfural to methyl furoate, followed by hydrogenolysis to yield the target compound.[9]

G Workflow: Synthesis of this compound from Furfural cluster_0 Step 1: Dehydrogenation cluster_1 Step 2: Hydrogenolysis Furfural Furfural + Methanol Reactor1 Reactor 1 Dehydrogenation Catalyst 250°C, 0.2MPa H₂ Furfural->Reactor1 MethylFuroate Methyl Furoate Intermediate Reactor1->MethylFuroate Reactor2 Reactor 2 Hydrogenolysis Catalyst 300°C, 0.5MPa H₂ MethylFuroate->Reactor2 FinalProduct This compound Reactor2->FinalProduct

Fig 1. Two-step synthesis from furfural.
Experimental Protocol: Two-Step Synthesis from Furfural

This protocol is adapted from methodologies described in patent literature for the conversion of furfural to this compound.[8][9]

A. Catalyst Preparation:

  • Dehydrogenation Catalyst: Prepare a 10 wt% aqueous solution of ruthenium chloride. Add a carrier powder (e.g., activated carbon) and stir to mix evenly. Impregnate at room temperature for 12 hours. Dry the mixture in an oven at 120°C for 12 hours. If the carrier is not activated carbon, calcine at 500°C for 4 hours. Form the resulting powder into tablets.[8]

  • Hydrogenolysis Catalyst: Using a step-by-step equal-volume impregnation method, add a 10 wt% solution of the active component's soluble salt (e.g., copper and lanthanum nitrates) to a carrier (e.g., Al₂O₃). Stir evenly and impregnate at room temperature for 12 hours. Dry in an oven at 120°C for 12 hours, followed by calcination in air at 500°C for 3 hours to obtain the catalyst precursor powder, which is then formed into tablets.[8]

B. Reaction Procedure:

  • Reactor Setup: Utilize two sequential stainless steel tube reactors (e.g., 20mm inner diameter, 1000mm length).[8]

  • Catalyst Loading and Reduction:

    • Load 50g of the dehydrogenation catalyst into the first reactor. Reduce the catalyst in situ at 250°C under 0.2 MPa of H₂ flowing at 1.5 L/min for 4 hours.[8]

    • Load 50g of the hydrogenolysis catalyst into the second reactor. Reduce this catalyst in situ at 300°C under 0.5 MPa of H₂ flowing at 1.5 L/min for 4 hours.[8]

  • Step 1 - Dehydrogenation: Introduce a feed of furfural, methanol, and water into the first reactor. The reaction liquid containing methyl furoate is collected at the outlet.[8][9]

  • Step 2 - Hydrogenolysis: The reaction liquid from the first step is fed along with hydrogen into the second reactor to undergo hydrogenolysis, yielding a final reaction liquid containing this compound.[8][9]

  • Purification: The final product can be purified from the reaction mixture using standard laboratory techniques such as distillation.

Chemical Reactivity and Transformations

The dual functionality of this compound allows it to serve as a precursor to several important chemical compounds. It is used in the synthesis of levulinic acid and butyrolactone.[1] Under acidic conditions, it can be oxidized to methyl 5-oxopentanoate.[1]

G Key Chemical Transformations MHP This compound HVA 5-Hydroxyvaleric Acid MHP->HVA Hydrolysis MOP Methyl 5-oxopentanoate MHP->MOP Oxidation (e.g., H₂SO₄/Methanol) GVL γ-Valerolactone MHP->GVL Intramolecular Cyclization

Fig 2. Reactions of this compound.

Applications in Drug Development and Materials Science

This compound is a crucial intermediate in both pharmaceutical and materials science sectors. Its primary value lies in its role as a monomer and a precursor to other synthetically important molecules.

  • Pharmaceutical Intermediate: The hydrolysis of this compound yields 5-hydroxyvaleric acid (CAS: 13392-69-3). This acid is a significant drug synthesis intermediate used as a carbon skeleton in the production of anti-tumor drugs, anti-tuberculosis medications, and treatments for diabetes.[9]

  • Biopolymer Synthesis: As an important monomer, it is used for the synthesis of poly-5-hydroxyvalerate (P5HV), a type of biodegradable polymer with potential applications in medical devices and environmentally friendly plastics.[8]

  • Fine Chemicals: It also serves as a building block for producing more complex organic compounds and may find use in the flavor and fragrance industries.[1]

G Applications as a Synthetic Precursor cluster_drugs Drug Development cluster_polymers Materials Science MHP This compound (CAS: 14273-92-8) HVA Intermediate: 5-Hydroxyvaleric Acid MHP->HVA P5HV Monomer for: Poly-5-hydroxyvalerate (P5HV) MHP->P5HV Antitumor Anti-Tumor Drugs HVA->Antitumor Antituberculosis Anti-Tuberculosis Drugs HVA->Antituberculosis Antidiabetic Anti-Diabetic Drugs HVA->Antidiabetic Biopolymers Biodegradable Polymers P5HV->Biopolymers

Fig 3. Role in drug and material synthesis pathways.

Spectroscopic Analysis

Structural elucidation and purity assessment of this compound are typically performed using standard spectroscopic techniques. While detailed spectra are beyond the scope of this guide, ¹³C NMR data is available for this compound, providing definitive structural confirmation.[5] Researchers are encouraged to consult spectral databases for reference data, including NMR, HPLC, and LC-MS.[10][11]

Safety and Handling

This compound should be handled by technically qualified personnel in a research setting.[3] It is not intended for food, cosmetic, or drug use directly.[3]

Table 3: GHS Safety Information

Category Information
Pictogram GHS07 (Exclamation mark)
Signal Word Warning
Hazard Statements H227: Combustible liquidH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
Precautionary Statements P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362, P403+P233, P405, P501

| Storage | Store long-term at 2-8°C, sealed in a dry environment.[2][3][10] |

Note: This safety information is a summary. Always consult the full Safety Data Sheet (SDS) from the supplier before handling the chemical.[12]

References

An In-depth Technical Guide to Methyl 5-hydroxypentanoate (C6H12O3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-hydroxypentanoate (B1236267) is a bifunctional organic molecule featuring both a hydroxyl and a methyl ester group. This unique structure makes it a valuable building block in various chemical syntheses. This technical guide provides a comprehensive overview of the physicochemical properties, spectroscopic data, synthesis methodologies, and potential applications of Methyl 5-hydroxypentanoate, with a particular focus on its relevance to the fields of chemical research and drug development.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral characteristics of this compound is fundamental for its application in research and development.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference
CAS Number 14273-92-8[1]
Molecular Formula C6H12O3[1]
Molecular Weight 132.16 g/mol [1]
Appearance Colorless to pale yellow liquid[2]
Density 1.02 g/cm³[2]
Boiling Point 178.43 °C (estimated)[3]
Refractive Index 1.42[2]
Solubility Soluble in water and organic solvents[3]
Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. While publicly available, fully assigned spectra are limited, the expected spectral features are outlined below.

1.2.1. ¹H NMR Spectroscopy

The proton Nuclear Magnetic Resonance (¹H NMR) spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.67s3H-OCH₃
~3.64t2HHO-CH ₂-
~2.34t2H-CH ₂-COOCH₃
~1.70 - 1.55m4H-CH₂-CH ₂-CH ₂-CH₂-
~1.50br s1H-OH

Note: Predicted chemical shifts. Actual values may vary depending on the solvent and experimental conditions.

1.2.2. ¹³C NMR Spectroscopy

The carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~174.5C =O
~62.5HO-C H₂-
~51.5-OC H₃
~34.0-C H₂-COOCH₃
~32.0HO-CH₂-C H₂-
~21.5-CH₂-C H₂-CH₂-

Note: Predicted chemical shifts. Actual values may vary depending on the solvent and experimental conditions.

1.2.3. Mass Spectrometry

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule. For this compound, Electron Ionization (EI) would likely lead to a molecular ion peak (M⁺) at m/z = 132.

Predicted Fragmentation Pathway:

A common fragmentation pathway for esters involves the loss of the alkoxy group. In this case, the loss of the methoxy (B1213986) radical (•OCH₃) would result in a fragment at m/z = 101. Another characteristic fragmentation is the McLafferty rearrangement, which could lead to a fragment at m/z = 74. Alpha-cleavage adjacent to the hydroxyl group could also occur.

M [C6H12O3]+• m/z = 132 F1 [C5H9O2]+ m/z = 101 M->F1 - •OCH3 F2 [C3H6O2]+• m/z = 74 M->F2 McLafferty Rearrangement F3 [C5H9O]+ m/z = 85 M->F3 - •CH2OH

Predicted Mass Spectrometry Fragmentation Pathway of this compound.

Experimental Protocols

The synthesis of this compound can be achieved through various routes. One common laboratory-scale method involves the Baeyer-Villiger oxidation of cyclopentanone (B42830) to δ-valerolactone, followed by methanolysis.

Synthesis via Baeyer-Villiger Oxidation and Methanolysis

This two-step synthesis provides a reliable method for the preparation of this compound from readily available starting materials.[4][5][6]

Step 1: Baeyer-Villiger Oxidation of Cyclopentanone to δ-Valerolactone

Materials:

  • Cyclopentanone

  • m-Chloroperoxybenzoic acid (m-CPBA) or other suitable peroxy acid

  • Dichloromethane (B109758) (DCM) or other suitable solvent

  • Sodium bicarbonate (NaHCO₃) solution

  • Sodium sulfite (B76179) (Na₂SO₃) solution

  • Magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware

Procedure:

  • Dissolve cyclopentanone in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Slowly add a solution of m-chloroperoxybenzoic acid in dichloromethane to the stirred solution of cyclopentanone. The reaction is exothermic and the temperature should be maintained below 25 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated sodium sulfite solution to destroy any excess peroxy acid.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude δ-valerolactone.

  • The crude product can be purified by vacuum distillation.

Step 2: Methanolysis of δ-Valerolactone to this compound

Materials:

  • δ-Valerolactone

  • Methanol (B129727) (MeOH)

  • Sulfuric acid (H₂SO₄) or other acid catalyst

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Ethyl acetate (B1210297) or other suitable extraction solvent

  • Magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

Procedure:

  • Dissolve δ-valerolactone in an excess of methanol in a round-bottom flask.

  • Add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and neutralize the acid catalyst by the slow addition of a saturated sodium bicarbonate solution.

  • Remove the bulk of the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography.

cluster_0 Step 1: Baeyer-Villiger Oxidation cluster_1 Step 2: Methanolysis Cyclopentanone Cyclopentanone dValerolactone δ-Valerolactone Cyclopentanone->dValerolactone m-CPBA, DCM dValerolactone2 δ-Valerolactone M5HP This compound dValerolactone2->M5HP MeOH, H+

Synthetic Workflow for this compound.

Applications in Research and Drug Development

This compound serves as a versatile building block in organic synthesis due to its two reactive functional groups.[7]

Precursor for Bioactive Molecules

The 5-hydroxypentanoate structural motif is present in a number of natural products and bioactive molecules. While direct applications of this compound in drug development are not extensively documented, its potential as a precursor is significant. For instance, it can be used in the synthesis of:

  • Pheromones: Certain insect pheromones contain ester and hydroxyl functionalities, and the carbon chain of this compound can serve as a foundational element.

  • Prostaglandin (B15479496) Analogs: The synthesis of prostaglandin analogs, which are used in various therapeutic areas, often involves the construction of side chains where a hydroxy-ester moiety could be a key intermediate.

  • Polyketide Fragments: In the total synthesis of complex natural products like polyketides, which exhibit a wide range of biological activities, small, functionalized building blocks like this compound can be strategically employed.

Role in Signaling Pathways

While there is no direct evidence of this compound's involvement in specific signaling pathways, its structural similarity to endogenous molecules like γ-hydroxybutyrate (GHB) and other short-chain fatty acids suggests potential for biological activity. Further research is warranted to explore its possible interactions with cellular receptors and enzymes.

M5HP Methyl 5-hydroxypentanoate Pheromones Pheromone Synthesis M5HP->Pheromones Prostaglandins Prostaglandin Analogs M5HP->Prostaglandins NaturalProducts Natural Product Fragments M5HP->NaturalProducts Bioactive Bioactive Molecules Pheromones->Bioactive Prostaglandins->Bioactive NaturalProducts->Bioactive

Potential Applications of this compound in Synthesis.

Safety and Handling

For research and development purposes, it is crucial to handle this compound with appropriate safety precautions.

Hazard Identification

Based on available data from suppliers, this compound is associated with the following hazards:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Handling Procedures
  • Work in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of vapors.

  • In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

  • Store in a cool, dry, and well-ventilated place away from incompatible materials.

Disclaimer: This document is intended for informational purposes only and should not be considered as a substitute for a comprehensive safety data sheet (SDS). Always refer to the SDS for detailed safety information.

References

An In-depth Technical Guide to the Physical Properties of Methyl 5-Hydroxypentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Methyl 5-hydroxypentanoate (B1236267) (CAS No. 14273-92-8), a valuable intermediate in various chemical syntheses. This document consolidates key data, outlines detailed experimental protocols for property determination, and presents a logical workflow for the characterization of this and similar liquid chemical compounds.

Core Physical and Chemical Properties

Methyl 5-hydroxypentanoate, also known as methyl 5-hydroxyvalerate, is a bifunctional organic molecule possessing both a hydroxyl and a methyl ester group.[1] This structure imparts its characteristic physical and chemical properties, making it a subject of interest in synthetic organic chemistry. At ambient conditions, it exists as a clear, oily liquid.[1]

Quantitative Physical Properties

A summary of the key quantitative physical properties of this compound is presented in the table below. These values are essential for its handling, purification, and use in chemical reactions.

PropertyValueSource(s)
Molecular Formula C₆H₁₂O₃[2][3]
Molecular Weight 132.16 g/mol [2][3]
Boiling Point 178.4 °C at 760 mmHg[3]
Density 1.02 g/cm³[4]
Refractive Index 1.42[4]
Flash Point 64.9 °C[3]
Solubility Soluble in Dichloromethane, Ethyl Acetate[1]
Physical Form Liquid at 20°C[4]
Storage Temperature 2-8 °C, sealed in a dry environment

Spectroscopic Data (Predicted)

While experimental spectra are proprietary to various suppliers, the expected spectroscopic data for this compound can be predicted based on its chemical structure. This information is crucial for its identification and characterization.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectrum (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. Based on the predicted spectrum for the closely related 5-hydroxypentanoic acid, the following chemical shifts can be anticipated for a spectrum recorded in a deuterated solvent:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.67s3H-OCH₃ (Methyl ester)
~3.62t2H-CH₂-OH (Methylene adjacent to hydroxyl)
~2.35t2H-CH₂-C(=O) (Methylene adjacent to carbonyl)
~1.6-1.7m4H-CH₂-CH₂-CH₂- (Central methylenes)
Variablebr s1H-OH (Hydroxyl proton, exchangeable)

Note: The chemical shift of the hydroxyl proton is variable and depends on the solvent, concentration, and temperature.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectrum (Predicted)

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The following approximate chemical shifts are expected:

Chemical Shift (ppm)Assignment
~174C=O (Ester carbonyl)
~62-CH₂-OH (Carbon adjacent to hydroxyl)
~51-OCH₃ (Methyl ester carbon)
~34-CH₂-C(=O) (Carbon adjacent to carbonyl)
~32-CH₂- (Central methylene)
~22-CH₂- (Central methylene)
IR (Infrared) Spectroscopy (Predicted)

The infrared spectrum is used to identify the functional groups present in the molecule. Key absorption bands expected for this compound include:

Wavenumber (cm⁻¹)Functional GroupDescription
~3400 (broad)O-HAlcohol stretching
~2950C-HAlkane stretching
~1735C=OEster carbonyl stretching
~1170C-OEster C-O stretching
Mass Spectrometry (MS) (Predicted)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) would be observed at m/z = 132. Common fragments would likely arise from the loss of water (m/z = 114), the methoxy (B1213986) group (m/z = 101), or cleavage adjacent to the carbonyl group.

Experimental Protocols

The following are detailed methodologies for the determination of the key physical properties of liquid compounds like this compound.

Boiling Point Determination (Thiele Tube Method)
  • Apparatus: Thiele tube, thermometer, small test tube, capillary tube (sealed at one end), heating source (Bunsen burner or oil bath), and a rubber band or wire for attachment.

  • Procedure:

    • Fill the Thiele tube with a high-boiling point liquid (e.g., mineral oil) to a level just above the side arm.

    • Place a small amount of this compound into the small test tube.

    • Invert the sealed capillary tube and place it inside the test tube containing the sample.

    • Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

    • Suspend the thermometer and test tube assembly in the Thiele tube, with the oil level above the sample.

    • Gently heat the side arm of the Thiele tube.

    • Observe the capillary tube. As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary.

    • When a continuous stream of bubbles is observed, remove the heat.

    • The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.

Density Measurement (Pycnometer Method)
  • Apparatus: Pycnometer (a small glass flask with a fitted ground glass stopper with a capillary tube), analytical balance.

  • Procedure:

    • Clean and thoroughly dry the pycnometer.

    • Weigh the empty, dry pycnometer on an analytical balance (m₁).

    • Fill the pycnometer with distilled water of a known temperature and insert the stopper, ensuring the capillary is filled and no air bubbles are present. Wipe any excess water from the outside.

    • Weigh the pycnometer filled with water (m₂).

    • Empty and dry the pycnometer completely.

    • Fill the pycnometer with this compound and insert the stopper, again ensuring the capillary is filled and the exterior is dry.

    • Weigh the pycnometer filled with the sample (m₃).

    • The density (ρ) is calculated using the formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the density of water at the measurement temperature.

Spectroscopic Analysis
  • ¹H and ¹³C NMR Spectroscopy:

    • Dissolve a small amount of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Place the NMR tube in the spectrometer.

    • Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

    • Process the data to determine chemical shifts, integration, and coupling constants.

  • IR Spectroscopy (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean.

    • Record a background spectrum.

    • Place a small drop of this compound directly onto the ATR crystal.

    • Acquire the IR spectrum.

    • Clean the crystal thoroughly after the measurement.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the physical and chemical characterization of a liquid compound such as this compound.

G cluster_0 Initial Assessment cluster_1 Physical Property Determination cluster_2 Spectroscopic Characterization cluster_3 Data Analysis and Reporting A Obtain Sample of This compound B Visual Inspection (Color, Clarity, Physical State) A->B C Boiling Point Measurement B->C D Density Measurement B->D E Refractive Index Measurement B->E F 1H NMR Spectroscopy B->F G 13C NMR Spectroscopy B->G H IR Spectroscopy B->H I Mass Spectrometry B->I J Compile and Tabulate Data C->J D->J E->J F->J G->J H->J I->J K Interpret Spectra J->K L Generate Technical Report K->L

Caption: Experimental workflow for the characterization of this compound.

References

Methyl 5-Hydroxypentanoate: A Technical Overview of its Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties of methyl 5-hydroxypentanoate (B1236267), a valuable intermediate in various chemical syntheses. The document focuses on its boiling point and density, presenting available data and outlining standardized experimental protocols for their determination.

Physicochemical Data

The key physical properties of methyl 5-hydroxypentanoate are summarized in the table below for easy reference and comparison.

PropertyValueConditions
Boiling Point ~178.4 °Cat 760 mmHg
Density ~1.02 g/cm³at 20°C

Experimental Protocols

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For accurate determination, methods outlined by the Organisation for Economic Co-operation and Development (OECD) Guideline 103 are recommended.[1][2][3]

Method: Ebulliometer

An ebulliometer is a device specifically designed for the precise measurement of boiling points.

  • Apparatus: An ebulliometer consists of a boiling flask, a condenser, and a thermometer or thermocouple. The design allows for the substance to be boiled while the temperature of the vapor-liquid equilibrium is measured.

  • Procedure:

    • A sample of this compound is placed in the boiling flask.

    • The apparatus is assembled, and the substance is heated.

    • The liquid is brought to a steady boil, ensuring that the vapor and liquid phases are in equilibrium.

    • The temperature is recorded when it remains constant. This temperature is the boiling point at the measured atmospheric pressure.

    • For determination of the normal boiling point, the observed temperature is corrected to a standard pressure of 760 mmHg (101.325 kPa).

Determination of Density

Density is the mass of a substance per unit volume. The OECD Guideline 109 describes several methods for determining the density of liquids.[4][5][6][7][8]

Method: Oscillating Densimeter

This method is suitable for liquids and is based on the measurement of the frequency of oscillation of a U-shaped tube filled with the sample.

  • Apparatus: An oscillating densimeter.

  • Procedure:

    • The instrument is calibrated using two substances of known density, such as dry air and distilled water.

    • The U-shaped tube is filled with this compound.

    • The instrument electronically excites the tube to oscillate at its natural frequency.

    • The frequency of oscillation is measured, which is directly related to the density of the liquid in the tube.

    • The density is then calculated by the instrument's software based on the calibration. The measurement is typically performed at a constant temperature, such as 20°C.

Synthesis Pathway from Biomass-Derived Furfural (B47365)

This compound can be synthesized from furfural, a renewable platform chemical derived from lignocellulosic biomass. This process involves a two-step reaction pathway.[9] The first step is the conversion of furfural to methyl furoate, which is then hydrogenated to produce this compound.

Synthesis_Pathway Furfural Furfural MethylFuroate Methyl Furoate Furfural->MethylFuroate Methanol, Dehydrogenation Catalyst MHP This compound MethylFuroate->MHP Hydrogen, Hydrogenolysis Catalyst

Caption: Synthesis of this compound from Furfural.

References

Methyl 5-hydroxypentanoate solubility in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Methyl 5-hydroxypentanoate (B1236267) in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of methyl 5-hydroxypentanoate. Due to a lack of extensive, publicly available quantitative data on the solubility of this compound in a wide range of organic solvents, this document presents qualitative solubility information, predicted solubility trends, and a detailed experimental protocol for determining its solubility. The provided methodologies are based on established practices for solubility determination of liquid solutes.

Introduction to this compound

This compound (CAS RN: 14273-92-8) is a bifunctional organic molecule containing both a methyl ester and a primary alcohol functional group. Its structure suggests a moderate polarity, which influences its solubility in various organic solvents. Understanding its solubility is crucial for its application in chemical synthesis, formulation development, and purification processes.

Solubility Data

A thorough review of scientific literature and chemical databases reveals a notable absence of comprehensive quantitative solubility data for this compound in common organic solvents. However, some qualitative information is available.

Qualitative Solubility:

Predicted and Estimated Solubility:

The principle of "like dissolves like" can be used to predict the solubility of this compound. Its hydroxyl group allows for hydrogen bonding, suggesting solubility in polar protic solvents, while the ester group and the hydrocarbon backbone contribute to its solubility in less polar solvents. An estimated water solubility of 1.377 x 10^5 mg/L at 25°C has been reported[1].

The following table summarizes the expected solubility of this compound in a range of organic solvents based on its chemical structure and general solubility principles. These are predictions and should be confirmed experimentally.

SolventSolvent TypePredicted SolubilityRationale
MethanolPolar ProticHighly Soluble / MiscibleThe hydroxyl group of both solute and solvent can form strong hydrogen bonds.
EthanolPolar ProticHighly Soluble / MiscibleSimilar to methanol, strong hydrogen bonding interactions are expected.
Acetone (B3395972)Polar AproticSolubleThe polar carbonyl group of acetone can interact with the ester and hydroxyl groups of the solute.
Ethyl AcetateModerately PolarSolubleThe ester functionalities are compatible, and the overall polarities are similar.
DichloromethaneModerately PolarSolubleThe moderate polarity of dichloromethane is suitable for dissolving molecules with both polar and non-polar characteristics.
ChloroformModerately PolarSolubleSimilar to dichloromethane, it is a good solvent for a wide range of organic compounds.
Tetrahydrofuran (THF)Polar Aprotic (Ether)SolubleThe ether oxygen can act as a hydrogen bond acceptor for the hydroxyl group of the solute.
Diethyl EtherWeakly Polar (Ether)Moderately SolubleThe ether functionality offers some polarity, but the overall non-polar character is higher than THF.
TolueneNon-polar AromaticSparingly Soluble to Moderately SolubleThe non-polar aromatic ring has limited favorable interactions with the polar functional groups of the solute.
Hexane (B92381)Non-polar AliphaticSparingly Soluble to InsolubleThe non-polar nature of hexane has very weak interactions with the polar ester and hydroxyl groups.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound, a liquid, in various organic solvents using the widely accepted shake-flask method.[2][3][4]

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

  • This compound (>95% purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or flasks with screw caps

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Gas chromatograph (GC) with a suitable column (e.g., a polar capillary column) or a high-performance liquid chromatograph (HPLC) with a suitable detector (e.g., refractive index detector)

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add a known volume (e.g., 5 mL) of the selected organic solvent to a series of vials.

    • To each vial, add an excess amount of this compound. Since it is a liquid, this can be done by adding it dropwise until a separate liquid phase is clearly visible, ensuring saturation.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).

    • Agitate the vials for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 48 hours. The time to reach equilibrium should be determined by preliminary experiments where samples are taken at different time points (e.g., 12, 24, 36, and 48 hours) until the concentration of the solute in the solvent phase remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed in the thermostat for at least 2 hours to allow for phase separation.

    • Carefully withdraw an aliquot of the supernatant (the solvent phase) using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved microdroplets of the solute.

  • Analysis:

    • Accurately weigh the filtered sample.

    • Prepare a series of calibration standards of this compound in the same solvent.

    • Analyze the filtered sample and the calibration standards using a pre-validated GC or HPLC method.

    • The concentration of this compound in the saturated solution is determined from the calibration curve.

  • Data Presentation:

    • Solubility can be expressed in various units, such as g/100 mL, g/L, or mole fraction.

Visualizing the Experimental Workflow

The following diagrams illustrate the key logical steps in assessing the solubility of this compound.

experimental_workflow start Start: Select Solvent and Temperature prep Prepare Supersaturated Mixture start->prep equilibrate Equilibrate (e.g., 24-48h) with Agitation prep->equilibrate settle Settle for Phase Separation equilibrate->settle sample Sample and Filter Supernatant settle->sample analyze Analyze by GC/HPLC sample->analyze calculate Calculate Solubility analyze->calculate end_node End: Report Data calculate->end_node

Caption: Experimental workflow for determining the solubility of this compound.

Signaling Pathway for Solubility Prediction

The following diagram illustrates the logical pathway for predicting the solubility of a compound like this compound based on its molecular structure.

solubility_prediction_pathway compound This compound Structure functional_groups Identify Functional Groups: - Methyl Ester - Primary Alcohol compound->functional_groups polarity Assess Overall Molecular Polarity functional_groups->polarity interaction_potential Evaluate Solute-Solvent Interaction Potential polarity->interaction_potential solvent_properties Consider Solvent Properties: - Polarity - Protic/Aprotic solvent_properties->interaction_potential solubility_prediction Predict Solubility: (e.g., High, Moderate, Low) interaction_potential->solubility_prediction

Caption: Logical pathway for predicting the solubility of an organic compound.

Conclusion

References

Methyl 5-hydroxypentanoate structural formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methyl 5-Hydroxypentanoate (B1236267)

This technical guide provides a comprehensive overview of methyl 5-hydroxypentanoate, a chiral liquid-phase solvent with applications in chemical synthesis.[1][2] The information is tailored for researchers, scientists, and professionals in drug development, with a focus on its chemical properties, synthesis, and analytical characterization.

Chemical Identity and Properties

This compound is an organic compound classified as a hydroxy ester. Its structure consists of a five-carbon pentanoate backbone with a hydroxyl group at the 5-position and a methyl ester at the carboxyl end.

Structural Formula

The structural formula of this compound is presented below:

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, application in reactions, and for analytical purposes.

PropertyValueSource
Molecular Formula C6H12O3[2][3][4][5]
Molecular Weight 132.16 g/mol [3]
CAS Number 14273-92-8[1][3]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 178.43 °C (estimated)[6]
Density 1.02 g/cm³[7]
Refractive Index 1.42[7]
Solubility Soluble in organic solvents, moderately soluble in water.[2]
Storage Sealed in a dry environment at 2-8°C.[8]
Chemical Identifiers
Identifier TypeIdentifier
IUPAC Name This compound
SMILES COC(=O)CCCCO
InChI InChI=1S/C6H12O3/c1-9-6(8)4-2-3-5-7/h7H,2-5H2,1H3
InChIKey JYXTZNBQHSHEKP-UHFFFAOYSA-N

Synthesis of this compound

The primary route for the synthesis of this compound involves a two-step process starting from furfural (B47365), a renewable biomass-derived aldehyde.[9] This method is advantageous as it utilizes a sustainable starting material.[10] The overall workflow is depicted in the diagram below.

synthesis_workflow Furfural Furfural MethylFuroate Methyl Furoate Furfural->MethylFuroate Dehydrogenation Methanol (B129727) Methanol Methanol->MethylFuroate MHP This compound MethylFuroate->MHP Hydrogenolysis Catalyst1 Dehydrogenation Catalyst Catalyst1->MethylFuroate Catalyst2 Hydrogenolysis Catalyst Catalyst2->MHP Hydrogen Hydrogen (H2) Hydrogen->MHP

Caption: Synthesis workflow of this compound from furfural.

Experimental Protocol: Two-Step Synthesis from Furfural

The following protocol is a generalized procedure based on methodologies described in the patent literature.[9][10]

Step 1: Dehydrogenation of Furfural to Methyl Furoate

  • Catalyst Preparation: A supported metal catalyst (e.g., Ru on a carrier) is prepared. For instance, a carrier powder is impregnated with a solution of a ruthenium salt (e.g., 10 wt% aqueous ruthenium chloride), stirred, and left to impregnate for 12 hours at room temperature. The mixture is then dried at 120°C for 12 hours and calcined at 500°C for 4 hours.[10]

  • Catalyst Reduction: The prepared catalyst precursor is loaded into a fixed-bed reactor. Before the reaction, the catalyst is reduced in situ. For example, the reduction can be carried out at 250°C under a hydrogen atmosphere (0.2 MPa) with a hydrogen flow rate of 1.5 L/min for 4 hours.[10]

  • Dehydrogenation Reaction: A feed of furfural, methanol, and water is passed through the reactor containing the reduced catalyst. The reaction is carried out to convert furfural and methanol into methyl furoate. This step is designed to inhibit the formation of furaldehyde dimethyl acetal, thereby improving the yield of the final product.[10]

Step 2: Hydrogenolysis of Methyl Furoate to this compound

  • Catalyst Preparation: A hydrogenolysis catalyst is prepared. This can be a supported metal catalyst, for example, using a similar impregnation method as in Step 1 with different active components suited for hydrogenolysis.[10]

  • Catalyst Reduction: The hydrogenolysis catalyst precursor is loaded into a second reactor and reduced in situ. An example of reduction conditions is 300°C under a hydrogen atmosphere (0.5 MPa) with a hydrogen flow rate of 1.5 L/min for 4 hours.[10]

  • Hydrogenolysis Reaction: The reaction liquid containing methyl furoate from the first step is mixed with hydrogen and passed through the second reactor containing the reduced hydrogenolysis catalyst. This step results in the formation of this compound.[9][10]

Chemical Reactions

This compound serves as a precursor in the synthesis of other valuable chemicals. Its bifunctional nature (hydroxyl and ester groups) allows for a range of chemical transformations.

Synthesis of Levulinic Acid and Butyrolactone

This compound is utilized in the synthesis of levulinic acid and γ-butyrolactone.[1] The reaction involves the interaction between the hydroxyl group of this compound and the carbonyl group of methanol in the presence of an acid catalyst like sulfuric acid.[1] This process can lead to the formation of methyl 5-oxopentanoate, which can be a key intermediate.[1]

Spectroscopic Analysis

The logical workflow for structural elucidation using common spectroscopic methods is outlined below.

spectroscopy_workflow cluster_nmr NMR Details MS Mass Spectrometry (MS) Determines molecular weight (132.16) and fragmentation pattern. NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) MS->NMR IR Infrared (IR) Spectroscopy Identifies functional groups: -O-H stretch (broad) -C=O stretch (ester) -C-O stretch IR->NMR Structure This compound Structure NMR->Structure H1_NMR 1H NMR Provides information on proton environments, integration, and coupling. C13_NMR 13C NMR Shows the number of unique carbon environments. TwoD_NMR 2D NMR (COSY, HSQC, HMBC) Establishes connectivity between protons and carbons.

Caption: Logical workflow for the structural elucidation of this compound.

Applications and Significance

This compound is a valuable building block in organic synthesis. Its utility is highlighted by its role as a precursor to other important chemicals.[1] Furthermore, the development of synthesis methods from renewable resources like furfural underscores its potential in sustainable chemistry.[9][10] The synthesis of related compounds, such as 5-hydroxyvaleric acid, is significant for reducing dependence on petroleum-based products and for producing materials like polyesters.[9]

Safety Information

According to safety data, this compound is classified with the following hazard statements: H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[8] Appropriate personal protective equipment should be used when handling this chemical. For detailed safety precautions, the manufacturer's safety data sheet (SDS) should be consulted.

References

An In-depth Technical Guide to Methyl 5-hydroxypentanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Methyl 5-hydroxypentanoate (B1236267), catering to researchers, scientists, and professionals in drug development. The document details its chemical synonyms, physical and chemical properties, experimental protocols for synthesis and analysis, and its known chemical reactions.

Chemical Synonyms and Identifiers

Methyl 5-hydroxypentanoate is known by several alternative names in scientific literature and chemical catalogs. A comprehensive list of these synonyms and identifiers is provided below to facilitate accurate identification and sourcing of this compound.

Identifier Type Identifier
IUPAC Name This compound
CAS Number 14273-92-8
Molecular Formula C6H12O3
Molecular Weight 132.16 g/mol [1]
Synonyms 5-Hydroxypentanoic acid methyl ester, Methyl 5-hydroxyvalerate, Methyl δ-hydroxyvalerate, Pentanoic acid, 5-hydroxy-, methyl ester

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound. These parameters are crucial for its handling, storage, and application in experimental settings.

Property Value Source
Physical Form Liquid at 20°C
Boiling Point 178.43 °C @ 760 mmHg (estimated)
Density 1.02 g/cm³
Refractive Index 1.42
Solubility Soluble in organic solvents, moderately soluble in water
Storage Temperature 2-8°C, sealed in a dry environment

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of this compound from δ-Valerolactone

A common and efficient method for the synthesis of this compound is the acid-catalyzed ring-opening of δ-valerolactone with methanol.[2][3]

Materials:

  • δ-Valerolactone

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • Dichloromethane (B109758)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve δ-valerolactone in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous mixture with dichloromethane (3 x volume of the reaction mixture).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

Purification by Fractional Distillation

The crude product can be purified by fractional distillation under reduced pressure to obtain high-purity this compound.[4]

Apparatus:

  • A fractional distillation setup including a distillation flask, a fractionating column (e.g., Vigreux column), a condenser, a receiving flask, and a vacuum source.

Procedure:

  • Assemble the fractional distillation apparatus.

  • Place the crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar.

  • Gradually reduce the pressure using a vacuum pump.

  • Slowly heat the distillation flask.

  • Collect the fraction that distills at the expected boiling point of this compound under the applied pressure.

Analytical Methods

GC-MS is a powerful technique for assessing the purity of this compound and identifying any impurities.[5][6][7][8] For compounds with hydroxyl groups, derivatization is often employed to improve volatility and chromatographic performance.

Sample Preparation (Derivatization with BSTFA):

  • Dissolve a small amount of the sample in a suitable solvent (e.g., dichloromethane).

  • Add an excess of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Heat the mixture at 60-70°C for 30 minutes to ensure complete derivatization.

  • The sample is now ready for injection into the GC-MS.

Typical GC-MS Parameters:

  • GC Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms.

  • Injector Temperature: 250°C

  • Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) at a rate of 10°C/min.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 400.

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of this compound.[1][9][10][11]

Sample Preparation:

Expected ¹H NMR Chemical Shifts (in CDCl₃):

  • The chemical shifts will be characteristic of the protons in the molecule. The methyl ester protons will appear as a singlet around 3.6-3.7 ppm. The protons on the carbon chain will show multiplets, and the hydroxyl proton will be a broad singlet which is exchangeable with D₂O.

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

  • The carbonyl carbon of the ester will resonate downfield (around 174 ppm). The carbon bearing the hydroxyl group will be in the range of 60-65 ppm, and the methyl ester carbon will be around 51-52 ppm. The other methylene (B1212753) carbons will have distinct signals in the aliphatic region.

Chemical Reactions and Pathways

This compound is primarily utilized as a chemical intermediate in various synthetic routes.[12][13]

Intramolecular Esterification (Lactonization)

Under acidic or basic conditions, this compound can undergo intramolecular esterification to form δ-valerolactone.[14] This is a reversible reaction.

Signaling and Metabolic Pathways

Currently, there is no significant evidence in the scientific literature to suggest that this compound is directly involved in any specific cellular signaling pathways. Its metabolic fate is likely linked to the metabolism of its parent acid, 5-hydroxypentanoic acid, which is a hydroxy fatty acid.[15][16][17]

Visualizations

Synthesis of this compound

Synthesis_of_Methyl_5_hydroxypentanoate delta_valerolactone δ-Valerolactone methyl_5_hydroxypentanoate This compound delta_valerolactone->methyl_5_hydroxypentanoate Ring-opening methanol Methanol (CH₃OH) methanol->methyl_5_hydroxypentanoate acid_catalyst H₂SO₄ (catalyst) acid_catalyst->methyl_5_hydroxypentanoate

Caption: Synthesis of this compound from δ-valerolactone.

Experimental Workflow: Purification and Analysis

Experimental_Workflow start Crude Product (from synthesis) extraction Liquid-Liquid Extraction (Neutralization & Wash) start->extraction distillation Fractional Distillation (under reduced pressure) extraction->distillation analysis Purity & Structural Analysis distillation->analysis gcms GC-MS Analysis analysis->gcms Purity Check nmr ¹H and ¹³C NMR Spectroscopy analysis->nmr Structure Confirmation pure_product Pure this compound gcms->pure_product nmr->pure_product

Caption: Workflow for the purification and analysis of this compound.

References

An In-depth Technical Guide to Methyl 5-hydroxypentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Chemical Intermediate

Methyl 5-hydroxypentanoate (B1236267), systematically known as methyl 5-hydroxyvalerate, is a bifunctional organic compound featuring both a hydroxyl and a methyl ester functional group. This unique structure makes it a valuable building block in various chemical syntheses. While not a household name, this chemical entity plays a role as an intermediate in the production of various organic molecules. This guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, and its emerging relevance in the broader context of chemical and pharmaceutical research.

Nomenclature and Identification

The compound is recognized by two primary names which are used interchangeably in scientific literature:

  • Systematic IUPAC Name: Methyl 5-hydroxypentanoate

  • Common Name: Methyl 5-hydroxyvalerate

These names refer to the same chemical structure. For clarity and consistency, this guide will primarily use the IUPAC name, this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C₆H₁₂O₃
Molecular Weight 132.16 g/mol
CAS Number 14273-92-8
Appearance Colorless to slightly yellow liquid
Boiling Point 178.4 °C at 760 mmHg (estimated)
Density 1.027 g/cm³ (predicted)
Solubility Soluble in dichloromethane (B109758) and ethyl acetate.
InChI Key JYXTZNBQHSHEKP-UHFFFAOYSA-N
SMILES COC(=O)CCCCO

Synthesis and Experimental Protocols

This compound can be synthesized through several routes. Two prominent methods are detailed below, providing an overview of the required reagents and reaction conditions.

Synthesis via Ring-Opening of δ-Valerolactone

A common and straightforward method for the preparation of this compound is the acid-catalyzed ring-opening of δ-valerolactone with methanol (B129727).

  • Reaction Setup: To a solution of δ-valerolactone in excess methanol, a catalytic amount of a strong acid (e.g., sulfuric acid or hydrochloric acid) is added. The reaction is typically carried out in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Reaction Conditions: The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The excess methanol is removed under reduced pressure. The residue is then neutralized with a mild base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

  • Purification: The crude this compound can be further purified by vacuum distillation or column chromatography to obtain the final product with high purity.

G cluster_reactants Reactants cluster_process Process cluster_products Products delta-Valerolactone delta-Valerolactone Reflux Reflux delta-Valerolactone->Reflux Methanol Methanol Methanol->Reflux Acid Catalyst (H+) Acid Catalyst (H+) Acid Catalyst (H+)->Reflux catalysis This compound This compound Reflux->this compound Ring-Opening

Synthesis from Furfural (B47365)

A two-step method starting from the biomass-derived platform chemical furfural has also been reported.[1] This approach represents a renewable route to this compound.

  • Step 1: Dehydrogenation of Furfural: Furfural is reacted with methanol and water in the presence of a dehydrogenation catalyst to produce methyl furoate.[1]

  • Step 2: Hydrogenolysis of Methyl Furoate: The resulting methyl furoate undergoes hydrogenolysis in the presence of a suitable catalyst to yield this compound.[1]

G Furfural Furfural Step1 Dehydrogenation Furfural->Step1 Methanol + Water Methanol + Water Methanol + Water->Step1 Dehydrogenation Catalyst Dehydrogenation Catalyst Dehydrogenation Catalyst->Step1 Methyl Furoate Methyl Furoate Step1->Methyl Furoate Step2 Hydrogenolysis Methyl Furoate->Step2 Hydrogen Hydrogen Hydrogen->Step2 Hydrogenolysis Catalyst Hydrogenolysis Catalyst Hydrogenolysis Catalyst->Step2 This compound This compound Step2->this compound

Applications in Research and Drug Development

This compound serves as a versatile building block in organic synthesis. Its bifunctional nature allows for a range of chemical transformations, making it a useful intermediate in the preparation of more complex molecules.

Role as a Chemical Intermediate

The primary application of this compound is as an intermediate in chemical synthesis. It can be used to introduce a five-carbon chain with a terminal hydroxyl group and a methyl ester into a target molecule. The hydroxyl group can be further oxidized, protected, or converted into other functional groups, while the ester can be hydrolyzed, reduced, or reacted with nucleophiles.

Potential in Drug Development

While direct applications of this compound as a therapeutic agent are not widely reported, its structural motif is of interest in medicinal chemistry. Hydroxypentanoate derivatives are found in various natural products and pharmacologically active compounds.

A notable, albeit indirect, link to the pharmaceutical industry is the identification of a derivative, Methyl 5-(4-fluorophenyl)-(5S)-hydroxypentanoate , as a known impurity in the synthesis of Ezetimibe . Ezetimibe is a cholesterol-lowering medication. This highlights the relevance of this chemical scaffold in the synthesis and quality control of commercial drugs.

Signaling Pathways and Experimental Workflows

Currently, there is a lack of publicly available scientific literature detailing the direct involvement of this compound in specific biological signaling pathways. Its primary role appears to be that of a synthetic intermediate rather than a biologically active molecule that directly interacts with cellular signaling cascades.

Similarly, specific experimental workflows where this compound is used as a key reagent or standard in biological or biochemical assays are not well-documented. Its application is more prevalent in synthetic organic chemistry workflows.

The logical relationship for its potential, though currently undocumented, involvement in a biological context would likely follow a path from its administration to its metabolic conversion and subsequent interaction with cellular components.

G This compound This compound Administration Administration This compound->Administration Metabolic Conversion Metabolic Conversion Administration->Metabolic Conversion Metabolite(s) Metabolite(s) Metabolic Conversion->Metabolite(s) Interaction with Cellular Target(s) Interaction with Cellular Target(s) Metabolite(s)->Interaction with Cellular Target(s) Biological Effect Biological Effect Interaction with Cellular Target(s)->Biological Effect

Conclusion

This compound is a valuable and versatile chemical intermediate with established synthetic routes and well-characterized physicochemical properties. Its primary utility lies in its role as a building block for more complex organic molecules. While its direct application in drug development and its involvement in biological signaling pathways are not yet extensively documented, its structural relationship to impurities found in commercial drugs suggests its relevance in the broader pharmaceutical landscape. Further research into the biological activity of this compound and its derivatives may unveil new applications in the fields of medicinal chemistry and drug discovery.

References

Technical Guide: Spectroscopic Analysis of Methyl 5-hydroxypentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 5-hydroxypentanoate (B1236267). Due to the limited availability of experimentally-derived public data, this document presents predicted spectroscopic information based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, generalized experimental protocols for obtaining such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for Methyl 5-hydroxypentanoate. These values are calculated based on the chemical structure and typical spectroscopic behavior of the functional groups present in the molecule.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
-OH~1.5 - 3.5Broad Singlet1H
-OCH₃3.67Singlet3H
H-5 (-CH₂-OH)3.64Triplet2H
H-2 (-CH₂-C=O)2.33Triplet2H
H-31.71Quintet2H
H-41.58Quintet2H

Disclaimer: Predicted data is for informational purposes and should be confirmed by experimental analysis.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AtomChemical Shift (δ, ppm)
C=O (Ester Carbonyl)174.4
C-5 (-CH₂-OH)62.5
-OCH₃51.5
C-2 (-CH₂-C=O)33.8
C-432.0
C-321.8

Disclaimer: Predicted data is for informational purposes and should be confirmed by experimental analysis.

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted Principal IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)IntensityDescription
O-H (Alcohol)3600 - 3200Strong, BroadStretching vibration
C-H (sp³)3000 - 2850Medium to StrongStretching vibration
C=O (Ester)1740 - 1720Strong, SharpStretching vibration
C-O (Ester)1300 - 1150StrongStretching vibration
C-O (Alcohol)1150 - 1050Medium to StrongStretching vibration

Disclaimer: Predicted data is for informational purposes and should be confirmed by experimental analysis.

Predicted Mass Spectrometry (MS) Data

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) and Corresponding Fragments

m/zRelative IntensityPossible Fragment
132Low[M]⁺ (Molecular Ion)
101Moderate[M - OCH₃]⁺
100Moderate[M - CH₃OH]⁺
74High[CH₃OC(O)CH₂CH₂]⁺ (McLafferty Rearrangement)
59Moderate[C(O)OCH₃]⁺

Disclaimer: Predicted data is for informational purposes and should be confirmed by experimental analysis.

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for a liquid sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound sample

  • Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent

  • NMR tubes (5 mm)

  • Pipettes

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a single-pulse ¹H NMR spectrum. Typical parameters include:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 8-16

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals and reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Following ¹H NMR, switch the spectrometer to the ¹³C channel.

    • Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 1024 or more, depending on sample concentration.

    • Process the data similarly to the ¹H spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • This compound sample

  • FTIR spectrometer with a liquid sample holder (e.g., salt plates - NaCl or KBr)

  • Pipette

  • Acetone or other suitable volatile solvent for cleaning

Procedure:

  • Sample Preparation (Neat Liquid):

    • Place one to two drops of the liquid this compound sample onto the surface of a clean, dry salt plate.

    • Carefully place a second salt plate on top of the first, spreading the liquid into a thin film.

  • Data Acquisition:

    • Place the salt plate assembly into the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty spectrometer.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

  • Cleaning:

    • After analysis, carefully separate the salt plates and clean them with a solvent like acetone, then allow them to air dry completely before storage in a desiccator.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

  • This compound sample

  • Methanol or other suitable volatile solvent

  • Mass spectrometer (e.g., with Electron Ionization - EI source) coupled to a Gas Chromatograph (GC-MS) or a direct infusion system.

Procedure:

  • Sample Preparation (for GC-MS):

    • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent like methanol.

  • Data Acquisition (GC-MS with EI):

    • Inject a small volume (e.g., 1 µL) of the prepared solution into the GC-MS system.

    • The sample is vaporized and separated on the GC column.

    • As the compound elutes from the column, it enters the ion source of the mass spectrometer.

    • In the EI source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

    • The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.

    • A mass spectrum is generated by plotting the relative abundance of ions against their m/z values.

Visualization

The following diagram illustrates a typical experimental workflow for the spectroscopic analysis of a liquid sample like this compound.

Spectroscopic_Workflow Experimental Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound (Liquid) NMR_Prep Dissolve in CDCl3 Sample->NMR_Prep IR_Prep Prepare Neat Film Sample->IR_Prep MS_Prep Dilute in Methanol Sample->MS_Prep NMR NMR Spectrometer (¹H & ¹³C) NMR_Prep->NMR IR FTIR Spectrometer IR_Prep->IR MS GC-MS MS_Prep->MS NMR_Data NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Interpretation Structural Elucidation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: Spectroscopic analysis workflow for this compound.

A Technical Guide to Methyl 5-hydroxypentanoate: Commercial Availability, Synthesis, and Analytical Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-hydroxypentanoate (B1236267) is a bifunctional organic molecule of interest in various chemical syntheses, serving as a versatile building block for more complex structures. This technical guide provides a comprehensive overview of its commercial availability, outlines detailed protocols for its synthesis, and describes standard methods for its analytical characterization. The information is intended to support researchers and professionals in drug development and other scientific disciplines in sourcing and utilizing this compound.

Commercial Availability

Methyl 5-hydroxypentanoate is readily available from a range of chemical suppliers. It is typically offered in research quantities with purities generally exceeding 95%. Below is a summary of representative commercial sources and their offerings. Pricing is subject to change and should be confirmed with the respective suppliers.

SupplierCAS NumberPurityAvailable QuantitiesRepresentative Pricing (USD)
Sigma-Aldrich [1]14273-92-8≥95%250 mg, 1 g, 5 g, 25 g$21.85 (250 mg), $56.35 (1 g)[1]
AK Scientific, Inc. [2]14273-92-8>95% (GC)250 mg, 1 g, 5 g, 25 g$27 (250 mg), $67 (1 g)[2]
SETV Global [3]14273-92-8API GradeSmall to commercial scalePrice on request[3]
Alfa Chemical [4]14273-92-8High QualityIn stockPrice on request[4]
Biosynth [5]14273-92-8Not specifiedPrice on requestPrice on request[5]
BLD Pharm [6]14273-92-8Not specifiedPrice on requestPrice on request[6]

Experimental Protocols

Synthesis of this compound

Two common synthetic routes to this compound are outlined below. The first is a modern approach starting from the biomass-derived platform chemical furfural (B47365), and the second is a more traditional laboratory-scale synthesis via the ring-opening of δ-valerolactone.

This method involves the initial conversion of furfural to methyl furoate, followed by hydrogenolysis to yield the target compound. This process is particularly relevant for scalable and sustainable production.[7]

Step 1: Dehydrogenation of Furfural to Methyl Furoate

  • Catalyst Preparation: A dehydrogenation catalyst (e.g., a supported ruthenium catalyst) is prepared. For instance, an aqueous solution of ruthenium chloride (10 wt%) is impregnated onto a carrier powder, stirred, and allowed to sit at room temperature for 12 hours. The mixture is then dried at 120°C for 12 hours and calcined at 500°C for 4 hours.[7]

  • Catalyst Reduction: The prepared catalyst precursor is loaded into a fixed-bed reactor. It is then reduced in situ under a hydrogen atmosphere (e.g., 250°C, 0.2 MPa H₂, 1.5 L/min flow rate) for 4 hours.[7]

  • Reaction: A feed stream of furfural, methanol (B129727), and water is passed through the reactor containing the activated catalyst to produce methyl furoate.[7]

Step 2: Hydrogenolysis of Methyl Furoate to this compound

  • Catalyst Preparation: A hydrogenolysis catalyst (e.g., a supported copper or zinc catalyst) is prepared using a similar impregnation and calcination method as described for the dehydrogenation catalyst.[7]

  • Catalyst Reduction: The hydrogenolysis catalyst precursor is loaded into a second reactor and reduced in situ (e.g., 300°C, 0.5 MPa H₂, 1.5 L/min flow rate) for 4 hours.[7]

  • Reaction: The reaction mixture containing methyl furoate from the first step is combined with hydrogen and passed through the second reactor containing the activated hydrogenolysis catalyst to yield this compound.[7]

  • Purification: The final product is purified from the reaction mixture by distillation.

This laboratory-scale synthesis involves the acid-catalyzed ring-opening of δ-valerolactone with methanol.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve δ-valerolactone (1 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents), which acts as both reactant and solvent.

  • Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 0.05 equivalents), to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-6 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and neutralize the acid catalyst with a weak base, such as a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Remove the excess methanol under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Analytical Characterization Protocols

Due to the presence of a hydroxyl group, derivatization of this compound is recommended to improve its volatility for GC-MS analysis. Silylation is a common derivatization technique.

  • Sample Preparation (Silylation):

    • Ensure the sample is anhydrous. If necessary, dry the sample under a stream of nitrogen.

    • Dissolve a known amount of the sample in an anhydrous aprotic solvent (e.g., pyridine (B92270) or dichloromethane) in a GC vial.

    • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the vial.

    • Seal the vial and heat at 60-70°C for 30 minutes.

    • Cool the vial to room temperature before injection into the GC-MS system.

  • GC-MS Instrumental Parameters (Exemplary):

    • GC System: Agilent 7890B GC or equivalent.

    • MS System: Agilent 5977B MSD or equivalent.

    • Column: SH-WAX (60 m × 0.25 mm I.D., df=0.5 µm) or similar polar capillary column.[8]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250°C.

    • Injection Mode: Split (e.g., 10:1 ratio).

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp 1: Increase to 200°C at 40°C/min.

      • Ramp 2: Increase to 240°C at 25°C/min, hold for 2 minutes.[8]

    • MS Ion Source Temperature: 230°C.

    • MS Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

    • Ensure the sample is fully dissolved and the solution is homogeneous.

  • NMR Spectrometer and Parameters (Exemplary):

    • Instrument: 500 MHz NMR spectrometer.[9]

    • ¹H NMR Acquisition:

      • Pulse Program: Standard single-pulse experiment (e.g., zg30).

      • Spectral Width: ~12 ppm.

      • Acquisition Time: ~3-4 seconds.

      • Relaxation Delay: 2 seconds.

      • Number of Scans: 16.

      • Temperature: 298 K.

    • ¹³C NMR Acquisition:

      • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

      • Spectral Width: ~220 ppm.

      • Acquisition Time: ~1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 1024 or more.

      • Temperature: 298 K.

    • Data Processing:

      • Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

      • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

Visualizations of Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and analytical procedures described above.

Synthesis_from_Furfural cluster_step1 Step 1: Dehydrogenation cluster_step2 Step 2: Hydrogenolysis Furfural Furfural, Methanol, Water Reactor1 Fixed-Bed Reactor 1 Furfural->Reactor1 Catalyst1 Dehydrogenation Catalyst (e.g., Ru-based) Catalyst1->Reactor1 MethylFuroate Methyl Furoate Reactor1->MethylFuroate Reactor2 Fixed-Bed Reactor 2 MethylFuroate->Reactor2 Hydrogen Hydrogen Hydrogen->Reactor2 Catalyst2 Hydrogenolysis Catalyst (e.g., Cu-based) Catalyst2->Reactor2 Product This compound Reactor2->Product

Caption: Workflow for the synthesis of this compound from furfural.

GCMS_Analysis_Workflow Sample This compound Sample Preparation Sample Preparation (Anhydrous) Sample->Preparation Derivatization Silylation (e.g., BSTFA) Preparation->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation (GC Column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (MS) Ionization->Detection Analysis Data Analysis (Mass Spectrum & Retention Time) Detection->Analysis

Caption: Experimental workflow for the GC-MS analysis of this compound.

References

The Enigma of Methyl 5-Hydroxypentanoate: An Examination of a Purported Chiral Solvent

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis for researchers, scientists, and drug development professionals.

Executive Summary

This technical guide addresses the classification of methyl 5-hydroxypentanoate (B1236267) as a chiral solvent. A thorough review of scientific literature and chemical databases reveals that while this compound is designated as "chiral" by commercial suppliers, there is a significant absence of peer-reviewed research validating its application as a chiral solvent for asymmetric synthesis. Consequently, this document will first explore the available information on methyl 5-hydroxypentanoate and then broaden its scope to provide a comprehensive overview of the principles and applications of well-established chiral solvents in asymmetric synthesis, a critical area in modern drug development and fine chemical production.

This compound: A Chiral Molecule of Untapped Potential?

This compound is a chemical compound with the formula C₆H₁₂O₃. Structurally, it possesses a stereocenter at the C5 position when the hydroxyl group is present, making it a chiral molecule. It is commercially available and listed by some chemical suppliers as a "chiral, liquid phase solvent".

Despite this classification, a comprehensive search of scientific databases yields no peer-reviewed studies that detail its use as a chiral solvent to induce enantioselectivity in chemical reactions. Key information that would be essential for its application in asymmetric synthesis is currently unavailable in the public domain, including:

  • Enantiomeric Purity: The commercially available enantiomeric excess (ee) of (R)- or (S)-methyl 5-hydroxypentanoate is not specified in the search results.

  • Performance Data: There is no published data on its effectiveness in inducing chirality in prochiral substrates.

  • Experimental Protocols: Detailed methodologies for its use as a chiral solvent, including reaction conditions, substrate scope, and product analysis, are absent from the scientific literature.

While patents exist for the synthesis of chiral derivatives of 5-hydroxypentanoate, these do not describe the use of the parent compound as a chiral solvent[1]. Methods for the preparation of this compound, some from renewable biomass sources, have also been documented[2][3].

Principles of Asymmetric Synthesis with Chiral Solvents

Asymmetric synthesis is a cornerstone of modern chemistry, enabling the selective production of a single enantiomer of a chiral molecule. Chiral solvents represent one of the strategies to achieve this, working by creating a chiral environment that influences the stereochemical outcome of a reaction.

The fundamental principle involves the formation of transient diastereomeric solvates between the chiral solvent and the reactants or transition states. This diastereomeric interaction lowers the activation energy for the formation of one enantiomer over the other, leading to an enantiomeric excess in the product.

Figure 1: General mechanism of asymmetric induction by a chiral solvent.

Established Chiral Solvents: A Comparative Overview

A variety of chiral solvents have been successfully employed in asymmetric synthesis. The choice of solvent depends on the specific reaction, the nature of the reactants, and the desired level of enantioselectivity. The following table summarizes the properties and applications of some common chiral solvents.

Chiral SolventStructureBoiling Point (°C)Applications (Examples)Typical ee (%)
(R,R)-2,3-ButanediolC₄H₁₀O₂181.7Asymmetric reductions, Diels-Alder reactions20-80
(S)-Ethyl LactateC₅H₁₀O₃154Grignard reactions, reductions of ketones10-60
(R)-1-PhenylethanolC₈H₁₀O203Asymmetric epoxidation30-70
(1R,2R)-1,2-DiaminocyclohexaneC₆H₁₄N₂192Asymmetric catalysis (as a ligand precursor)>90 (as ligand)

Experimental Protocol: Asymmetric Reduction of a Ketone using a Chiral Solvent (Illustrative Example)

This section provides a generalized experimental protocol for the asymmetric reduction of a prochiral ketone using a chiral diol as the solvent. This is an illustrative example and not specific to this compound.

Objective: To synthesize an enantiomerically enriched secondary alcohol from a prochiral ketone.

Materials:

  • Prochiral ketone (e.g., acetophenone)

  • Chiral solvent (e.g., (R,R)-2,3-butanediol)

  • Reducing agent (e.g., Lithium aluminum hydride, LAH)

  • Anhydrous diethyl ether

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with the chiral solvent, (R,R)-2,3-butanediol, and anhydrous diethyl ether.

  • Addition of Reducing Agent: The flask is cooled to 0 °C in an ice bath. A solution of LAH in anhydrous diethyl ether is added dropwise via the dropping funnel over 30 minutes.

  • Substrate Addition: A solution of the prochiral ketone in anhydrous diethyl ether is then added dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of water, followed by 1 M HCl.

  • Workup: The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

  • Purification and Analysis: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography. The enantiomeric excess of the resulting alcohol is determined by chiral HPLC or GC analysis.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction and Workup cluster_analysis Purification and Analysis Setup 1. Charge flask with chiral solvent and ether Cooling 2. Cool to 0 °C Setup->Cooling Add_LAH 3. Add LAH solution Cooling->Add_LAH Add_Ketone 4. Add ketone solution Add_LAH->Add_Ketone Stir 5. Stir and monitor by TLC Add_Ketone->Stir Quench 6. Quench with H₂O and HCl Stir->Quench Extract 7. Extract with ether, wash, and dry Quench->Extract Purify 8. Purify by column chromatography Extract->Purify Analyze 9. Determine ee by chiral HPLC/GC Purify->Analyze

Figure 2: Workflow for an illustrative asymmetric reduction.

Future Outlook

The field of asymmetric synthesis is continually evolving, with a growing emphasis on the development of green and sustainable methods. Bio-based chiral solvents, potentially including derivatives of hydroxypentanoic acid, could play a significant role in this future. However, rigorous scientific validation, including comprehensive studies on their efficacy, scope, and mechanism of action, is essential before they can be widely adopted in research and industrial applications. For this compound, its potential as a chiral solvent remains to be unlocked through dedicated research and publication of empirical data.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 5-hydroxypentanoate from Furfural

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furfural (B47365), a renewable platform chemical derived from lignocellulosic biomass, serves as a versatile starting material for the synthesis of a wide array of value-added chemicals. This document provides detailed application notes and protocols for the synthesis of methyl 5-hydroxypentanoate (B1236267), a valuable intermediate in the chemical and pharmaceutical industries, from furfural. Two primary synthetic pathways are outlined: a two-step conversion via methyl furoate and an alternative route proceeding through methyl levulinate. These protocols are designed to offer researchers and professionals a comprehensive guide to the laboratory-scale synthesis of this target molecule.

Synthetic Pathways

Two principal routes for the synthesis of methyl 5-hydroxypentanoate from furfural have been identified and are detailed below.

Route 1: Two-Step Conversion via Methyl Furoate Intermediate

This pathway involves the initial conversion of furfural to methyl furoate, followed by the hydrogenolysis of the furan (B31954) ring to yield the desired product.[1][2]

Route 1: Furfural to this compound via Methyl Furoate Furfural Furfural Methyl_Furoate Methyl Furoate Furfural->Methyl_Furoate Dehydrogenation Catalyst, Methanol (B129727), Water Methanol Methanol Methanol->Methyl_Furoate M5HP This compound Methyl_Furoate->M5HP Hydrogenolysis Catalyst, Hydrogen Hydrogen Hydrogen Hydrogen->M5HP

Caption: Synthetic pathway from furfural to this compound via a methyl furoate intermediate.

Route 2: Multi-Step Conversion via Methyl Levulinate Intermediate

This alternative route involves the conversion of furfural to methyl levulinate, which is subsequently hydrogenated to produce this compound. This pathway represents a domino reaction approach, combining multiple transformations.[3]

Route 2: Furfural to this compound via Methyl Levulinate Furfural Furfural Furfuryl_Alcohol Furfuryl Alcohol Furfural->Furfuryl_Alcohol Hydrogenation Methyl_Levulinate Methyl Levulinate Furfuryl_Alcohol->Methyl_Levulinate Alcoholysis/Ring Opening, Methanol M5HP This compound Methyl_Levulinate->M5HP Selective Hydrogenation, Hydrogen Methanol Methanol Methanol->Methyl_Levulinate Hydrogen Hydrogen Hydrogen->M5HP

Caption: Synthetic pathway from furfural to this compound via a methyl levulinate intermediate.

Experimental Protocols

The following section provides detailed experimental protocols for the key transformations in the synthesis of this compound from furfural.

Route 1: Via Methyl Furoate

Step 1: Synthesis of Methyl Furoate from Furfural

This procedure is adapted from a patented method and involves the dehydrogenation of furfural in the presence of methanol.[1]

Materials:

  • Furfural

  • Methanol

  • Water

  • Dehydrogenation catalyst (e.g., supported ruthenium catalyst)

  • Pressurized reactor system

Protocol:

  • Prepare the dehydrogenation catalyst by impregnating a support (e.g., activated carbon) with a solution of a ruthenium salt (e.g., ruthenium chloride). Dry and calcine the catalyst as required.

  • Load the dehydrogenation catalyst into a fixed-bed reactor.

  • Pre-reduce the catalyst in situ by heating under a flow of hydrogen. For example, heat to 250°C at 0.2 MPa of H₂ with a flow rate of 1.5 L/min for 4 hours.[1]

  • Prepare a feed solution of furfural, methanol, and water.

  • Introduce the feed solution into the reactor at a controlled flow rate.

  • Maintain the reactor at the desired temperature and pressure to facilitate the conversion of furfural to methyl furoate.

  • Collect the reactor effluent and analyze the product mixture (e.g., by gas chromatography) to determine the yield of methyl furoate.

Step 2: Hydrogenolysis of Methyl Furoate to this compound

This procedure describes the catalytic hydrogenolysis of the furan ring of methyl furoate.[1][2]

Materials:

  • Methyl furoate (from Step 1)

  • Hydrogen

  • Hydrogenolysis catalyst (e.g., supported copper or zinc catalyst)

  • High-pressure reactor system

Protocol:

  • Prepare the hydrogenolysis catalyst (e.g., a supported metal catalyst).

  • Load the hydrogenolysis catalyst into a second fixed-bed reactor.

  • Pre-reduce the catalyst in situ under a hydrogen atmosphere. For instance, heat to 300°C at 0.5 MPa of H₂ with a flow rate of 1.5 L/min for 4 hours.[1]

  • Introduce the methyl furoate-containing reaction liquid from the first reactor and hydrogen gas into the second reactor.

  • Maintain the reactor at elevated temperature and pressure to effect the hydrogenolysis of the furan ring.

  • Collect the product stream from the reactor.

  • Purify the this compound from the reaction mixture using standard laboratory techniques such as distillation.

Route 2: Via Methyl Levulinate

Step 1: One-Pot Conversion of Furfural to Methyl Levulinate

This protocol is based on the direct conversion of furfural to methyl levulinate using a bifunctional catalyst.[4][5]

Materials:

  • Furfural

  • Methanol (near-critical conditions may be employed)

  • Bifunctional catalyst (e.g., Zr-SBA-15 or Pt supported on a solid acid like ZrNb binary phosphate)

  • High-pressure autoclave or continuous flow reactor

Protocol:

  • Synthesize the bifunctional catalyst. For example, Zr-SBA-15 can be prepared via established methods.

  • In a high-pressure autoclave, charge the furfural, methanol, and the bifunctional catalyst.

  • Seal the reactor and purge with an inert gas.

  • Heat the reactor to the desired temperature (e.g., 200-250°C) and pressure to bring the methanol to a near-critical state.

  • Stir the reaction mixture for a specified duration.

  • After the reaction, cool the reactor to room temperature and vent any excess pressure.

  • Separate the catalyst from the reaction mixture by filtration or centrifugation.

  • Analyze the liquid product for the yield of methyl levulinate.

Step 2: Selective Hydrogenation of Methyl Levulinate to this compound

This step requires careful control to selectively hydrogenate the ketone functionality without extensive hydrodeoxygenation or cyclization.

Materials:

  • Methyl levulinate (from Step 1)

  • Hydrogen

  • Selective hydrogenation catalyst (e.g., supported Ruthenium catalyst)

  • High-pressure hydrogenation reactor

Protocol:

  • In a high-pressure reactor, combine methyl levulinate, a suitable solvent (if necessary), and the hydrogenation catalyst.

  • Seal the reactor and purge with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 40 bar).[6]

  • Heat the reaction mixture to the target temperature (e.g., 220°C) with vigorous stirring.[6]

  • Monitor the reaction progress by analyzing aliquots of the reaction mixture.

  • Once the reaction is complete, cool the reactor, vent the hydrogen, and filter the catalyst.

  • Purify the this compound from the crude product by distillation or column chromatography.

Data Presentation

The following tables summarize key quantitative data from the cited literature for the synthesis of intermediates and related products.

Table 1: Catalyst and Reaction Conditions for the Conversion of Furfural to Methyl Furoate

ParameterValueReference
CatalystSupported Ruthenium[1]
Catalyst Pre-reduction250°C, 0.2 MPa H₂, 1.5 L/min, 4 h[1]
ReactantsFurfural, Methanol, Water[1]
Reactor TypeFixed-bed reactor[1]

Table 2: Catalyst and Reaction Conditions for the Hydrogenolysis of Methyl Furoate

ParameterValueReference
CatalystSupported Metal Catalyst[2]
Catalyst Pre-reduction300°C, 0.5 MPa H₂, 1.5 L/min, 4 h[1]
ReactantsMethyl Furoate, Hydrogen[1][2]
Reactor TypeFixed-bed reactor[1]

Table 3: Catalyst and Reaction Conditions for the One-Pot Conversion of Furfural to Levulinate Esters

CatalystSubstrateProductSelectivityReference
Pt/ZrNbPO₄FurfuralLevulinate derivatives91%[5]
Zr-SBA-15FurfuralMethyl LevulinateHigh activity[4]
Bifunctional ZeolitesFurfuralIsopropyl Levulinate-[3]

Table 4: Catalyst and Reaction Conditions for the Hydrodeoxygenation of Methyl Levulinate

CatalystTemperature (°C)H₂ Pressure (bar)ProductYieldReference
Ru/USY (Si/Al = 15)22040Pentanoic acid/Methyl pentanoate92%[6]

Conclusion

The synthesis of this compound from furfural is a promising route for the production of this valuable chemical from renewable resources. The two primary pathways, via methyl furoate or methyl levulinate, offer flexibility in terms of catalyst selection and reaction conditions. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and optimize the synthesis of this compound in a laboratory setting. Further research into catalyst development and process optimization will be crucial for the industrial-scale production of this important bio-based chemical.

References

Application Notes and Protocols: Baeyer-Villiger Oxidation of Cyclopentanone to δ-Valerolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Baeyer-Villiger oxidation is a cornerstone transformation in organic synthesis, enabling the conversion of ketones to esters, or in the case of cyclic ketones, to lactones. This reaction has found widespread application in the synthesis of complex molecules, including natural products, pharmaceuticals, and polymers, due to its reliability and stereospecificity. The oxidation of cyclopentanone (B42830) to δ-valerolactone is a classic example of this reaction, providing a valuable five-carbon lactone intermediate.

This document provides detailed application notes and experimental protocols for the Baeyer-Villiger oxidation of cyclopentanone, focusing on two common oxidative systems: meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂) in conjunction with various catalysts.

Reaction Mechanism

The Baeyer-Villiger oxidation proceeds through a well-established mechanism. Initially, the carbonyl oxygen of the ketone is protonated (or activated by a Lewis acid), enhancing its electrophilicity. A peroxyacid or hydroperoxide then attacks the carbonyl carbon, forming a tetrahedral intermediate often referred to as the Criegee intermediate. This is followed by the migratory insertion of one of the adjacent carbon atoms onto the electrophilic oxygen of the peroxide bond, with the simultaneous cleavage of the O-O bond. The migrating group retains its stereochemistry. Finally, deprotonation yields the lactone product.

Data Presentation: Catalyst Performance in the Oxidation of Cyclopentanone

The choice of oxidant and catalyst significantly influences the efficiency and selectivity of the Baeyer-Villiger oxidation of cyclopentanone. The following tables summarize quantitative data from various studies, allowing for a direct comparison of different catalytic systems.

Table 1: Oxidation of Cyclopentanone using meta-Chloroperoxybenzoic Acid (m-CPBA) with Various Catalysts

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
H₂SO₄5CH₂Cl₂Room Temp.3685[1]
HClO₄5CH₂Cl₂Room Temp.3682[1]
Sc(OTf)₃5CH₂Cl₂Room Temp.3687[1]
Cu(OTf)₂5CH₂Cl₂Room Temp.291[1]
Cu(OTf)₂2CH₂Cl₂Room Temp.389[1]

Table 2: Oxidation of Cyclopentanone using Hydrogen Peroxide (H₂O₂) with Various Catalysts

CatalystCatalyst LoadingSolventTemperature (°C)Time (h)Conversion (%)Selectivity (%)Reference
[ProH]CF₃SO₃6 mol%-60696.673.0[2]
Molybdenum Peroxy Complex0.09 M-7066583 (Yield)[2]
Sn-MCM-680.25 gAcetonitrile704-100[2]
Sn-BEA0.25 gAcetonitrile704-100[2]

Experimental Protocols

Protocol 1: Baeyer-Villiger Oxidation of Cyclopentanone using m-CPBA and a Lewis Acid Catalyst (e.g., Cu(OTf)₂)

This protocol is a general procedure based on the efficient catalysis by copper(II) triflate.[1]

Materials:

  • Cyclopentanone

  • meta-Chloroperoxybenzoic acid (m-CPBA, caution: potentially explosive, handle with care)

  • Copper(II) triflate (Cu(OTf)₂)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: To a stirred solution of cyclopentanone (e.g., 2 mmol) in dichloromethane (10 mL) in a round-bottom flask, add the catalyst, copper(II) triflate (2-5 mol%).

  • Addition of Oxidant: To this mixture, add meta-chloroperoxybenzoic acid (m-CPBA, e.g., 4 mmol, 2 equivalents) portion-wise at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Reaction Monitoring: Stir the reaction mixture at room temperature for the time indicated by the data in Table 1 (e.g., 2-3 hours for Cu(OTf)₂).

  • Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate to decompose the excess peroxide.

  • Workup: Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to remove the meta-chlorobenzoic acid byproduct. Separate the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude δ-valerolactone can be purified by vacuum distillation or flash column chromatography on silica (B1680970) gel.

Protocol 2: Baeyer-Villiger Oxidation of Cyclopentanone using Hydrogen Peroxide and a Proline-Based Ionic Liquid Catalyst

This protocol is based on the use of a more environmentally friendly oxidant, hydrogen peroxide, with an ionic liquid catalyst.[2]

Materials:

  • Cyclopentanone

  • Hydrogen peroxide (H₂O₂, 30% aqueous solution)

  • [ProH]CF₃SO₃ (proline-based ionic liquid catalyst)

  • Ethyl acetate (B1210297) (for extraction)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a condenser and a magnetic stir bar, combine cyclopentanone (e.g., 1 equivalent), the proline-based ionic liquid catalyst [ProH]CF₃SO₃ (e.g., 0.06 equivalents), and hydrogen peroxide (e.g., 4 equivalents).

  • Reaction Conditions: Heat the reaction mixture to 60 °C and stir vigorously for 6 hours.

  • Workup: After cooling to room temperature, extract the reaction mixture with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The resulting crude product can be purified by vacuum distillation or column chromatography.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the Baeyer-Villiger oxidation of cyclopentanone.

experimental_workflow General Workflow for Baeyer-Villiger Oxidation of Cyclopentanone cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Start with Cyclopentanone reagents Add Solvent, Catalyst, and Oxidant (m-CPBA or H2O2) start->reagents reaction Stir at Specified Temperature and Time reagents->reaction quench Quench Reaction reaction->quench extraction Aqueous Workup & Extraction quench->extraction drying Dry Organic Layer extraction->drying concentration Solvent Removal drying->concentration purify Purify by Distillation or Chromatography concentration->purify product Obtain Pure δ-Valerolactone purify->product

Caption: General experimental workflow for the Baeyer-Villiger oxidation.

Signaling Pathway (Reaction Mechanism)

The following diagram illustrates the key steps in the Baeyer-Villiger oxidation mechanism.

baeyer_villiger_mechanism Mechanism of the Baeyer-Villiger Oxidation ketone Cyclopentanone activation Protonation / Lewis Acid Activation of Carbonyl ketone->activation activated_ketone Activated Ketone activation->activated_ketone peroxy_attack Nucleophilic Attack by Peroxyacid/Peroxide activated_ketone->peroxy_attack criegee Criegee Intermediate Formation peroxy_attack->criegee rearrangement Migratory Insertion & O-O Bond Cleavage criegee->rearrangement protonated_lactone Protonated Lactone rearrangement->protonated_lactone deprotonation Deprotonation protonated_lactone->deprotonation lactone δ-Valerolactone deprotonation->lactone

Caption: Key steps of the Baeyer-Villiger oxidation mechanism.

References

Application Notes and Protocols: Catalytic Hydrogenation of Furfural Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and practical protocols for the catalytic hydrogenation of furfural (B47365) and its derivatives. This process is a cornerstone of biomass valorization, transforming renewable platform molecules into valuable chemicals and potential biofuel candidates. The information presented herein is intended to guide researchers in developing and optimizing catalytic systems for the selective synthesis of desired products such as furfuryl alcohol (FA), tetrahydrofurfuryl alcohol (THFA), and 2-methylfuran (B129897) (MF).

Introduction to Furfural Hydrogenation

Furfural, a key platform molecule derived from lignocellulosic biomass, can be upgraded through various chemical transformations, with catalytic hydrogenation being one of the most versatile routes.[1][2] The selective hydrogenation of furfural's aldehyde group and/or its furan (B31954) ring leads to a variety of valuable downstream products.[1][2] The choice of catalyst, support material, and reaction conditions plays a critical role in directing the reaction towards a specific product.[1][2] Both traditional high-pressure hydrogenation using molecular hydrogen and catalytic transfer hydrogenation (CTH) using hydrogen donor molecules are effective methods for this transformation.[3][4][5]

Reaction Pathways and Product Spectrum

The hydrogenation of furfural can proceed through several pathways, yielding a range of products. The primary products of interest include:

  • Furfuryl Alcohol (FA): Resulting from the selective hydrogenation of the carbonyl group.

  • Tetrahydrofurfuryl Alcohol (THFA): Produced by the complete hydrogenation of both the carbonyl group and the furan ring.[1]

  • 2-Methylfuran (MF): Formed via hydrogenolysis of furfuryl alcohol.

  • 2-Methyltetrahydrofuran (MTHF): Obtained from the hydrogenation of 2-methylfuran or the hydrogenolysis of tetrahydrofurfuryl alcohol.

  • Cyclopentanone/Cyclopentanol: These can be formed through ring-rearrangement and subsequent hydrogenation.[1][6]

The reaction pathway is highly dependent on the catalyst and reaction conditions employed.[1]

Furfural_Hydrogenation_Pathways Furfural Furfural FA Furfuryl Alcohol (FA) Furfural->FA C=O Hydrogenation THFA Tetrahydrofurfuryl Alcohol (THFA) Furfural->THFA One-Pot Hydrogenation CP Cyclopentanone Furfural->CP Ring Rearrangement & Hydrogenation FA->THFA Ring Hydrogenation MF 2-Methylfuran (MF) FA->MF Hydrogenolysis MTHF 2-Methyltetrahydrofuran (MTHF) THFA->MTHF Hydrogenolysis MF->MTHF Ring Hydrogenation CPOH Cyclopentanol CP->CPOH C=O Hydrogenation

Caption: Reaction pathways in the catalytic hydrogenation of furfural.

Comparative Performance of Catalytic Systems

The choice of catalyst is paramount for achieving high selectivity towards a desired product. Below is a summary of the performance of various catalytic systems under different reaction conditions.

CatalystSupportTemp. (°C)Pressure (MPa)Time (h)Furfural Conv. (%)Product Selectivity (%)Reference
Noble Metal Catalysts
Pd/C-2203.45 (H₂)5-Varies with support[1]
Pt(3)Ni(3)/CCarbon352 (H₂)-99THFA (93)[7]
Rh/CCarbon30-12-THFA (93)[8]
Non-Noble Metal Catalysts
Cu/SBA-15SBA-15----FA (52)[1]
Cu-Co/SBA-15SBA-15---~100FA (~80), MF (9), Cyclopentanol (10)[1]
Cu-Ni/CNTsCarbon Nanotubes1304 (H₂)10-THFA (90)[1]
Cu/ZnO-Al₂O₃-120--96FA (96)[1]
10N-10C-MSSBA-151907 (H₂)-100THFA (82.9)[9]
Cu₂₀Fe₆₆Al₁₄-1605.0 (H₂)30100FA (96)[10]
Catalytic Transfer Hydrogenation (CTH)
Fe₃O₄@CCarbon160-4>95FA (>95)[11]
Zr-MOFs-160-493.9FA (97.3)[3][12]

Experimental Protocols

The following protocols provide a general framework for conducting catalytic hydrogenation of furfural. Researchers should adapt these protocols based on their specific catalyst and desired product.

Protocol for High-Pressure Catalytic Hydrogenation

This protocol describes a typical batch reaction for the hydrogenation of furfural to furfuryl alcohol or tetrahydrofurfuryl alcohol using a heterogeneous catalyst and molecular hydrogen.

Materials and Equipment:

  • High-pressure autoclave reactor (e.g., Parr reactor) with magnetic stirring, gas inlet/outlet, pressure gauge, and temperature controller.

  • Furfural (substrate)

  • Heterogeneous catalyst (e.g., Pt/C, Ni/SiO₂, Cu-based catalyst)

  • Solvent (e.g., water, ethanol, isopropanol)[13][14]

  • Hydrogen gas (high purity)

  • Internal standard (e.g., n-butyl alcohol) for GC analysis[14]

  • Ethyl acetate (B1210297) for extraction[14]

  • Gas chromatograph (GC) equipped with a suitable column (e.g., wax or polysiloxane based) and a flame ionization detector (FID) for product analysis.[10]

Procedure:

  • Catalyst Preparation/Pre-treatment: Ensure the catalyst is properly prepared and activated according to the specific requirements (e.g., reduction under H₂ flow at a specific temperature).

  • Reactor Loading: In a typical experiment, add the catalyst (e.g., 0.24 g), furfural (e.g., 1.20 g), and solvent (e.g., 60.0 g ethanol) to the reactor vessel.[13]

  • Sealing and Purging: Seal the reactor and purge it several times with H₂ (e.g., 2 MPa) to remove any air.[14]

  • Pressurization: Pressurize the reactor with H₂ to the desired reaction pressure (e.g., 1.5 MPa).[13]

  • Reaction: Heat the reactor to the desired temperature (e.g., 80 °C) and start stirring (e.g., 600 rpm).[13][14] Maintain the desired temperature and pressure for the specified reaction time (e.g., 5 hours).[13]

  • Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess H₂.

  • Product Recovery and Analysis:

    • Open the reactor and collect the reaction mixture.

    • Separate the catalyst from the liquid products by centrifugation or filtration.

    • Extract the aqueous phase with a suitable organic solvent like ethyl acetate.[14]

    • Add an internal standard to the combined organic and aqueous phases for quantitative analysis.[14]

    • Analyze the product mixture using a gas chromatograph (GC) to determine the conversion of furfural and the selectivity of the various products.[10][14]

High_Pressure_Hydrogenation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Catalyst_Prep Catalyst Preparation/ Pre-treatment Reactor_Loading Reactor Loading (Catalyst, Furfural, Solvent) Catalyst_Prep->Reactor_Loading Seal_Purge Seal and Purge with H₂ Reactor_Loading->Seal_Purge Pressurize Pressurize with H₂ Seal_Purge->Pressurize Heat_Stir Heat to Reaction Temp. & Stir Pressurize->Heat_Stir Cool_Vent Cool Reactor & Vent H₂ Heat_Stir->Cool_Vent Product_Recovery Product Recovery & Catalyst Separation Cool_Vent->Product_Recovery GC_Analysis GC Analysis for Conversion & Selectivity Product_Recovery->GC_Analysis

Caption: Workflow for high-pressure catalytic hydrogenation of furfural.

Protocol for Catalytic Transfer Hydrogenation (CTH)

CTH offers an alternative to using high-pressure H₂, employing a hydrogen donor solvent instead.[4][5]

Materials and Equipment:

  • Two-necked round-bottom flask (RBF)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Catalyst (e.g., Zr-MOFs, magnetic core-shell catalysts)[3][12]

  • Furfural (substrate)

  • Hydrogen donor/solvent (e.g., 2-propanol)[12]

  • Internal standard (e.g., naphthalene)[3]

  • Centrifuge for catalyst separation

  • Gas chromatograph (GC) for analysis

Procedure:

  • Catalyst Activation: Dry the catalyst in an oven at a specified temperature (e.g., 100 °C for 12 hours) before use.[3]

  • Reaction Setup: In a two-necked RBF, add the dried catalyst, furfural, internal standard, and the hydrogen donor/solvent.[3]

  • Reaction: Equip the RBF with a reflux condenser and heat the mixture to the desired reaction temperature (e.g., 160 °C) with stirring for the required time (e.g., 4 hours).[3][12]

  • Catalyst Separation: After the reaction, cool the mixture and separate the catalyst by centrifugation.[3]

  • Product Analysis: Analyze the liquid phase using a GC to determine the conversion and selectivity.

  • Catalyst Recycling: The recovered catalyst can be washed (e.g., with hot methanol), dried, and reused for subsequent cycles to test its stability.[3][12]

Factors Influencing Catalyst Performance

The efficiency and selectivity of furfural hydrogenation are governed by a complex interplay of various factors.

Catalyst_Performance_Factors cluster_catalyst Catalyst Properties cluster_conditions Reaction Conditions Catalyst_Performance Catalyst Performance (Activity, Selectivity, Stability) Metal Active Metal (e.g., Pd, Pt, Ni, Cu) Metal->Catalyst_Performance Support Support Material (e.g., Carbon, SiO₂, Al₂O₃) Support->Catalyst_Performance Preparation Preparation Method Preparation->Catalyst_Performance Bimetallic Bimetallic/Promoters Bimetallic->Catalyst_Performance Temperature Temperature Temperature->Catalyst_Performance Pressure H₂ Pressure Pressure->Catalyst_Performance Solvent Solvent Solvent->Catalyst_Performance Time Reaction Time Time->Catalyst_Performance

Caption: Factors influencing catalyst performance in furfural hydrogenation.

  • Nature of the Metal: Noble metals like Pd and Pt are generally highly active, while non-noble metals such as Cu and Ni are often favored for their lower cost and high selectivity towards specific products.[1][15]

  • Support Material: The support can influence the dispersion of metal particles, provide acidic or basic sites that participate in the reaction, and enhance catalyst stability.[1]

  • Bimetallic Catalysts: The addition of a second metal can significantly improve the catalyst's activity, selectivity, and stability through synergistic effects.[1]

  • Reaction Conditions: Temperature, pressure, and solvent polarity can all be tuned to favor the formation of a particular product.[1] For instance, milder conditions often favor the formation of furfuryl alcohol, while more forcing conditions can lead to complete hydrogenation to tetrahydrofurfuryl alcohol.[16]

By carefully selecting the catalyst and optimizing the reaction conditions, researchers can effectively steer the catalytic hydrogenation of furfural towards the synthesis of a wide range of valuable chemicals.

References

Application Notes and Protocols: Methyl 5-Hydroxypentanoate for Polyester Synthesis in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of methyl 5-hydroxypentanoate (B1236267) as a monomer for the synthesis of biodegradable polyesters. The resulting polymer, poly(5-hydroxyvalerate), is a promising candidate for various applications in the pharmaceutical industry, particularly in the development of advanced drug delivery systems.

Introduction

Biodegradable polyesters are at the forefront of materials science for biomedical applications, owing to their biocompatibility and ability to degrade into non-toxic byproducts.[1][2] Poly(5-hydroxyvalerate), derived from the polymerization of methyl 5-hydroxypentanoate, is a member of the polyhydroxyalkanoate (PHA) family. These polymers are known for their thermoplastic properties and potential for controlled drug release.[2][3] The synthesis of polyesters from ω-hydroxy methyl esters like this compound can be achieved through polycondensation, a process involving the removal of a small molecule, in this case, methanol (B129727), to form the polyester (B1180765) chain. This method, while requiring careful control of reaction conditions to achieve high molecular weights, offers a direct route to this functional polyester.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 14273-92-8[4]
Molecular Formula C₆H₁₂O₃[5]
Molecular Weight 132.16 g/mol [5]
Appearance Liquid
Purity >95%
Storage Temperature 2-8°C
Table 2: Anticipated Properties of Poly(5-hydroxyvalerate)

Note: As direct experimental data for poly(5-hydroxyvalerate) is limited in the reviewed literature, these values are estimations based on the properties of structurally similar polyhydroxyalkanoates, such as poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV).

PropertyAnticipated Value RangeAnalytical Technique
Molecular Weight (Mn) 10,000 - 100,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI) 1.5 - 3.0GPC
Glass Transition Temp. (Tg) -15°C to 5°CDifferential Scanning Calorimetry (DSC)
Melting Temperature (Tm) 100°C - 140°CDSC
Decomposition Temp. (Td) >250°CThermogravimetric Analysis (TGA)

Experimental Protocols

Protocol 1: Synthesis of Poly(5-hydroxyvalerate) via Polycondensation

This protocol describes a general procedure for the synthesis of poly(5-hydroxyvalerate) from this compound via a two-stage melt polycondensation.

Materials:

  • This compound

  • Titanium(IV) butoxide (Ti(OBu)₄) or other suitable transesterification catalyst

  • Antioxidant (e.g., Irganox 1010)

  • High-vacuum pump

  • Schlenk line and glassware

  • Methanol (for purification)

  • Chloroform (B151607) or Dichloromethane (for characterization)

Procedure:

  • Drying of Monomer: Dry the this compound over anhydrous magnesium sulfate (B86663) and distill under reduced pressure to remove any water.

  • Reaction Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.

  • First Stage (Pre-polymerization):

    • Charge the flask with this compound and a catalytic amount of Titanium(IV) butoxide (e.g., 0.05 mol%).

    • Add a small amount of antioxidant (e.g., 0.1 wt%).

    • Heat the mixture under a slow stream of nitrogen to 150-160°C with continuous stirring.

    • Methanol will be generated as a byproduct and should be collected in the distillation condenser.

    • Continue this stage for 4-6 hours until the evolution of methanol ceases.

  • Second Stage (Melt Polycondensation):

    • Gradually increase the temperature to 180-200°C.

    • Slowly apply a high vacuum (e.g., <1 mbar) to the system to facilitate the removal of residual methanol and drive the polymerization towards higher molecular weight.

    • Continue the reaction under vacuum for 8-12 hours. The viscosity of the melt will increase significantly.

  • Purification:

    • Cool the reactor to room temperature and dissolve the resulting polymer in a suitable solvent like chloroform.

    • Precipitate the polymer by slowly adding the solution to a large excess of cold methanol with vigorous stirring.

    • Filter the precipitated polymer and wash it with fresh methanol.

    • Dry the purified polymer in a vacuum oven at 40-50°C until a constant weight is achieved.

Protocol 2: Characterization of Poly(5-hydroxyvalerate)

1. Molecular Weight Determination (GPC/SEC):

  • Instrument: Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) system equipped with a refractive index (RI) detector.

  • Solvent (Mobile Phase): Tetrahydrofuran (THF) or Chloroform.

  • Standard: Polystyrene standards for calibration.

  • Procedure:

    • Prepare a dilute solution of the dried polymer (e.g., 1-2 mg/mL) in the mobile phase.

    • Filter the solution through a 0.22 µm syringe filter.

    • Inject the sample into the GPC/SEC system.

    • Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) from the resulting chromatogram using the calibration curve.

2. Structural Characterization (NMR Spectroscopy):

  • Instrument: Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz).

  • Solvent: Deuterated chloroform (CDCl₃).

  • Procedure:

    • Dissolve a small amount of the polymer (e.g., 10-20 mg) in approximately 0.7 mL of CDCl₃.

    • Record the ¹H and ¹³C NMR spectra.

    • Confirm the polyester structure by identifying the characteristic chemical shifts of the protons and carbons in the repeating unit of poly(5-hydroxyvalerate).

3. Thermal Properties (DSC and TGA):

  • Instrument: Differential Scanning Calorimeter (DSC) and Thermogravimetric Analyzer (TGA).

  • Procedure (DSC):

    • Accurately weigh a small sample of the polymer (5-10 mg) into an aluminum DSC pan.

    • Heat the sample from room temperature to a temperature above its expected melting point (e.g., 180°C) at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • Cool the sample back to a low temperature (e.g., -50°C) at the same rate.

    • Heat the sample again to 180°C at the same rate.

    • Determine the glass transition temperature (Tg) from the second heating scan and the melting temperature (Tm) from the peak of the melting endotherm.

  • Procedure (TGA):

    • Place a small sample of the polymer (5-10 mg) in the TGA pan.

    • Heat the sample from room temperature to a high temperature (e.g., 600°C) at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • Record the weight loss as a function of temperature to determine the decomposition temperature (Td).

Mandatory Visualizations

Polycondensation_Reaction Monomer n this compound Polymer Poly(5-hydroxyvalerate) Monomer->Polymer Heat, Catalyst -CH3OH Byproduct n Methanol

Caption: Polycondensation of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Monomer This compound Polycondensation Polycondensation Monomer->Polycondensation Crude_Polymer Crude Polymer Polycondensation->Crude_Polymer Dissolution Dissolution in Chloroform Crude_Polymer->Dissolution Precipitation Precipitation in Methanol Dissolution->Precipitation Drying Vacuum Drying Precipitation->Drying GPC GPC (Mn, Mw, PDI) Drying->GPC NMR NMR (Structure) Drying->NMR DSC DSC (Tg, Tm) Drying->DSC TGA TGA (Td) Drying->TGA

Caption: Experimental workflow for polyester synthesis.

Drug_Delivery_Signaling cluster_system Drug Delivery System cluster_release Release Mechanism cluster_cellular Cellular Interaction Polyester_Matrix Poly(5-hydroxyvalerate) Nanoparticle Drug Encapsulated Drug Hydrolysis Hydrolytic Degradation Polyester_Matrix->Hydrolysis Physiological Conditions Erosion Surface/Bulk Erosion Hydrolysis->Erosion Diffusion Drug Diffusion Erosion->Diffusion Target_Cell Target Cell Diffusion->Target_Cell Drug Release Therapeutic_Effect Therapeutic Effect Target_Cell->Therapeutic_Effect

Caption: Polyester-based drug delivery mechanism.

References

Application Notes and Protocols: Ring-Opening Polymerization of Lactones for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the ring-opening polymerization (ROP) of lactones, a crucial technique for synthesizing biodegradable and biocompatible polyesters for applications in drug delivery and tissue engineering. Detailed protocols for the synthesis and characterization of polylactones are included to facilitate reproducible research and development.

Introduction to Ring-Opening Polymerization of Lactones

The ring-opening polymerization (ROP) of lactones is a powerful chain-growth polymerization method for producing aliphatic polyesters with well-defined molecular weights, controlled microstructures, and low polydispersity indices.[1] This method is often preferred over traditional polycondensation due to the absence of by-products and the ability to achieve high molecular weights at lower temperatures and shorter reaction times.[2] Polylactones, such as poly(ε-caprolactone) (PCL) and polylactide (PLA), are widely utilized in the medical and pharmaceutical industries as sutures, scaffolds for tissue regeneration, and carriers for controlled drug delivery, owing to their biodegradability and biocompatibility.[3][4][5] The properties of the resulting polymers can be tailored by copolymerizing different lactone monomers or by creating block copolymers.

The polymerizability of lactones is influenced by their ring size, with six- and seven-membered rings like δ-valerolactone and ε-caprolactone being readily polymerizable due to ring strain.[1][6] Conversely, five-membered lactones such as γ-butyrolactone are generally considered non-polymerizable under standard conditions due to their low ring strain.[7][8]

Mechanisms of Ring-Opening Polymerization

The ROP of lactones can proceed through several mechanisms, including cationic, anionic, coordination-insertion, and enzymatic pathways.[1][9][10] The choice of initiator or catalyst determines the polymerization mechanism and influences the properties of the final polymer.

Coordination-Insertion Mechanism: This is one of the most widely used mechanisms for the ROP of lactones, particularly with metal-based catalysts like tin(II) octoate (Sn(Oct)₂).[1][11][12] The polymerization is initiated by a nucleophile, typically an alcohol, and proceeds through the coordination of the lactone monomer to the metal center, followed by the insertion of the monomer into the metal-alkoxide bond.[11][12] This mechanism allows for good control over the polymer's molecular weight and end-group functionality.[1]

Anionic and Cationic ROP: Anionic ROP is initiated by strong bases, while cationic ROP is initiated by strong acids.[9][10] Cationic polymerization proceeds via an activated monomer mechanism, where the polymer molecular weight increases with monomer conversion.[9]

Enzymatic ROP: Lipases can also catalyze the ROP of lactones, offering a green and mild alternative to metal-based catalysts.[7] This method can be used to polymerize a variety of lactones, including those that are difficult to polymerize with traditional catalysts.[7]

Data Presentation: Polymerization of ε-Caprolactone

The following tables summarize quantitative data from representative ring-opening polymerization experiments of ε-caprolactone (ε-CL) under various conditions.

Table 1: Effect of Catalyst and Initiator on ε-CL Polymerization

CatalystInitiator[M]:[C]:[I] RatioTemperature (°C)Time (h)Conversion (%)Mn ( g/mol )PDI (Đ)Reference
FeCl₃Benzyl (B1604629) alcohol400:1:5750.4297--[13][14]
FeCl₃Benzyl alcohol800:1:160498.816,5001.28[15]
ZnEt₂/Propyl gallate--6048~100--[11]
Si(catCl)₂ derivative-----up to 32,000-[6][16]

Table 2: Effect of Temperature on FeCl₃-Catalyzed ε-CL Polymerization

Temperature (°C)Time (min)Conversion (%)PDI (Đ)
502560-
752597-
1002584broader
1252564broader
1502562broader

Data adapted from[13][14]. [M]:[C]:[I] ratio = 400:1:5 with Benzyl alcohol as the initiator.

Experimental Protocols

Protocol for Ring-Opening Polymerization of ε-Caprolactone using FeCl₃

This protocol describes the bulk polymerization of ε-caprolactone using iron(III) chloride as a catalyst and benzyl alcohol as an initiator.[13][14][15]

Materials:

  • ε-caprolactone (ε-CL), distilled under reduced pressure from CaH₂.[15]

  • Iron(III) chloride (FeCl₃), anhydrous.

  • Benzyl alcohol (BnOH), anhydrous.

  • Argon gas, high purity.

  • Reaction vessel with a rubber stopper.

  • Schlenk line or glove box for maintaining an inert atmosphere.

Procedure:

  • In a typical experiment, weigh the desired amounts of FeCl₃ catalyst and place it in a reaction vessel.[14]

  • Separately, weigh the ε-CL monomer and the benzyl alcohol initiator. For a monomer to catalyst to initiator molar ratio of [M]:[C]:[I] = 400:1:5, use appropriate amounts (e.g., 36 mg FeCl₃, 0.12 mL BnOH, and 10 mL ε-CL).[14]

  • Seal the reaction vessels and degas with argon for at least 10 minutes.[14]

  • Under an argon atmosphere, transfer the monomer and initiator into the reaction vessel containing the catalyst.[14]

  • Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 60-75 °C) and stir.[13][15]

  • After the specified reaction time (e.g., 4 hours), quench the polymerization by cooling the vessel in an ice bath and exposing it to air.

  • Dissolve the crude polymer in a suitable solvent like chloroform (B151607) or tetrahydrofuran (B95107) (THF).

  • Precipitate the polymer by pouring the solution into a large excess of a non-solvent like cold methanol.

  • Filter and dry the purified poly(ε-caprolactone) (PCL) under vacuum until a constant weight is achieved.

Protocol for Polymer Characterization

4.2.1 Gel Permeation Chromatography (GPC)

GPC (also known as Size Exclusion Chromatography, SEC) is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the synthesized polymer.[17]

Instrumentation:

  • GPC instrument equipped with a refractive index (RI) detector.

  • GPC columns suitable for the molecular weight range of the polymer (e.g., PLgel 5 µm MIXED-E columns).[13][14]

  • Mobile phase: HPLC grade THF at a flow rate of 1.0 mL/min.[13][14]

  • Calibration standards: Polystyrene standards with narrow PDI.[13][14]

Procedure:

  • Prepare a dilute solution of the polymer sample in THF (e.g., 4 mg/mL).[18]

  • Filter the solution through a 0.45 µm filter.

  • Inject the sample into the GPC system.

  • Analyze the resulting chromatogram using appropriate software to determine Mn, Mw, and PDI relative to the polystyrene standards.[13][14]

4.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure of the polymer and to determine the degree of polymerization.[19]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz).

Procedure:

  • Dissolve a small amount of the polymer in a deuterated solvent (e.g., CDCl₃).[19]

  • Acquire the ¹H and ¹³C NMR spectra.

  • Analyze the spectra to identify the characteristic peaks of the repeating monomer units and the end groups. The degree of polymerization can be calculated by comparing the integration of the peaks corresponding to the repeating units with those of the initiator fragment at the chain end.[19]

4.2.3 Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal properties of the polymer, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallinity.[20][21]

Instrumentation:

  • Differential Scanning Calorimeter.

Procedure:

  • Accurately weigh a small amount of the polymer sample (e.g., 10 mg) into an aluminum pan.[21]

  • Heat the sample to a temperature above its melting point (e.g., 120 °C) under a nitrogen atmosphere to erase its thermal history.[21]

  • Cool the sample at a controlled rate (e.g., 10 °C/min) to observe crystallization.

  • Reheat the sample at a controlled rate (e.g., 10 °C/min) to determine Tg and Tm.

Mandatory Visualizations

ROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator (ROH) Initiator (ROH) Active Species (ROM) Active Species (ROM) Initiator (ROH)->Active Species (ROM) Activation Catalyst (M-X) Catalyst (M-X) Catalyst (M-X)->Active Species (ROM) Ring-Opening Ring-Opening Active Species (ROM)->Ring-Opening Nucleophilic Attack Lactone Monomer Lactone Monomer Lactone Monomer->Ring-Opening Polymer Chain Growth Polymer Chain Growth Ring-Opening->Polymer Chain Growth Insertion Polymer Chain Growth->Ring-Opening Chain Propagation (n times) Final Polymer Final Polymer Polymer Chain Growth->Final Polymer Deactivation Quenching Agent Quenching Agent Quenching Agent->Final Polymer

Caption: General mechanism of Ring-Opening Polymerization (ROP) of lactones.

Experimental_Workflow cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization cluster_application Application Development A Reactant Preparation (Monomer, Catalyst, Initiator) B Degassing (Inert Atmosphere) A->B C Polymerization Reaction (Controlled Temperature) B->C D Quenching & Purification (Precipitation) C->D E GPC Analysis (Mn, Mw, PDI) D->E F NMR Spectroscopy (Structure, Composition) D->F G DSC Analysis (Tg, Tm, Crystallinity) D->G H Drug Formulation (Nanoparticles, Implants) E->H F->H G->H I In Vitro/In Vivo Studies H->I

Caption: Experimental workflow for synthesis and characterization of polylactones.

Drug_Delivery_Pathway cluster_formulation Drug Formulation & Administration cluster_circulation Systemic Circulation & Targeting cluster_release Drug Release & Action A Drug-loaded Polylactone Nanoparticle B Systemic Administration (e.g., Intravenous) A->B C Circulation in Bloodstream B->C D Enhanced Permeability and Retention (EPR) Effect C->D E Accumulation at Tumor Site D->E F Polymer Biodegradation (Hydrolysis) E->F G Sustained Drug Release F->G H Cellular Uptake G->H I Therapeutic Effect H->I

Caption: Pathway for polylactone-based nanoparticle drug delivery to tumors.

References

Application of Methyl 5-Hydroxypentanoate in Pharmaceutical Synthesis: A Versatile Building Block for Carbocyclic Nucleoside Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 5-hydroxypentanoate (B1236267), a bio-renewable chemical building block derivable from furfural, is emerging as a valuable precursor in the synthesis of complex pharmaceutical intermediates. Its linear carbon chain, bearing hydroxyl and methyl ester functionalities at its termini, provides a versatile scaffold for the construction of various cyclic systems, most notably the cyclopentane (B165970) core of carbocyclic nucleosides. This class of compounds, which includes potent antiviral agents, represents a significant area of drug development. The strategic use of methyl 5-hydroxypentanoate offers a sustainable and efficient entry point to these critical therapeutic molecules. This document outlines the application of this compound in the synthesis of a key intermediate for carbocyclic nucleosides, providing detailed protocols and quantitative data to support its utility in pharmaceutical research and development.

Synthetic Pathway Overview: From this compound to a Carbocyclic Nucleoside Precursor

The primary application of this compound in this context is its conversion to a functionalized cyclopentylamine, a crucial intermediate for the synthesis of carbocyclic nucleoside analogues such as the anti-HIV drug Abacavir. The overall synthetic strategy involves the intramolecular cyclization of the C5 chain to form the cyclopentane ring, followed by functional group manipulations to introduce the necessary amine and hydroxymethyl functionalities.

G MHP This compound Oxidation Oxidation MHP->Oxidation 1. Swern or Dess-Martin Oxidation Dieckmann Dieckmann Condensation Oxidation->Dieckmann Methyl 5-oxopentanoate Cyclopentanone Methyl 2-oxocyclopentane- 1-carboxylate Dieckmann->Cyclopentanone 2. NaOMe, Toluene Hydrolysis_Decarboxylation Hydrolysis & Decarboxylation Cyclopentanone->Hydrolysis_Decarboxylation 3. aq. HCl, heat Cyclopentanone_Product Cyclopentanone Hydrolysis_Decarboxylation->Cyclopentanone_Product Reductive_Amination Reductive Amination Cyclopentanone_Product->Reductive_Amination 4. NH3, H2, Raney Ni Cyclopentylamine Cyclopentylamine Reductive_Amination->Cyclopentylamine Carbocyclic_Nucleoside Carbocyclic Nucleoside (e.g., Abacavir) Cyclopentylamine->Carbocyclic_Nucleoside Further Elaboration G cluster_synthesis Synthesis cluster_analysis In-Process Control & Analysis MHP This compound Intermediate1 Methyl 5-oxopentanoate MHP->Intermediate1 Oxidation Intermediate2 Methyl 2-oxocyclopentane- 1-carboxylate Intermediate1->Intermediate2 Dieckmann Condensation TLC TLC Monitoring Intermediate1->TLC Intermediate3 Cyclopentanone Intermediate2->Intermediate3 Hydrolysis & Decarboxylation Intermediate2->TLC Final_Intermediate Cyclopentylamine Intermediate3->Final_Intermediate Reductive Amination GC_MS GC-MS Analysis Intermediate3->GC_MS Final_Intermediate->GC_MS NMR NMR Spectroscopy Final_Intermediate->NMR Final_QC Final Product QC Final_Intermediate->Final_QC

Methyl 5-Hydroxypentanoate: A Potential Intermediate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Despite extensive research, the direct utilization of methyl 5-hydroxypentanoate (B1236267) as a key intermediate in the production of specifically named, commercialized agrochemicals is not well-documented in publicly available scientific literature and patent databases. However, its chemical structure presents potential pathways for the synthesis of active ingredients in plant protection agents. This document outlines the synthesis of methyl 5-hydroxypentanoate and explores its plausible, though not explicitly detailed, role in the agrochemical sector, primarily through its conversion to δ-valerolactone.

This compound (CAS: 14273-92-8) is a bifunctional molecule containing both a hydroxyl and a methyl ester group, making it a versatile building block in organic synthesis. While direct applications in agrochemical manufacturing are not explicitly reported, its derivative, δ-valerolactone, is cited as an intermediate for "plant protection agents," suggesting a potential, indirect role.[1][2]

Synthesis of this compound

The primary route for synthesizing this compound involves the catalytic hydrogenation of biomass-derived precursors, such as furfural (B47365). A common method is a two-step process where furfural is first converted to methyl furoate, which is then hydrogenated to yield this compound.[1]

Table 1: Overview of Catalytic Systems for this compound Synthesis from Furfural Derivatives

PrecursorCatalyst SystemKey Reaction StepsReference
FurfuralDehydrogenation catalyst followed by a hydrogenolysis catalyst1. Furfural + Methanol → Methyl furoate2. Methyl furoate + H₂ → this compound[1]
Furoic AcidHydrodeoxygenation catalyst (e.g., supported noble metal)Furoic acid + H₂ in aqueous solution → 5-Hydroxyvaleric acid[1]

Experimental Protocol: Synthesis of 5-Hydroxyvaleric Acid from Furoic Acid

This protocol is based on the general description of the aqueous phase hydrogenation of furoic acid, a precursor to 5-hydroxyvaleric acid, which can be esterified to this compound.

Objective: To synthesize 5-hydroxyvaleric acid via the hydrogenation of furoic acid.

Materials:

  • Furoic acid

  • Deionized water

  • Supported noble metal catalyst (e.g., Ru/C)

  • Hydrogen gas

  • High-pressure reactor

Procedure:

  • In a high-pressure reactor, prepare a solution of furoic acid in deionized water.

  • Add the supported noble metal catalyst to the solution.

  • Seal the reactor and purge with hydrogen gas to remove air.

  • Pressurize the reactor with hydrogen to the desired pressure.

  • Heat the reactor to the specified temperature while stirring.

  • Maintain the reaction under constant temperature and pressure for the required duration.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • The resulting aqueous solution contains 5-hydroxyvaleric acid, which can be isolated or used in subsequent steps.

Note: Specific reaction conditions such as catalyst loading, temperature, pressure, and reaction time would need to be optimized for desired yield and selectivity.

Potential Agrochemical Pathways via δ-Valerolactone

This compound can be readily converted to δ-valerolactone through intramolecular transesterification. While specific agrochemicals derived from δ-valerolactone are not named in the reviewed literature, this lactone serves as a versatile starting material for various heterocyclic compounds, which are common scaffolds in agrochemical active ingredients.

The logical flow from a biomass precursor to a potential agrochemical intermediate is outlined below.

Agrochemical_Intermediate_Pathway Furfural (from Biomass) Furfural (from Biomass) Methyl Furoate Methyl Furoate Furfural (from Biomass)->Methyl Furoate Methanol, Dehydrogenation Catalyst This compound This compound Methyl Furoate->this compound H₂, Hydrogenolysis Catalyst δ-Valerolactone δ-Valerolactone This compound->δ-Valerolactone Intramolecular Transesterification Agrochemical Precursors Agrochemical Precursors δ-Valerolactone->Agrochemical Precursors Further Synthesis

Caption: Potential synthesis pathway from furfural to agrochemical precursors via this compound and δ-valerolactone.

Experimental Protocol: Synthesis of δ-Valerolactone from 1,5-Pentanediol (B104693)

While a direct protocol from this compound was not available, the synthesis of δ-valerolactone from the related compound 1,5-pentanediol is well-described and provides insight into the formation of this potential agrochemical intermediate.

Objective: To synthesize δ-valerolactone by the catalytic dehydrogenation of 1,5-pentanediol.

Materials:

  • 1,5-Pentanediol

  • Copper-based catalyst (e.g., copper chromite)

  • Inert gas (e.g., Nitrogen)

  • Reaction vessel with a distillation setup

Procedure:

  • Charge the reaction vessel with 1,5-pentanediol and the copper-based catalyst.

  • Heat the mixture under a stream of inert gas to the reaction temperature (e.g., 230-270 °C).

  • The dehydrogenation reaction produces δ-valerolactone and hydrogen gas.

  • The product, δ-valerolactone, is typically removed from the reaction mixture by distillation as it is formed.

  • Collect the distilled product and purify further if necessary.

Table 2: Reported Yields for δ-Valerolactone Synthesis from 1,5-Pentanediol

CatalystTemperature (°C)PressureYield of δ-ValerolactoneReference
Copper oxide/silica260Atmospheric85% (in reaction discharge)[2]
Not specified230-2700.1 MPa>98%[3]

Conclusion

This compound holds potential as a bio-based intermediate for the agrochemical industry. However, its direct application in the synthesis of specific, commercially available agrochemicals is not currently well-documented in the public domain. The most promising route appears to be its conversion to δ-valerolactone, a compound recognized as a precursor to plant protection agents. Further research and disclosure in scientific and patent literature are needed to fully elucidate the specific agrochemical applications of this compound and its derivatives. The protocols and pathways described herein provide a foundational understanding for researchers exploring the potential of this versatile chemical.

References

Application Notes and Protocols for the Analytical Characterization of Methyl 5-hydroxypentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the analytical methods for the comprehensive characterization of Methyl 5-hydroxypentanoate (B1236267) (CAS RN®: 14273-92-8), a valuable intermediate in various synthetic applications. The protocols outlined below describe the use of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy for the structural elucidation and purity assessment of this compound.

Compound Information

PropertyValue
IUPAC Name methyl 5-hydroxypentanoate
Synonyms 5-Hydroxypentanoic acid methyl ester, Methyl 5-hydroxyvalerate
Molecular Formula C₆H₁₂O₃
Molecular Weight 132.16 g/mol [1]
CAS Number 14273-92-8[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of this compound, providing detailed information about the carbon and hydrogen framework.

¹H NMR Spectroscopy

Quantitative Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.67s3H-OCH₃
~3.63t2HH-5
~2.35t2HH-2
~1.70p2HH-3
~1.58p2HH-4
~1.5 (broad s)1H-OH

Note: Predicted values based on the structure and typical chemical shifts for similar functional groups. Actual values may vary depending on the solvent and experimental conditions.

Experimental Protocol

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Employ a relaxation delay of at least 5 times the longest T₁ relaxation time for quantitative analysis.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the resulting spectrum and perform baseline correction.

    • Integrate the signals and reference the spectrum to the solvent peak or an internal standard (e.g., TMS at 0 ppm).

Workflow for ¹H NMR Analysis

Workflow for ¹H NMR analysis of this compound.
¹³C NMR Spectroscopy

Quantitative Data

Chemical Shift (ppm)Assignment
~174.5C=O (Ester Carbonyl)
~62.5C-5
~51.5-OCH₃
~34.0C-2
~32.0C-4
~21.5C-3

Note: Predicted values. Actual chemical shifts can vary with experimental conditions.

Experimental Protocol

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 50-100 mg in 0.5-0.7 mL of deuterated solvent.

  • Instrumentation: Use a ¹³C-equipped NMR spectrometer, typically operating at 100 MHz for a 400 MHz proton instrument.

  • Acquisition Parameters:

    • Employ proton decoupling to simplify the spectrum to single lines for each carbon.

    • Use a larger spectral width (e.g., 0-200 ppm).

    • A longer acquisition time and a higher number of scans are generally required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is employed for the determination of the molecular weight and fragmentation pattern of this compound, further confirming its structure.

Quantitative Data (Electron Ionization - EI)

m/zRelative IntensityProposed Fragment
132Low[M]⁺ (Molecular Ion)
101Moderate[M - OCH₃]⁺
100Moderate[M - CH₃OH]⁺
74High[CH₃OC(O)CH₂CH₂]⁺ (McLafferty rearrangement)
59Moderate[C(O)OCH₃]⁺

Note: This fragmentation pattern is predicted based on the structure and common fragmentation pathways of esters. The molecular ion peak may be weak or absent in EI-MS.

Experimental Protocol (GC-MS)

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent such as dichloromethane (B109758) or ethyl acetate.

  • Gas Chromatography (GC) Conditions:

    • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 250-280 °C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: m/z 40-300.

    • Interface Temperature: 280 °C.

Workflow for GC-MS Analysis

GCMS_Workflow Sample_Injection Sample Injection (Dilute solution) GC_Separation GC Separation (Capillary Column) Sample_Injection->GC_Separation Ionization Ionization (Electron Ionization) GC_Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole/Ion Trap) Ionization->Mass_Analysis Data_Interpretation Data Interpretation (Mass Spectrum) Mass_Analysis->Data_Interpretation

Workflow for GC-MS analysis of this compound.

Chromatographic Methods

Chromatographic techniques are essential for assessing the purity of this compound and for its quantification in mixtures.

Gas Chromatography (GC)

Purity Assessment

A commercial supplier reports a purity of >95% for this compound as determined by GC.[2]

Experimental Protocol

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • GC Conditions:

    • Column: A capillary column suitable for the analysis of polar compounds (e.g., a wax column like DB-WAX or a mid-polarity column like DB-17).

    • Carrier Gas: Helium or Nitrogen at an appropriate flow rate.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C.

    • Oven Temperature Program: An initial temperature of 60-80 °C, held for 2 minutes, followed by a ramp of 10-15 °C/min to a final temperature of 220-240 °C.

  • Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC)

Experimental Protocol

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of about 1 mg/mL and filter through a 0.45 µm syringe filter.

  • Instrumentation: An HPLC system with a UV or Refractive Index (RI) detector. Since this compound lacks a strong chromophore, RI detection is often preferred.

  • HPLC Conditions:

    • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: An isocratic mixture of water and a polar organic solvent like methanol (B129727) or acetonitrile (B52724) (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient or controlled at 25-30 °C.

    • Detection: Refractive Index (RI) or UV at a low wavelength (e.g., 210 nm).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound.

Quantitative Data

Wavenumber (cm⁻¹)IntensityAssignment
~3400 (broad)StrongO-H stretch (hydroxyl group)
~2950, ~2870MediumC-H stretch (aliphatic)
~1735StrongC=O stretch (ester carbonyl)
~1440MediumC-H bend (CH₂)
~1170StrongC-O stretch (ester)

Note: These are characteristic absorption bands for the functional groups present. The exact positions and intensities can vary.

Experimental Protocol

  • Sample Preparation: The analysis can be performed on the neat liquid sample. A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: A Fourier-Transform Infrared spectrometer.

  • Acquisition Parameters:

    • Scan the sample over the mid-infrared range (e.g., 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a good quality spectrum.

  • Data Processing: A background spectrum of the clean salt plates is first recorded and then automatically subtracted from the sample spectrum.

Logical Relationship of Analytical Techniques

Analytical_Techniques cluster_structure Structural Elucidation cluster_purity Purity & Quantification NMR NMR (¹H & ¹³C) MS Mass Spectrometry FTIR FTIR GC Gas Chromatography HPLC HPLC Compound This compound Compound->NMR Connectivity Compound->MS Molecular Weight & Fragmentation Compound->FTIR Functional Groups Compound->GC Purity Compound->HPLC Purity & Quantification

Interrelation of analytical techniques for characterization.

References

Application Notes and Protocols for NMR Spectroscopy of Hydroxy Esters

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and quantitative analysis of hydroxy esters, a class of compounds prevalent in natural products, synthetic intermediates, and pharmaceutical agents. The hydroxyl and ester functionalities introduce characteristic chemical shifts and coupling patterns in NMR spectra, providing a wealth of information regarding molecular structure, stereochemistry, and purity. This document provides detailed application notes and experimental protocols for the analysis of hydroxy esters using 1D and 2D NMR techniques.

Data Presentation: Characteristic NMR Data for Hydroxy Esters

The chemical environment of protons (¹H) and carbons (¹³C) in hydroxy esters gives rise to signals in specific regions of the NMR spectrum. The exact chemical shifts are influenced by the solvent, substitution pattern, and stereochemistry.

¹H NMR Chemical Shifts
Proton TypeChemical Shift (δ, ppm)Notes
Hydroxyl (-OH)1.0 - 5.5Broad singlet, position is concentration and solvent dependent. Can be confirmed by D₂O exchange.
Methine proton on hydroxyl-bearing carbon (R-CH (OH)-R')3.5 - 5.5Multiplicity depends on adjacent protons. Deshielded by the electronegative oxygen.
Methylene protons adjacent to hydroxyl group (-CH₂ -CH(OH)-)1.2 - 2.0Diastereotopic protons in chiral molecules may show complex splitting.
Methylene protons alpha to ester carbonyl (-CH₂ -COOR)2.0 - 2.6Typically a triplet or multiplet.[1]
Methine proton alpha to ester carbonyl (-CH -COOR)2.5 - 3.5
Protons on the alkoxy group of the ester (-O-CH n-R)3.5 - 4.8Deshielded by the ester oxygen. For example, a methyl ester (-OCH₃) is typically a singlet around 3.7 ppm.[2]
Alkyl chain protons0.8 - 1.8Generally found in the upfield region of the spectrum.
¹³C NMR Chemical Shifts
Carbon TypeChemical Shift (δ, ppm)Notes
Ester Carbonyl (C =O)170 - 185Diagnostic for the ester functional group.[3][4][5]
Carbon bearing the hydroxyl group (-C H(OH)-)50 - 80Deshielded by the oxygen atom.[4]
Carbon alpha to ester carbonyl (-C H₂-COOR)30 - 50
Carbon of the alkoxy group (-O-C Hn-R)50 - 70For example, a methyl ester (-OC H₃) is typically around 51-52 ppm.[2]
Alkyl chain carbons10 - 40Generally found in the upfield region of the spectrum.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

Materials:

  • Hydroxy ester sample (5-25 mg for ¹H NMR, 10-50 mg for ¹³C NMR)[6][7]

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O)

  • 5 mm NMR tubes[7][8]

  • Pipettes and filter (e.g., glass wool plug in a Pasteur pipette)[6][9]

  • Vortex mixer (optional)

Protocol:

  • Weigh the sample: Accurately weigh the desired amount of the hydroxy ester.

  • Choose a solvent: Select a deuterated solvent in which the sample is fully soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules.[9]

  • Dissolve the sample: Transfer the sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent.[7] Gently vortex or swirl to dissolve the sample completely.

  • Filter the sample: To remove any particulate matter which can degrade spectral quality, filter the solution through a pipette with a glass wool plug directly into the NMR tube.[6][7]

  • Check sample height: Ensure the solvent height in the NMR tube is at least 4.5 cm to be within the detection region of the NMR coil.[7]

  • Cap and label: Cap the NMR tube and label it clearly.

dot

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter one_d 1D NMR (¹H, ¹³C, DEPT) filter->one_d qnmr qNMR (Optional) filter->qnmr two_d 2D NMR (COSY, HSQC, HMBC) one_d->two_d If structure is complex process Fourier Transform, Phase & Baseline Correction one_d->process two_d->process qnmr->process integrate Integration & Peak Picking process->integrate assign Assign Signals integrate->assign structure Structure Elucidation assign->structure

Caption: General workflow for NMR analysis of hydroxy esters.

1D NMR Data Acquisition (¹H and ¹³C)

This protocol provides a general procedure for acquiring standard 1D NMR spectra on a modern NMR spectrometer.

Instrument Parameters (Example for a 400 MHz spectrometer):

Parameter¹H NMR¹³C NMR
Solvent CDCl₃CDCl₃
Temperature 298 K298 K
Pulse Program zg30zgpg30
Number of Scans (ns) 8-161024 or more
Relaxation Delay (d1) 1-5 s2 s
Acquisition Time (aq) ~4 s~1 s
Spectral Width (sw) ~16 ppm~240 ppm

Protocol:

  • Insert the prepared NMR sample into the spectrometer.

  • Lock onto the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve good homogeneity, resulting in sharp, symmetrical peaks.

  • Set up the ¹H NMR experiment using the parameters in the table above as a starting point.

  • Acquire the ¹H NMR spectrum.

  • Set up the ¹³C NMR experiment. Due to the low natural abundance of ¹³C, more scans are required.

  • Acquire the ¹³C NMR spectrum.

  • (Optional) Acquire a DEPT (Distortionless Enhancement by Polarization Transfer) spectrum to differentiate between CH, CH₂, and CH₃ groups.

2D NMR Data Acquisition

2D NMR experiments are crucial for unambiguously assigning signals and determining the connectivity of atoms in the molecule.

Common 2D Experiments for Hydroxy Esters:

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This helps to establish proton-proton connectivity within spin systems.[10][11]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached (one-bond C-H correlation).[11][12][13]

  • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds (long-range C-H correlations). This is particularly useful for identifying quaternary carbons and connecting different spin systems.[10][11][13]

Protocol:

  • After acquiring the 1D spectra, use the same sample for 2D experiments.

  • Load standard COSY, HSQC, and HMBC parameter sets.

  • Adjust the spectral widths in both dimensions to encompass all signals observed in the 1D spectra.

  • Set the number of scans and increments based on the sample concentration and desired resolution.

  • Acquire the 2D spectra. Acquisition times can range from minutes to several hours depending on the experiment and sample.

dot

logical_relationship cluster_1d 1D NMR Data cluster_2d 2D NMR Data cluster_structure Structural Information H1 ¹H Spectrum (Chemical Shifts, Integrals, Multiplicity) COSY COSY (¹H-¹H Connectivity) HSQC HSQC (Direct ¹H-¹³C Correlation) Fragments Identify Spin Systems & Functional Groups H1->Fragments C13 ¹³C Spectrum (Chemical Shifts) C13->Fragments DEPT DEPT (CH, CH₂, CH₃ identification) DEPT->Fragments COSY->Fragments HSQC->Fragments HMBC HMBC (Long-range ¹H-¹³C Correlation) Connectivity Connect Fragments & Quaternary Carbons HMBC->Connectivity Fragments->Connectivity Final_Structure Final Structure & Stereochemistry Connectivity->Final_Structure

Caption: Logical flow for structure elucidation using NMR data.

Quantitative NMR (qNMR) Protocol

qNMR can be used to determine the purity of a hydroxy ester or its concentration in a solution without the need for a specific reference standard of the analyte itself.[14][15]

Materials:

  • Prepared hydroxy ester sample

  • Internal standard (e.g., maleic acid, dimethyl sulfone) of known high purity

  • Accurate analytical balance

Protocol:

  • Prepare the qNMR sample:

    • Accurately weigh a specific amount of the hydroxy ester sample.

    • Accurately weigh a specific amount of a suitable internal standard. The standard should have a simple spectrum with at least one signal that is well-resolved from the analyte signals.[16]

    • Dissolve both the sample and the internal standard in the same vial with a known volume of deuterated solvent.

    • Transfer the solution to an NMR tube.

  • Acquire the ¹H qNMR spectrum:

    • It is critical to ensure full relaxation of all protons. Use a long relaxation delay (d1), typically 5 times the longest T₁ relaxation time of the protons being quantified. A d1 of 30-60 seconds is often sufficient.

    • Acquire the spectrum with a high signal-to-noise ratio.

  • Process the data:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Calculate the purity/concentration:

    • The purity of the analyte can be calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

    Where:

    • I = Integral value

    • N = Number of protons giving rise to the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_std = Purity of the internal standard

Data Interpretation and Structure Elucidation

  • Analyze the ¹H NMR spectrum:

    • Identify characteristic signals for the hydroxyl proton, the proton on the hydroxyl-bearing carbon, and protons alpha to the ester.

    • Use the integration values to determine the relative number of protons for each signal.[17][18]

  • Analyze the ¹³C NMR and DEPT spectra:

    • Identify the ester carbonyl carbon and the carbon bearing the hydroxyl group.

    • Use the DEPT spectrum to confirm the number of CH, CH₂, and CH₃ groups.

  • Use 2D NMR to connect the pieces:

    • Use the COSY spectrum to trace out the proton-proton connectivities and build structural fragments.

    • Use the HSQC spectrum to assign protons to their directly attached carbons.

    • Use the HMBC spectrum to connect the fragments, often through quaternary carbons like the ester carbonyl.

  • Stereochemical Analysis:

    • The relative stereochemistry of α- and β-hydroxy esters can often be determined by analyzing the coupling constants (J-values) between protons on the stereogenic centers.

    • For determining the absolute configuration, derivatization with a chiral agent, such as Mosher's acid, followed by ¹H or ¹⁹F NMR analysis is a common method.[19][20] The differences in chemical shifts of the resulting diastereomeric esters can be used to assign the stereochemistry.[20]

References

Application Note: GC-MS Analysis of Pentanoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract This application note provides detailed protocols for the identification and quantification of pentanoate derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). Pentanoate esters are significant compounds in the flavor and fragrance industries and can serve as metabolic biomarkers.[1][2] Pentanoic acid, a carboxylic acid, requires derivatization to enhance volatility for GC-MS analysis.[3] This document outlines comprehensive procedures for sample preparation, including direct injection, headspace analysis, and derivatization, along with optimized instrumental parameters and data analysis workflows. GC-MS offers a robust, sensitive, and selective method for the separation and definitive identification of these compounds from complex matrices.[4][5]

Principle Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[6] Volatile samples injected into the GC are vaporized and separated as they travel through a capillary column based on their boiling points and affinity for the column's stationary phase.[7] As each compound elutes from the column, it enters the mass spectrometer, where it is ionized by electron impact (EI). The resulting charged fragments are sorted by their mass-to-charge ratio (m/z), creating a unique mass spectrum that serves as a chemical fingerprint for identification.[6][8]

Experimental Protocols

1. Instrumentation, Reagents, and Consumables

  • Instrumentation: Gas Chromatograph (GC) system with a split/splitless injector coupled to a Mass Selective Detector (MSD).[4]

  • Reagents:

    • Pentanoate derivative standards (e.g., ethyl pentanoate, methyl pentanoate, purity ≥98%).[4]

    • Pentanoic acid standard (purity ≥98%).

    • High-purity volatile solvents: hexane (B92381), methanol (B129727), dichloromethane, iso-octane.[6][9]

    • Helium (99.999% purity) as carrier gas.[4]

    • Derivatization Reagents:

      • Silylation: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[8]

      • Esterification: Boron trifluoride (BF₃) in methanol (14% w/w).[10]

  • Consumables:

    • GC Column: 5% Phenyl-methylpolysiloxane column (e.g., DB-5ms or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[4][7]

    • 2 mL autosampler vials with caps (B75204) and septa.[9]

    • Microsyringes and standard laboratory glassware.

2. Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the pentanoate standard and dissolve it in 10 mL of hexane in a volumetric flask.[4]

  • Working Standards: Prepare a series of working standards by serially diluting the stock solution to cover the desired concentration range (e.g., 0.1 - 50 µg/mL).[4]

3. Sample Preparation Protocols

The choice of sample preparation depends on the analyte and matrix.

Protocol A: Direct Analysis of Pentanoate Esters (Liquid Samples) This method is suitable for analyzing volatile esters in clean liquid matrices.

  • Dilute the sample with a suitable volatile solvent (e.g., hexane) to a concentration within the calibration range.[11]

  • If the sample contains particulates, centrifuge or filter it through a 0.22 µm filter to prevent blockage of the injector syringe.[11]

  • Transfer the final solution to a 2 mL GC vial for analysis.

Protocol B: Headspace Analysis of Volatile Pentanoate Esters This method is ideal for isolating volatile esters from complex solid or liquid matrices without injecting non-volatile components.[6]

  • Place a known amount of the sample into a sealed headspace vial.

  • Heat the vial at a constant temperature to allow volatile compounds to partition into the headspace.[11]

  • Using a gas-tight syringe, sample the headspace and inject it directly into the GC.[9][11]

Protocol C: Derivatization of Pentanoic Acid Pentanoic acid must be chemically modified to increase its volatility for GC analysis.[3][12]

C1: Silylation with BSTFA This reaction replaces acidic protons with a trimethylsilyl (B98337) (TMS) group.[10]

  • Transfer an aliquot of the sample extract into a reaction vial and evaporate to dryness under a gentle stream of nitrogen.[10]

  • Add 100 µL of BSTFA (with 1% TMCS) and 150 µL of a suitable solvent like iso-octane.[8]

  • Seal the vial tightly and heat at 70-80°C for 30 minutes.[8]

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

C2: Esterification with BF₃-Methanol This method converts the carboxylic acid into its more volatile methyl ester.[10]

  • Evaporate the sample extract to dryness under a gentle stream of nitrogen.

  • Add 100 µL of 14% BF₃ in methanol.[10]

  • Seal the vial and heat at 60-100°C for 30-60 minutes.[10]

  • After cooling, the reaction may need to be quenched. The resulting methyl pentanoate can be extracted into an organic solvent for analysis.

4. GC-MS Instrumental Parameters

The following parameters are recommended and may require optimization based on the specific instrument.[4][7]

Parameter Setting Reference
GC System
Injection Mode Splitless (for trace analysis) or Split (e.g., 50:1)[4][7]
Injection Volume 1 µL[9][13]
Inlet Temperature 250 °C[7][10]
Carrier Gas Helium, constant flow at 1.0 mL/min[7][14]
Oven Program Initial 50°C for 1 min, ramp at 10°C/min to 250°C, hold for 5 min[7][13]
MS System
Ionization Mode Electron Impact (EI)[7][10]
Electron Energy 70 eV[7]
Ion Source Temp. 230 °C[7][8]
Mass Range 35-350 amu[7]
Solvent Delay 3 minutes[7]

Data Presentation and Analysis

Identification and Quantification The identification of pentanoate derivatives is confirmed by comparing the retention time and the acquired mass spectrum of a sample peak with that of a certified reference standard.[4] The fragmentation pattern should also match reference spectra from a library database (e.g., NIST).[4] Quantification is achieved by creating a calibration curve from the analysis of working standards and applying it to the peak areas of the analyte in the samples.

Quantitative Data Summary

The tables below summarize typical analytical data for the GC-MS analysis of pentanoate derivatives.

Table 1: GC-MS Identification of Common Pentanoate Derivatives

Compound Formula Molecular Weight Retention Time (Approx.) Key Mass Fragments (m/z) Reference
Methyl Pentanoate C₆H₁₂O₂ 116.16 6.5 min 74, 43, 55, 85, 116
Ethyl Pentanoate C₇H₁₄O₂ 130.18 7.8 min 88, 43, 60, 73, 101 [15]

| TMS-Pentanoate | C₈H₁₈O₂Si | 174.31 | 8.2 min | 117, 73, 75, 159 |[16] |

Table 2: Typical Method Performance Characteristics

Parameter Typical Value Description Reference
Linearity (R²) > 0.998 Indicates a strong correlation between concentration and instrument response. [8]
Limit of Detection (LOD) < 0.4 µg/g The lowest concentration of analyte that can be reliably detected. [8]
Limit of Quantitation (LOQ) < 0.5 µg/g The lowest concentration of analyte that can be accurately quantified. [8]
Intra-day Precision (RSD%) < 4% Measures the repeatability of results within the same day. [8]

| Inter-day Precision (RSD%) | < 7% | Measures the reproducibility of results across different days. |[8] |

Visualizations

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Prep Extraction / Dilution Sample->Prep Deriv Derivatization (if required) Prep->Deriv Vial Transfer to GC Vial Deriv->Vial GCMS GC-MS System Vial->GCMS Chrom Chromatogram Generation GCMS->Chrom Ident Peak Identification (RT & Mass Spectra) Chrom->Ident Quant Quantification (Calibration Curve) Ident->Quant Report Final Report Quant->Report G cluster_reactants cluster_products PA Pentanoic Acid (Non-Volatile) TMS TMS-Pentanoate (Volatile Derivative) PA->TMS Silylation (70°C) BSTFA + BSTFA

References

Application Notes and Protocols for the Purification of Methyl 5-hydroxypentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of Methyl 5-hydroxypentanoate (B1236267), a versatile building block in organic synthesis. The following sections outline methods for purification by vacuum distillation and flash column chromatography, including information on potential impurities and expected outcomes.

Introduction

Methyl 5-hydroxypentanoate is a bifunctional molecule containing both a hydroxyl group and a methyl ester. This structure makes it a valuable precursor for the synthesis of various compounds, including polyesters, pharmaceuticals, and flavor and fragrance components. Its purification is a critical step to ensure the quality and reactivity of the final product. Common synthetic routes, such as the acid-catalyzed esterification of δ-valerolactone with methanol (B129727), can introduce impurities that need to be removed.

Potential Impurities

The nature of impurities in a sample of this compound will largely depend on its synthetic origin. A common laboratory-scale synthesis involves the ring-opening of δ-valerolactone with methanol under acidic conditions.

Common Impurities from Synthesis via δ-Valerolactone:

  • δ-Valerolactone: Unreacted starting material.

  • Methanol: Excess reagent.

  • Acid catalyst: (e.g., sulfuric acid, p-toluenesulfonic acid).

  • Polymeric byproducts: Formed through self-esterification of the product or starting material.

  • Water: Formed during the reaction or introduced during workup.

Purification is essential to remove these impurities, which can interfere with subsequent reactions or affect the properties of the final product.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This information is crucial for planning and executing purification procedures.

PropertyValue
Molecular Formula C₆H₁₂O₃
Molecular Weight 132.16 g/mol
Boiling Point (at 760 mmHg) 178.43 °C[1]
Appearance Liquid
Solubility Soluble in water[1]

Purification Techniques

Two primary techniques are recommended for the purification of this compound: vacuum distillation and flash column chromatography. The choice of method will depend on the scale of the purification, the nature of the impurities, and the desired final purity.

Protocol 1: Purification by Vacuum Distillation

Vacuum distillation is a suitable method for purifying this compound, especially for larger quantities, as it allows for distillation at a lower temperature, thereby preventing thermal decomposition.

Principle

By reducing the pressure above the liquid, the boiling point of the compound is lowered. This allows for the separation of this compound from less volatile impurities (e.g., polymeric byproducts, acid catalyst) and more volatile impurities (e.g., residual methanol and water).

Estimated Boiling Point at Reduced Pressure

The boiling point of a liquid at a reduced pressure can be estimated using a pressure-temperature nomograph. Based on its atmospheric boiling point of 178.43 °C, the estimated boiling points at various pressures are listed below.

Pressure (mmHg)Estimated Boiling Point (°C)
10~70-80
20~85-95
50~105-115

Note: These are estimated values and the actual boiling point may vary depending on the purity of the sample and the accuracy of the pressure measurement.

Experimental Protocol
  • Apparatus Setup:

    • Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum source with a pressure gauge.

    • Use a short-path distillation apparatus for smaller scales to minimize product loss.

    • Ensure all glassware is dry and joints are properly sealed with vacuum grease.

    • Place a stir bar in the distillation flask for smooth boiling.

  • Sample Preparation:

    • Charge the crude this compound into the distillation flask. Do not fill the flask to more than two-thirds of its capacity.

    • If a strong acid catalyst was used in the synthesis, it is advisable to neutralize the crude product with a mild base (e.g., sodium bicarbonate solution), followed by extraction and drying of the organic phase before distillation to prevent decomposition.

  • Distillation Procedure:

    • Begin stirring the crude sample.

    • Gradually apply vacuum to the system, ensuring there is no bumping.

    • Once the desired pressure is reached and stable, begin heating the distillation flask using a heating mantle.

    • Collect any low-boiling fractions (e.g., methanol, water) in a separate receiving flask.

    • As the temperature rises, the desired product will begin to distill. Collect the fraction that distills at the expected boiling point for the given pressure.

    • Monitor the temperature throughout the distillation. A stable boiling point indicates the collection of a pure fraction.

    • Once the majority of the product has been collected and the temperature begins to drop or rise significantly, stop the distillation.

    • Allow the apparatus to cool to room temperature before releasing the vacuum.

  • Product Analysis:

    • Assess the purity of the distilled this compound using techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Infrared (IR) spectroscopy.

Workflow Diagram

Vacuum_Distillation_Workflow cluster_prep Preparation cluster_distill Distillation cluster_post Post-Distillation start Crude Methyl 5-hydroxypentanoate neutralize Neutralize (optional) & Dry start->neutralize apply_vacuum Apply Vacuum neutralize->apply_vacuum setup Assemble Vacuum Distillation Apparatus heat Heat Gently apply_vacuum->heat collect_forerun Collect Forerun (low-boiling impurities) heat->collect_forerun collect_product Collect Product Fraction (at stable temp/pressure) collect_forerun->collect_product cool Cool Apparatus collect_product->cool release_vacuum Release Vacuum cool->release_vacuum analyze Analyze Purity (GC, NMR, IR) release_vacuum->analyze end Pure Methyl 5-hydroxypentanoate analyze->end

Workflow for Vacuum Distillation

Protocol 2: Purification by Flash Column Chromatography

Flash column chromatography is an excellent technique for the purification of this compound on a small to medium scale, offering good resolution and speed.

Principle

This technique utilizes a stationary phase (silica gel) and a mobile phase (a solvent or mixture of solvents) to separate compounds based on their polarity. This compound, being a moderately polar compound due to its hydroxyl and ester groups, will adhere to the polar silica (B1680970) gel. By eluting with a solvent system of appropriate polarity, it can be separated from less polar and more polar impurities.

Thin-Layer Chromatography (TLC) for Method Development

Before performing flash chromatography, it is essential to determine the optimal solvent system using Thin-Layer Chromatography (TLC).

  • Solvent System: A mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically effective.

  • Procedure:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate in a TLC chamber containing a pre-equilibrated solvent system. Start with a low polarity mixture (e.g., 10% ethyl acetate (B1210297) in hexane) and gradually increase the polarity (e.g., 20%, 30% ethyl acetate in hexane).

    • Visualize the spots under UV light (if the compound is UV active) or by staining (e.g., with potassium permanganate (B83412) or vanillin (B372448) stain).

  • Optimal Rf Value: The ideal solvent system for flash chromatography will give the target compound an Rf (retardation factor) value of approximately 0.2-0.4. Based on literature for similar compounds, a solvent system of 25-30% ethyl acetate in hexane is a good starting point.[2][3]

Experimental Protocol
  • Column Packing:

    • Select a glass column of appropriate size for the amount of crude material to be purified (typically, use a 40-100:1 ratio of silica gel to crude material by weight).

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexane).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Tap the column to ensure even packing.

    • Add another thin layer of sand on top of the packed silica gel.

    • Equilibrate the column by running the initial eluent through it until the silica bed is stable.

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane. Carefully apply the solution to the top of the silica gel bed.

    • Dry Loading: If the crude material is not very soluble in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system. A gradient elution is often effective:

      • Start with a low polarity eluent (e.g., 10% ethyl acetate in hexane) to elute non-polar impurities.

      • Gradually increase the polarity of the eluent (e.g., to 20%, then 30% ethyl acetate in hexane) to elute the this compound.

      • Finally, a higher polarity wash (e.g., 50% ethyl acetate in hexane) can be used to elute any highly polar impurities.

    • Collect fractions in test tubes or flasks.

    • Monitor the elution of the compounds by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

  • Product Analysis:

    • Confirm the purity of the final product using GC, NMR, or IR spectroscopy.

Workflow Diagram

Flash_Chromatography_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Chromatography start Crude Methyl 5-hydroxypentanoate tlc TLC Analysis to Determine Eluent start->tlc pack Pack Silica Gel Column tlc->pack load Load Sample (Wet or Dry) pack->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor monitor->elute combine Combine Pure Fractions monitor->combine evaporate Evaporate Solvent combine->evaporate analyze Analyze Purity (GC, NMR, IR) evaporate->analyze end Pure Methyl 5-hydroxypentanoate analyze->end

Workflow for Flash Column Chromatography

Recrystallization

Recrystallization is generally not a primary method for purifying low-melting, oily compounds like this compound at room temperature. However, it might be possible at very low temperatures or through the formation of a solid derivative, purification of the derivative by recrystallization, and subsequent regeneration of the parent compound. As no specific protocols for the direct crystallization of this compound were found, this method is considered less practical than distillation and chromatography for this particular compound.

Conclusion

The choice between vacuum distillation and flash column chromatography for the purification of this compound depends on the specific requirements of the researcher. Vacuum distillation is well-suited for large-scale purification and the removal of non-volatile or highly volatile impurities. Flash column chromatography offers excellent separation of compounds with similar polarities and is ideal for smaller-scale purifications where high purity is required. By following the detailed protocols provided in these application notes, researchers can effectively purify this compound for its use in a wide range of chemical applications.

References

Application Note: A Proposed Protocol for the Synthesis of Levulinic Acid from Methyl 5-Hydroxypentanoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Levulinic acid (4-oxopentanoic acid) is a versatile platform chemical with broad applications in the synthesis of biofuels, pharmaceuticals, and specialty chemicals.[1] While typically synthesized from the acid-catalyzed degradation of cellulosic biomass, this application note outlines a hypothetical, multi-step protocol for the synthesis of levulinic acid starting from methyl 5-hydroxypentanoate (B1236267). This proposed pathway involves the initial oxidation of the primary alcohol to an aldehyde, followed by an acid-catalyzed rearrangement to the levulinate skeleton, and concluding with ester hydrolysis. This document provides a detailed theoretical protocol, a summary of expected quantitative data based on analogous reactions, and a visual representation of the synthetic workflow.

Proposed Synthetic Pathway

The proposed synthesis of levulinic acid from methyl 5-hydroxypentanoate is a three-step process:

  • Step 1: Oxidation of this compound. The primary alcohol group of this compound is oxidized to an aldehyde to form the intermediate, methyl 5-oxopentanoate (B1240814). Several mild oxidation methods are suitable for this transformation, such as the Dess-Martin periodinane (DMP) oxidation, Swern oxidation, or pyridinium (B92312) chlorochromate (PCC) oxidation.[2][3][4] These methods are known for their high selectivity for the conversion of primary alcohols to aldehydes with minimal over-oxidation to carboxylic acids.[5]

  • Step 2: Acid-Catalyzed Rearrangement of Methyl 5-Oxopentanoate. The intermediate, methyl 5-oxopentanoate, is proposed to undergo an acid-catalyzed rearrangement to form methyl levulinate. This transformation is hypothesized to proceed via protonation of the aldehyde carbonyl, followed by a 1,2-hydride shift and subsequent tautomerization to yield the more stable α,β-unsaturated intermediate, which then rearranges to the final product. While a direct precedent for this specific rearrangement is not extensively documented, the principle is analogous to acid-catalyzed rearrangements of other carbonyl compounds.[6]

  • Step 3: Hydrolysis of Methyl Levulinate. The final step is the hydrolysis of the methyl ester of levulinic acid (methyl levulinate) to yield levulinic acid. This is a standard ester hydrolysis reaction that can be carried out under acidic or basic conditions.[7]

Data Presentation

The following table summarizes the proposed reaction conditions and expected outcomes for each step of the synthesis. The data is based on typical yields and conditions reported for analogous reactions in the literature.

StepReactantReagents & ConditionsProductExpected Yield (%)
1This compoundDess-Martin periodinane, Dichloromethane, Room Temperature, 2-4 hMethyl 5-oxopentanoate85-95
2Methyl 5-oxopentanoatep-Toluenesulfonic acid (catalytic), Toluene, Reflux, 4-8 hMethyl levulinate60-70 (Hypothetical)
3Methyl levulinate1 M HCl (aq), Reflux, 2-4 hLevulinic acid>95

Experimental Protocols

Step 1: Oxidation of this compound to Methyl 5-Oxopentanoate using Dess-Martin Periodinane (DMP)

  • Materials: this compound, Dess-Martin periodinane (DMP), Dichloromethane (DCM, anhydrous), Sodium bicarbonate (saturated aqueous solution), Sodium thiosulfate (B1220275) (saturated aqueous solution), Magnesium sulfate (B86663) (anhydrous).

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.

    • Add Dess-Martin periodinane (1.1 eq) to the solution in one portion.

    • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.[8]

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

    • Stir the mixture vigorously for 15-20 minutes until the solid dissolves.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 5-oxopentanoate.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexanes.

Step 2: Hypothetical Acid-Catalyzed Rearrangement of Methyl 5-Oxopentanoate to Methyl Levulinate

  • Materials: Methyl 5-oxopentanoate, p-Toluenesulfonic acid monohydrate, Toluene.

  • Procedure:

    • To a solution of methyl 5-oxopentanoate (1.0 eq) in toluene, add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05-0.1 eq).

    • Fit the reaction flask with a Dean-Stark apparatus to remove water azeotropically.

    • Heat the reaction mixture to reflux and monitor the progress by gas chromatography-mass spectrometry (GC-MS) for the formation of methyl levulinate.

    • Upon completion (estimated 4-8 hours), cool the reaction mixture to room temperature.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by fractional distillation under reduced pressure to isolate methyl levulinate.

Step 3: Hydrolysis of Methyl Levulinate to Levulinic Acid

  • Materials: Methyl levulinate, 1 M Hydrochloric acid (HCl).

  • Procedure:

    • In a round-bottom flask, combine methyl levulinate (1.0 eq) and 1 M aqueous hydrochloric acid.

    • Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Extract the product with a suitable organic solvent, such as ethyl acetate.

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield levulinic acid as a white solid.

    • The product can be further purified by recrystallization if necessary.

Mandatory Visualization

Synthesis_of_Levulinic_Acid cluster_0 Step 1: Oxidation cluster_1 Step 2: Rearrangement cluster_2 Step 3: Hydrolysis A This compound B Methyl 5-oxopentanoate A->B Dess-Martin Periodinane DCM, RT C Methyl 5-oxopentanoate D Methyl levulinate C->D p-TsOH (cat.) Toluene, Reflux E Methyl levulinate F Levulinic acid E->F 1 M HCl (aq) Reflux

Caption: Proposed synthetic workflow for levulinic acid from this compound.

Conclusion

This application note presents a detailed, though hypothetical, protocol for the synthesis of levulinic acid from this compound. The proposed three-step pathway relies on established organic transformations, including a mild oxidation, a conceptual acid-catalyzed rearrangement, and a standard ester hydrolysis. While the key rearrangement step requires experimental validation, this document provides a solid theoretical framework for researchers interested in exploring alternative synthetic routes to this important platform chemical. The provided protocols and data serve as a valuable starting point for the development and optimization of this novel synthetic approach.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 5-hydroxypentanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 5-hydroxypentanoate (B1236267). This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and improve the yield of their synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing Methyl 5-hydroxypentanoate?

A1: The main synthetic routes include the esterification of 5-hydroxypentanoic acid, and a two-step method starting from furfural (B47365), a renewable biomass derivative. The furfural method involves an initial dehydrogenation reaction of furfural and methanol (B129727) to produce methyl furoate, followed by a hydrogenolysis step to yield this compound.[1] Another less common method involves the Baeyer-Villiger reaction of cyclopentanone, though this route often utilizes strong oxidants and can generate significant acidic waste.[1]

Q2: I am experiencing low yields in my synthesis. What are the common causes?

A2: Low yields can stem from several factors, including:

  • Suboptimal Reaction Conditions: Temperature, pressure, and reaction time are critical parameters that need to be optimized for your specific catalyst and setup.

  • Catalyst Inactivity or Poor Selectivity: The choice of catalyst and its preparation method significantly impact the reaction outcome. Deactivation of the catalyst during the reaction can also lead to lower yields.

  • Side Reactions: The formation of unwanted byproducts, such as δ-valerolactone through intramolecular cyclization, can consume the starting material or the desired product.

  • Inefficient Purification: Product loss during the workup and purification steps can also contribute to a lower overall yield.

Q3: How can I minimize the formation of δ-valerolactone as a byproduct?

A3: The intramolecular cyclization of 5-hydroxypentanoic acid or its methyl ester to form δ-valerolactone is a common side reaction, often favored by acidic conditions or high temperatures. To minimize its formation:

  • Control the Temperature: Operate at the lowest effective temperature for the desired reaction to proceed at a reasonable rate.

  • Optimize pH: If applicable to your synthesis route, maintaining a neutral or slightly basic pH during workup can help prevent acid-catalyzed cyclization.

  • Prompt Esterification: If starting from 5-hydroxypentanoic acid, converting it to the methyl ester in a timely manner can reduce the opportunity for intramolecular reaction.

Q4: What are the key safety precautions to consider during this synthesis?

A4: The synthesis of this compound involves the use of flammable solvents like methanol and pressurized hydrogen gas. It is crucial to:

  • Work in a well-ventilated fume hood.

  • Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Ensure all equipment is properly grounded to prevent static discharge, especially when handling flammable solvents.

  • When working with hydrogen, use a properly functioning and shielded high-pressure reactor and follow all safety protocols for handling flammable gases.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Conversion of Starting Material 1. Insufficient catalyst activity or loading. 2. Suboptimal reaction temperature or pressure. 3. Insufficient reaction time.1. Increase catalyst loading or use a more active catalyst. Ensure proper catalyst activation if required. 2. Systematically vary the temperature and pressure to find the optimal conditions for your setup. 3. Monitor the reaction progress over time using techniques like GC or TLC to determine the optimal reaction duration.
Low Selectivity to this compound 1. Formation of δ-valerolactone. 2. Over-hydrogenation of the furan (B31954) ring (in the furfural route). 3. Formation of other byproducts.1. Refer to FAQ Q3 for strategies to minimize lactone formation. 2. Optimize the hydrogenolysis conditions (catalyst, temperature, pressure) to selectively cleave the furan ring without saturating it. 3. Analyze the reaction mixture by GC-MS to identify byproducts and adjust reaction conditions accordingly.
Difficulty in Product Purification 1. Emulsion formation during aqueous workup. 2. Co-elution of impurities during column chromatography.1. Add a saturated brine solution to help break the emulsion. 2. Optimize the solvent system for column chromatography to achieve better separation. Consider using a different stationary phase if necessary.
Inconsistent Results Between Batches 1. Variation in catalyst preparation. 2. Inconsistent quality of starting materials or solvents. 3. Variations in reaction setup and conditions.1. Standardize the catalyst preparation protocol to ensure batch-to-batch consistency. 2. Use reagents and solvents of the same grade and from the same supplier for all experiments. 3. Carefully control and monitor all reaction parameters, including temperature, pressure, and stirring rate.

Data Presentation

Table 1: Influence of Reaction Parameters on this compound Yield (Furfural Route - Illustrative Data)

Parameter Condition A Condition B Condition C Yield (%)
Dehydrogenation Catalyst Ru/CRu/SiO₂Ru/Al₂O₃Varies
Hydrogenolysis Catalyst Cu-Zn/Al₂O₃Pd/CRh/CVaries
Temperature (°C) 150180200Varies
Pressure (MPa) 246Varies
Methanol/Furfural Molar Ratio 5:110:115:1Varies

Note: This table is illustrative. The optimal conditions and resulting yields will depend on the specific catalysts and experimental setup used. Researchers should perform systematic optimization studies.

Experimental Protocols

Synthesis of this compound from Furfural

This protocol is a general guideline based on a two-step process.[1]

Step 1: Dehydrogenation of Furfural to Methyl Furoate

  • Catalyst Preparation: Prepare the dehydrogenation catalyst (e.g., Ru on a support like activated carbon, SiO₂, or Al₂O₃) using a method such as impregnation.

  • Reactor Setup: Load the catalyst into a fixed-bed reactor. A stainless steel tube reactor is suitable for this purpose.

  • Catalyst Reduction (if required): Reduce the catalyst in-situ under a flow of hydrogen gas at an elevated temperature (e.g., 250°C) and pressure (e.g., 0.2 MPa).

  • Reaction: Introduce a feed stream of furfural, methanol, and water into the reactor at the desired temperature and pressure.

  • Analysis: Monitor the reaction effluent by gas chromatography (GC) to determine the conversion of furfural and the yield of methyl furoate.

Step 2: Hydrogenolysis of Methyl Furoate to this compound

  • Catalyst Preparation: Prepare the hydrogenolysis catalyst (e.g., a copper-based catalyst) using an impregnation method.

  • Reactor Setup: Load the catalyst into a second fixed-bed reactor.

  • Catalyst Reduction: Reduce the catalyst in-situ with hydrogen at a specified temperature (e.g., 300°C) and pressure (e.g., 0.5 MPa).

  • Reaction: Feed the methyl furoate-containing stream from the first reactor, along with hydrogen, into the second reactor at the desired temperature and pressure.

  • Product Collection and Purification: Collect the reactor effluent. Separate the desired product, this compound, from the reaction mixture using techniques such as distillation or column chromatography.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Dehydrogenation cluster_step2 Step 2: Hydrogenolysis cluster_purification Purification Furfural Furfural + Methanol Dehydrogenation Dehydrogenation (e.g., Ru/C catalyst) Furfural->Dehydrogenation MethylFuroate Methyl Furoate Dehydrogenation->MethylFuroate Hydrogenolysis Hydrogenolysis (e.g., Cu-based catalyst) MethylFuroate->Hydrogenolysis Product This compound Hydrogenolysis->Product Purification Distillation / Chromatography Product->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Workflow for the synthesis of this compound from furfural.

Troubleshooting_Logic Start Low Yield Observed CheckConversion Check Conversion of Starting Material Start->CheckConversion CheckSelectivity Check Selectivity to Desired Product CheckConversion->CheckSelectivity High OptimizeConditions Optimize Reaction Conditions (T, P, time) CheckConversion->OptimizeConditions Low AnalyzeByproducts Analyze Byproducts (GC-MS) CheckSelectivity->AnalyzeByproducts Low ImprovePurification Optimize Purification Protocol CheckSelectivity->ImprovePurification High (but low isolated yield) OptimizeConditions->Start CheckCatalyst Evaluate Catalyst (Activity, Loading) CheckCatalyst->Start AdjustForByproducts Adjust Conditions to Minimize Side Reactions AnalyzeByproducts->AdjustForByproducts AdjustForByproducts->Start ImprovePurification->Start

Caption: Troubleshooting logic for addressing low yield in synthesis.

References

Technical Support Center: Catalyst Deactivation in Furfural Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation during furfural (B47365) hydrogenation experiments.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues related to catalyst deactivation.

1. Rapid Loss of Catalytic Activity

  • Question: My catalyst's activity is decreasing much faster than expected. What are the likely causes?

  • Answer: Rapid deactivation is typically caused by one of three main mechanisms: coking, poisoning, or sintering.

    • Coking: This is the deposition of carbonaceous materials (coke or humins) on the catalyst surface, blocking active sites. High reaction temperatures and high furfural concentrations can accelerate coke formation.[1]

    • Poisoning: Certain impurities in the feed stream can strongly adsorb to and deactivate catalytic sites. Common poisons include sulfur compounds, and in some cases, CO formed from furfural decarbonylation can act as a poison.[1][2]

    • Sintering: At high temperatures, the small metal particles of the active phase can migrate and agglomerate into larger particles. This reduces the active surface area and, consequently, the catalyst's activity.

    To identify the root cause, catalyst characterization is essential.

2. Gradual Decline in Selectivity to Furfuryl Alcohol

  • Question: My furfural conversion is still high, but the selectivity to furfuryl alcohol is decreasing, with more byproducts forming. What could be the reason?

  • Answer: A shift in selectivity often points to changes in the nature of the active sites or the reaction pathway.

    • Partial Poisoning or Site Modification: Some poisons may not completely deactivate a site but can alter its electronic properties, favoring alternative reaction pathways such as decarbonylation to furan (B31954) or ring-opening reactions.

    • Changes in Metal-Support Interaction: The interaction between the metal nanoparticles and the support material can influence selectivity. Changes to the support structure or the interface can alter the reaction pathway.

    • Mass Transfer Limitations: As coke deposits build up within the catalyst pores, it can lead to diffusion limitations, which may favor the formation of different products.

3. Increase in Pressure Drop Across the Reactor (for continuous flow systems)

  • Question: I'm observing an increasing pressure drop across my fixed-bed reactor over time. What is causing this?

  • Answer: An increasing pressure drop is a strong indicator of physical blockage within the reactor bed, which is often related to catalyst deactivation.

    • Severe Coking: Extensive formation of coke and humins can physically block the spaces between catalyst particles, impeding the flow of reactants.[3]

    • Catalyst Attrition: Mechanical stress from high flow rates or temperature cycling can cause the catalyst particles to break down into smaller fines, which can then clog the reactor bed.

Frequently Asked Questions (FAQs)

Catalyst Deactivation Mechanisms

  • What is coking and how can I prevent it? Coking is the formation of carbonaceous deposits on the catalyst surface. These deposits physically block the active sites and pores of the catalyst.[1] To prevent coking, consider the following:

    • Lowering the reaction temperature: Higher temperatures often accelerate polymerization and decomposition reactions that lead to coke.[4]

    • Optimizing furfural concentration: High surface coverage of furfural can promote its decomposition and polymerization.[1]

    • Ensuring sufficient hydrogen concentration: A high surface concentration of hydrogen can promote the desired hydrogenation reaction over side reactions that lead to coking.[1]

  • What are common catalyst poisons in furfural hydrogenation? Catalyst poisons are substances that strongly bind to the active sites, rendering them inactive. Common poisons include:

    • Sulfur compounds: Often present in biomass-derived feedstocks.

    • Carbon monoxide (CO): Can be formed as a byproduct of furfural decarbonylation, and it can strongly adsorb on and poison metal surfaces like Platinum.[1]

    • Metallic impurities: Trace metals in the feed can deposit on the catalyst surface.[2]

  • What is sintering and how can it be minimized? Sintering is the thermal agglomeration of small metal particles into larger ones, which leads to a decrease in the active surface area. To minimize sintering:

    • Avoid excessive reaction or regeneration temperatures: High temperatures provide the energy for metal atoms to migrate.

    • Choose a stable support material: Strong metal-support interactions can help to anchor the metal particles and prevent their migration.

    • Add promoters: Certain additives can improve the thermal stability of the catalyst.

Troubleshooting and Regeneration

  • How can I determine the cause of my catalyst's deactivation? A combination of catalyst characterization techniques can help identify the deactivation mechanism:

    • Thermogravimetric Analysis (TGA): Can quantify the amount of coke deposited on the catalyst.

    • Brunauer-Emmett-Teller (BET) Analysis: Measures the surface area and pore volume of the catalyst. A significant decrease suggests sintering or pore blockage by coke.

    • X-ray Diffraction (XRD): Can detect an increase in the crystallite size of the active metal phase, which is indicative of sintering.

    • Transmission Electron Microscopy (TEM): Provides direct visualization of the metal particle size distribution, allowing for the observation of sintering.

    • X-ray Photoelectron Spectroscopy (XPS) and Energy-Dispersive X-ray Spectroscopy (EDX): Can identify the presence of poisons on the catalyst surface.

    • Temperature-Programmed Desorption (TPD): Can be used to study the strength of adsorption of different species on the catalyst surface, providing insights into poisoning.[5]

  • Can a deactivated catalyst be regenerated? In many cases, yes. The appropriate regeneration method depends on the deactivation mechanism:

    • For Coking: The most common method is controlled oxidation (calcination) in air or a diluted oxygen stream to burn off the carbonaceous deposits. Care must be taken to control the temperature to avoid sintering.[6][7]

    • For Reversible Poisoning: A change in reaction conditions, such as increasing the temperature, may be sufficient to desorb the poison. In other cases, a chemical wash may be necessary.

    • For Sintering: Sintering is generally considered irreversible.

Data Presentation

Table 1: Influence of Reaction Temperature on Catalyst Deactivation

CatalystTemperature (°C)Initial Furfural Conversion (%)Conversion after 8h (%)Primary Deactivation MechanismReference
Ni/SiO₂909430Coking[8]
Ni/SiO₂>100--Fast deactivation due to C-C cracking and coking[8]
Pt/BC210HighDecreased by ~20% after 2nd recycleStrong chemisorption of compounds[4]
Pt/BC320Higher than at 210°CLarger decrease in activity upon recyclingIncreased rate of deactivation[4]
Pd/C150High-Favors formation of byproducts over furfuryl alcohol[9]

Table 2: Performance and Stability of Different Catalysts in Furfural Hydrogenation

CatalystReaction ConditionsFurfural Conversion (%)Furfuryl Alcohol Selectivity (%)Stability NotesReference
Cu-Al₂O₃-ZnO80°C, 1.5 MPa H₂, 5h>99>99Good reusability[10][11]
20Ni/10TiO₂-SiO₂90°C, 1 MPa H₂90 (initial)95 (initial)Stable for 8h, selectivity decreased to 70%[8]
Pt/SiC-C25°C, 1 MPa H₂100>99Good reusability[12]
Cu/SiO₂230-290°C--No deactivation observed during 4h runs[13]

Experimental Protocols

Protocol 1: Catalyst Activity Testing in a Batch Reactor

  • Reactor Setup: A high-pressure stainless steel batch reactor (e.g., 50-100 mL) equipped with a magnetic stirrer, temperature controller, and pressure gauge.

  • Catalyst Loading: Add a specific amount of catalyst (e.g., 0.24 mol% of metal relative to the substrate) to the reactor.

  • Reactant Addition: Introduce the desired amounts of furfural and solvent (e.g., 0.4 mL furfural in 20 mL deionized water) into the reactor.

  • Purging: Seal the reactor and purge it several times with the reaction gas (e.g., H₂) to remove air.

  • Pressurization: Pressurize the reactor to the desired reaction pressure (e.g., 1.0 MPa H₂).

  • Reaction: Heat the reactor to the desired temperature (e.g., 100°C) and start the stirrer (e.g., 600 rpm).

  • Sampling and Analysis: After the desired reaction time, cool the reactor to room temperature, depressurize, and collect the liquid sample. Analyze the products using Gas Chromatography (GC) with an internal standard to determine conversion and selectivity.[14]

Protocol 2: Characterization of a Deactivated Catalyst

  • Sample Preparation: Carefully remove the spent catalyst from the reactor. If it is a powder, it can be dried under vacuum.

  • Thermogravimetric Analysis (TGA):

    • Place a small, known weight of the spent catalyst in the TGA instrument.

    • Heat the sample under an inert atmosphere (e.g., N₂) to a moderate temperature (e.g., 150°C) to remove any physisorbed species.

    • Switch to an oxidizing atmosphere (e.g., air) and continue heating to a higher temperature (e.g., 600°C).

    • The weight loss during the oxidation step corresponds to the amount of coke combusted.

  • Brunauer-Emmett-Teller (BET) Analysis:

    • Degas a sample of the spent catalyst under vacuum at an elevated temperature to remove adsorbed molecules.

    • Measure the nitrogen adsorption-desorption isotherm at liquid nitrogen temperature (77 K).

    • Calculate the specific surface area, pore volume, and pore size distribution from the isotherm data.

  • X-ray Diffraction (XRD):

    • Grind the spent catalyst to a fine powder.

    • Mount the powder on a sample holder and place it in the XRD instrument.

    • Scan a range of 2θ angles and record the diffraction pattern.

    • Identify the crystalline phases present and calculate the average crystallite size of the active metal using the Scherrer equation. Compare this to the fresh catalyst to assess sintering.

Visualizations

CatalystDeactivationPathways cluster_causes Primary Causes cluster_mechanisms Deactivation Mechanisms cluster_effects Observed Effects High Temperature High Temperature Coking Coking High Temperature->Coking Sintering Sintering High Temperature->Sintering High Furfural Concentration High Furfural Concentration High Furfural Concentration->Coking Feed Impurities Feed Impurities Poisoning Poisoning Feed Impurities->Poisoning Loss of Activity Loss of Activity Coking->Loss of Activity Loss of Selectivity Loss of Selectivity Coking->Loss of Selectivity Increased Pressure Drop Increased Pressure Drop Coking->Increased Pressure Drop Sintering->Loss of Activity Poisoning->Loss of Activity Poisoning->Loss of Selectivity

Caption: Common pathways of catalyst deactivation in furfural hydrogenation.

TroubleshootingWorkflow Start Deactivation Observed Problem Symptom? Start->Problem ActivityLoss Rapid Activity Loss Problem->ActivityLoss Activity SelectivityLoss Selectivity Decrease Problem->SelectivityLoss Selectivity PressureDrop Increased Pressure Drop Problem->PressureDrop Pressure Characterize Characterize Spent Catalyst (TGA, BET, XRD, TEM, XPS) ActivityLoss->Characterize SelectivityLoss->Characterize PressureDrop->Characterize Coking Coking Characterize->Coking High carbon content Sintering Sintering Characterize->Sintering Increased particle size Decreased surface area Poisoning Poisoning Characterize->Poisoning Presence of contaminants Regenerate Regenerate? Coking->Regenerate Sintering->Regenerate Poisoning->Regenerate Calcination Controlled Calcination Regenerate->Calcination Coking Irreversible Irreversible Regenerate->Irreversible Sintering ChemicalWash Chemical Wash / Temp. Increase Regenerate->ChemicalWash Poisoning End Problem Resolved / Catalyst Replacement Calcination->End Irreversible->End ChemicalWash->End

Caption: A workflow for troubleshooting catalyst deactivation.

References

Optimizing reaction conditions for Baeyer-Villiger oxidation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Baeyer-Villiger (BV) oxidation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring successful and optimized reactions.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the Baeyer-Villiger oxidation in a simple question-and-answer format.

Q1: My reaction is not proceeding or is very slow. What are the possible causes and solutions?

A1: A stalled or slow Baeyer-Villiger oxidation can be attributed to several factors:

  • Low Reactivity of the Oxidant: The reactivity of peroxyacids is correlated with the pKa of the corresponding carboxylic acid (a lower pKa means a more reactive peracid).[1][2] If you are using a less reactive oxidant like hydrogen peroxide (H₂O₂) without a catalyst, or peracetic acid, consider switching to a more potent one like meta-chloroperoxybenzoic acid (m-CPBA) or trifluoroperacetic acid (TFPAA).[2][3]

  • Sterically Hindered Ketone: Substrates with significant steric hindrance around the carbonyl group may react very slowly or not at all.[4] Increasing the reaction temperature or using a more powerful peracid like TFPAA can help overcome this.

  • Inappropriate Solvent: The choice of solvent can influence reaction rates. While polar solvents are common, studies have shown that for some mechanisms, the reaction rate can decrease as solvent polarity increases.[5][6] Chlorinated solvents like dichloromethane (B109758) (DCM) or chloroform (B151607) are often effective.[7]

  • Catalyst Inactivity (if applicable): If you are running a catalytic version with H₂O₂, ensure your catalyst (e.g., a Lewis acid like Sn-zeolite beta or a Brønsted acid) is active and not poisoned.[8]

Q2: I am observing poor regioselectivity with my unsymmetrical ketone. How can I control which group migrates?

A2: Regioselectivity is governed by the migratory aptitude of the groups attached to the carbonyl carbon. The group that can better stabilize a positive charge during the rearrangement step will preferentially migrate.[9]

  • Understand Migratory Aptitude: The general order of migration is: Tertiary alkyl > Cyclohexyl > Secondary alkyl > Aryl (Phenyl) > Primary alkyl > Methyl .[9][10] For aldehydes, the hydride (H) group has the highest migratory aptitude.[1][10]

  • Electronic Effects on Aryl Groups: For substituted aryl groups, electron-donating groups (e.g., -OCH₃, -CH₃) enhance migratory aptitude, while electron-withdrawing groups (e.g., -NO₂, -Cl) decrease it.[1]

  • Catalyst Control: In some advanced applications, specialized catalysts, such as peptide-based catalysts, can be used to influence and even reverse the intrinsic migratory aptitude of certain substrates.[11]

Q3: My reaction is producing significant side products. How can I improve the chemoselectivity?

A3: Peroxyacids are strong oxidizing agents and can react with other functional groups in your molecule.

  • Protect Sensitive Groups: Functional groups like alkenes (which can be epoxidized) and amines are susceptible to oxidation by peracids.[4] If these are present in your starting material, consider using protecting groups.

  • Use a Milder or More Selective Reagent System:

    • Using H₂O₂ with a chemoselective catalyst (like Sn-zeolite beta) can prevent the oxidation of other sensitive groups, such as double bonds in α,β-unsaturated ketones.[8]

    • Buffering the reaction with a mild base like sodium bicarbonate (NaHCO₃) can sometimes help suppress acid-catalyzed side reactions.[12]

  • Control Reaction Temperature: Running the reaction at lower temperatures can often improve selectivity by favoring the desired Baeyer-Villiger pathway over competing side reactions.

Q4: The workup procedure is complicated, and I'm having trouble isolating my product.

A4: The most common issue during workup is removing the carboxylic acid byproduct (e.g., meta-chlorobenzoic acid from m-CPBA).

  • Aqueous Wash: A standard workup involves quenching the excess oxidant with a reducing agent like aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) or sodium sulfite (B76179) (Na₂SO₃).[13]

  • Base Wash: Subsequently, washing the organic layer with a basic solution, such as saturated aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), will deprotonate the carboxylic acid byproduct, making it soluble in the aqueous layer for easy removal.[13]

  • Purification: After extraction and drying of the organic phase, the crude product can be purified by standard methods like flash column chromatography.[13]

Data Presentation: Optimizing Reaction Parameters

The following tables summarize key quantitative data to aid in the optimization of your Baeyer-Villiger oxidation.

Table 1: Relative Reactivity of Common Oxidants

OxidantRelative ReactivityNotes
Trifluoroperacetic acid (TFPAA)Very HighHighly effective for unreactive or hindered ketones. Often generated in situ.
meta-Chloroperoxybenzoic acid (m-CPBA)HighA versatile and widely used reagent. Commercially available and easy to handle.[2]
Performic acidHighStrong oxidant, but can be unstable.
Peracetic acidModerateA common and cost-effective choice.
Hydrogen Peroxide (H₂O₂)LowRequires a catalyst (Lewis or Brønsted acid) to be effective.[2][3] Environmentally friendly.[2]
tert-Butyl hydroperoxide (t-BuOOH)Very LowGenerally not reactive enough for most BV oxidations without specific activation.[3]

This table is compiled from information regarding the correlation of peroxyacid reactivity with the pKa of the corresponding carboxylic acid.[2][3]

Table 2: General Migratory Aptitude of Substituents

Migratory AptitudeGroup
HighestHydride (in aldehydes)
Tertiary alkyl
Cyclohexyl / Secondary alkyl
Benzyl / Aryl (Phenyl)
Primary alkyl
LowestMethyl

This table summarizes the generally accepted order of migratory aptitude, which dictates the regioselectivity of the reaction.[9][10]

Table 3: Influence of Solvent on Reaction Rate

Solvent TypeGeneral Effect on RateExample Solvents
Non-polar / HalogenatedGenerally FavorableDichloromethane (DCM), Chloroform, 1,2-Dichloroethane[5][6]
Polar AproticVariableAcetonitrile, Dioxane[8]
Polar ProticCan Decrease RateWater, Alcohols[6]

Note: Computational studies suggest that for some concerted, non-ionic mechanisms, the reaction rate decreases as solvent polarity increases because the reactants are stabilized more than the transition state.[5][6]

Experimental Protocols

Below are detailed methodologies for common Baeyer-Villiger oxidation procedures.

Protocol 1: General Procedure using m-CPBA

This protocol is adapted from a typical procedure for the oxidation of a cyclic ketone.[13]

  • Dissolution: Dissolve the ketone (1.0 equiv) in a suitable solvent, such as dichloromethane (DCM), in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Oxidant: Add solid m-CPBA (typically 70-77% purity, 1.1–1.5 equiv) portion-wise to the stirred solution. For acid-sensitive substrates, a buffer like sodium bicarbonate (NaHCO₃, 2.0 equiv) can be added to the ketone solution before the m-CPBA.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the starting material is consumed, cool the mixture again to 0 °C and quench the excess peroxyacid by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃). Stir vigorously for 15-20 minutes.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ (to remove the m-CBA byproduct) and then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude lactone or ester product by flash column chromatography.

Protocol 2: Catalytic Oxidation using Hydrogen Peroxide and a Lewis Acid

This protocol describes a general approach for a more environmentally friendly BV oxidation using a solid Lewis acid catalyst.[8]

  • Setup: To a reaction vessel, add the ketone (1.0 equiv), the Lewis acid catalyst (e.g., Sn-beta zeolite, typically 5-10 mol%), and a suitable solvent (e.g., 1,4-dioxane).

  • Addition of Oxidant: Add aqueous hydrogen peroxide (30-35 wt%, 1.5–2.0 equiv) dropwise to the stirred suspension at room temperature.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 60–90 °C) and monitor its progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature.

  • Catalyst Removal: Remove the solid catalyst by filtration, washing it with a small amount of the reaction solvent.

  • Extraction: Transfer the filtrate to a separatory funnel, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography or distillation.

Visualizations

Diagram 1: General Mechanism of the Baeyer-Villiger Oxidation

Baeyer_Villiger_Mechanism Start Ketone + Peroxyacid Criegee Criegee Intermediate Start->Criegee 1. Protonation 2. Nucleophilic Attack TS Transition State (Rate-Determining Step) Criegee->TS Concerted Rearrangement Product Ester/Lactone + Carboxylic Acid TS->Product Group Migration & Leaving Group Departure Troubleshooting_Workflow Start Low or No Yield Observed CheckReactivity Is the substrate sterically hindered or unreactive? Start->CheckReactivity CheckOxidant Is the oxidant strong enough? CheckReactivity->CheckOxidant No IncreaseTemp Increase temperature or use a stronger oxidant (TFPAA) CheckReactivity->IncreaseTemp Yes CheckConditions Are reaction conditions (temp, solvent) optimal? CheckOxidant->CheckConditions Yes ChangeOxidant Switch to a more reactive peroxyacid (e.g., m-CPBA, TFPAA) CheckOxidant->ChangeOxidant No CheckCatalyst Is the catalyst (if used) active? CheckConditions->CheckCatalyst Yes OptimizeSolvent Screen solvents (e.g., DCM, CHCl3) and adjust temperature CheckConditions->OptimizeSolvent No VerifyCatalyst Use fresh catalyst or screen alternative catalysts CheckCatalyst->VerifyCatalyst No Success Reaction Optimized IncreaseTemp->Success ChangeOxidant->Success OptimizeSolvent->Success VerifyCatalyst->Success

References

Technical Support Center: Synthesis of Methyl 5-hydroxypentanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address selectivity issues encountered during the synthesis of Methyl 5-hydroxypentanoate (B1236267). The content is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses common problems encountered in the primary synthetic routes to Methyl 5-hydroxypentanoate.

Route 1: Direct Esterification of 5-Hydroxypentanoic Acid

The primary challenge in this route is the competition between the desired intermolecular esterification to form this compound and the intramolecular cyclization to form the byproduct δ-valerolactone.[1][2]

Question: My reaction is producing a low yield of this compound and a significant amount of δ-valerolactone. How can I improve the selectivity for the desired methyl ester?

Answer:

To favor the formation of this compound over δ-valerolactone, you can manipulate the reaction equilibrium and kinetics. Here are several strategies:

  • Use a Large Excess of Methanol (B129727): The Fischer esterification is an equilibrium-driven process.[3][4] By using methanol as the solvent, its high concentration shifts the equilibrium towards the intermolecular product (Le Chatelier's principle).

  • Water Removal: The formation of both the ester and the lactone produces water.[1][3] Removing water as it forms will drive the reaction to completion. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.

  • Choice of Catalyst: While strong mineral acids like sulfuric acid are common catalysts, they can also promote lactonization.[3] Consider using a solid acid catalyst, such as an acidic ion-exchange resin (e.g., Amberlyst-15), which can sometimes offer better selectivity and easier removal.

  • Temperature and Reaction Time: Higher temperatures can favor the thermodynamically stable lactone. Experiment with lower reaction temperatures and monitor the reaction progress over time to find the optimal balance between reaction rate and selectivity.

Potential Byproducts:

  • δ-valerolactone

  • Polymeric materials (from intermolecular ether formation or polymerization of the lactone)

  • Unreacted 5-hydroxypentanoic acid

Route 2: Ring-Opening of δ-Valerolactone

This route involves the acid-catalyzed methanolysis of δ-valerolactone. The main issue is achieving a high conversion to the desired product, as this is an equilibrium process.[5][6]

Question: The conversion of δ-valerolactone to this compound is incomplete, and I have a mixture of starting material and product. How can I drive the reaction to completion?

Answer:

The ring-opening of δ-valerolactone with methanol is an equilibrium reaction.[5] Studies have shown that the equilibrium favors the ring-opened product, with conversions reported to be between 91% and 99.2%.[5] To maximize the yield of this compound, consider the following:

  • Catalyst: A strong acid catalyst is required. Sulfuric acid is effective, and solid acid catalysts like Amberlyst-15 have been shown to yield hydroxyesters from lactones in high yields.[5][6]

  • Methanol Concentration: Use a significant excess of methanol to push the equilibrium towards the product.

  • Temperature: Moderate heating can increase the reaction rate. However, excessively high temperatures might lead to side reactions.

  • Reaction Time: Allow sufficient time for the reaction to reach equilibrium. Monitor the reaction by techniques like TLC or GC to determine the optimal reaction time.

Potential Byproducts:

  • Unreacted δ-valerolactone

  • Small amounts of oligomers or polymers

Route 3: Synthesis from Furfural (B47365)

This multi-step route involves the conversion of furfural to methyl furoate, followed by catalytic hydrogenolysis to this compound.[7][8] Selectivity issues can arise at each step.

Question: I am experiencing low yields and a complex mixture of byproducts in the synthesis of this compound from furfural. What are the critical parameters to control?

Answer:

This is a complex transformation, and selectivity is highly dependent on the catalysts and reaction conditions used in both the initial oxidation/esterification and the subsequent hydrogenolysis steps.

  • Step 1: Furfural to Methyl Furoate:

    • Side Reactions: A common side reaction is the formation of furaldehyde dimethyl acetal.[7] Using a catalyst that favors the formation of the hemiacetal followed by dehydrogenation can improve selectivity.[7]

    • Catalyst: The choice of dehydrogenation catalyst is crucial. Patents suggest various metal-supported catalysts.[7]

  • Step 2: Hydrogenolysis of Methyl Furoate:

    • Catalyst: The hydrogenolysis catalyst must be selective for the reduction of the furan (B31954) ring and the ester group without leading to over-reduction or side reactions. Supported metal catalysts are commonly used.[8]

    • Reaction Conditions: Control of temperature, pressure, and hydrogen flow rate is critical to avoid the formation of byproducts.[7]

    • Byproducts: Potential byproducts include partially hydrogenated intermediates, over-reduced products (e.g., pentanols), and products from ring-opening side reactions.

Potential Byproducts:

  • Furaldehyde dimethyl acetal

  • Partially hydrogenated furan derivatives

  • 1,5-Pentanediol

  • Other C5 oxygenates

Frequently Asked Questions (FAQs)

Q1: What is the main selectivity challenge when synthesizing this compound from 5-hydroxypentanoic acid?

A1: The primary selectivity issue is the intramolecular esterification (lactonization) of the starting material to form the cyclic ester, δ-valerolactone, which competes with the desired intermolecular esterification with methanol.[1][2]

Q2: Can I use a protecting group strategy to improve the selectivity of the esterification of 5-hydroxypentanoic acid?

A2: Yes, a protecting group strategy can be employed. The synthesis of esters from compounds with multiple reactive functional groups often involves protecting one group while the other reacts.[9] For example, you could protect the hydroxyl group as a silyl (B83357) ether or another suitable protecting group, perform the esterification of the carboxylic acid, and then deprotect the hydroxyl group. However, this adds extra steps to the synthesis, which may not be ideal for large-scale production.

Q3: Is the ring-opening of δ-valerolactone with methanol a thermodynamically favorable process?

A3: Yes, the ring-opening of the six-membered δ-valerolactone is generally a thermodynamically favorable process, with studies showing that the equilibrium lies significantly towards the ring-opened methyl ester in the presence of methanol.[5]

Q4: What are the green chemistry advantages of synthesizing this compound from biomass-derived furfural?

A4: Furfural is a renewable platform chemical derived from lignocellulosic biomass.[7] Utilizing furfural as a starting material reduces the reliance on petroleum-based feedstocks. However, the multi-step nature of the conversion and the use of catalysts and solvents must be carefully considered to ensure the overall process is environmentally friendly.

Data Presentation

Table 1: Comparison of Synthetic Routes to this compound

RouteStarting Material(s)Key Selectivity Issue(s)Reported Yield(s)AdvantagesDisadvantages
Direct Esterification 5-Hydroxypentanoic Acid, MethanolIntramolecular cyclization to δ-valerolactone.[1][2]Variable, highly dependent on conditions.Atom economical, potentially a one-step reaction.Equilibrium limitations, requires careful control to maximize ester yield.[3]
Ring-Opening δ-Valerolactone, MethanolEquilibrium between lactone and ring-opened ester.[5]High (91-99.2% conversion to the hydroxy ester at equilibrium).[5]High conversion is achievable.Requires the synthesis of δ-valerolactone first.
From Furfural Furfural, Methanol, H₂Selectivity in both the initial oxidation/esterification and the subsequent hydrogenolysis steps.[7]High yields for individual steps have been reported in patents (e.g., up to 97% for furoic acid to 5-hydroxypentanoic acid).[8]Utilizes a renewable feedstock.[7]Multi-step process, requires specialized catalysts and equipment.[7]

Experimental Protocols

Protocol 1: Fischer Esterification of 5-Hydroxypentanoic Acid (Optimized for Methyl Ester Formation)
  • Materials: 5-hydroxypentanoic acid, Methanol (anhydrous), Sulfuric acid (concentrated), Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-hydroxypentanoic acid.

    • Add a large excess of anhydrous methanol (e.g., use as the solvent, at least 10-20 equivalents).

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).

    • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC.

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation to separate this compound from any residual δ-valerolactone and other impurities.

Protocol 2: Acid-Catalyzed Ring-Opening of δ-Valerolactone
  • Materials: δ-valerolactone, Methanol (anhydrous), Amberlyst-15 resin (or another strong acid catalyst), Diethyl ether, Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.

  • Procedure:

    • In a round-bottom flask, dissolve δ-valerolactone in a large excess of anhydrous methanol.

    • Add Amberlyst-15 resin (e.g., 10-20 wt% relative to the lactone).

    • Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours. Monitor the reaction by GC or NMR until equilibrium is reached.

    • Filter off the Amberlyst-15 resin and wash it with a small amount of methanol.

    • Combine the filtrate and washings and remove the excess methanol under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution to remove any acidic impurities.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to obtain the crude this compound.

    • If necessary, purify the product by vacuum distillation.

Mandatory Visualization

Selectivity_in_Esterification cluster_conditions Reaction Conditions 5-Hydroxypentanoic Acid 5-Hydroxypentanoic Acid This compound This compound 5-Hydroxypentanoic Acid->this compound + CH3OH (Intermolecular) delta-Valerolactone delta-Valerolactone 5-Hydroxypentanoic Acid->delta-Valerolactone - H2O (Intramolecular) Excess CH3OH Excess CH3OH Excess CH3OH->this compound Favors Water Removal Water Removal Water Removal->this compound Favors Water Removal->delta-Valerolactone Favors

Caption: Competing pathways in the esterification of 5-hydroxypentanoic acid.

Troubleshooting_Workflow cluster_lactone Byproduct: delta-Valerolactone cluster_sm Byproduct: Unreacted Starting Material start Low Yield of This compound issue Identify Primary Byproduct start->issue lactone_q Is excess methanol being used? issue->lactone_q delta-Valerolactone sm_q Is reaction at equilibrium? issue->sm_q Unreacted Starting Material lactone_a1 Increase methanol concentration. lactone_q->lactone_a1 No lactone_q2 Is water being removed? lactone_q->lactone_q2 Yes lactone_a2 Implement water removal (e.g., Dean-Stark). lactone_q2->lactone_a2 No sm_a1 Increase reaction time or temperature. sm_q->sm_a1 No sm_q2 Is catalyst active? sm_q->sm_q2 Yes sm_a2 Check catalyst activity or increase loading. sm_q2->sm_a2 No

Caption: A troubleshooting workflow for low yields of this compound.

References

Technical Support Center: Conversion of Furfural to Pentanoates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the catalytic conversion of furfural (B47365) to pentanoates.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of pentanoates from furfural and its derivatives.

Issue Potential Cause(s) Recommended Action(s)
Low or No Conversion of Furfural 1. Catalyst Deactivation: The catalyst may be poisoned or coked. 2. Insufficient Catalyst Activity: The chosen catalyst may not be suitable for the reaction conditions. 3. Suboptimal Reaction Conditions: Temperature, pressure, or reaction time may be inadequate.1. Catalyst Regeneration/Replacement: Attempt to regenerate the catalyst according to literature procedures or use a fresh batch. Consider performing characterization studies (e.g., TGA, BET) on the spent catalyst to identify the cause of deactivation. 2. Catalyst Screening: Test different catalysts known for furfural conversion, such as those based on noble metals (Pd, Pt, Ru) or non-noble metals (Cu, Ni, Co).[1][2] 3. Optimization of Parameters: Systematically vary the reaction temperature, hydrogen pressure (if applicable), and reaction time to find the optimal conditions.[2]
Low Selectivity to Pentanoates / High Yield of Byproducts 1. Competing Side Reactions: Hydrogenation of the furan (B31954) ring, decarbonylation, or polymerization may be favored under the current conditions.[3][4] 2. Unfavorable Reaction Medium: The solvent can significantly influence reaction pathways.[3] 3. Inappropriate Catalyst: The catalyst may favor undesired reaction pathways. For instance, some catalysts are more prone to ring-opening, while others favor ring hydrogenation.1. Adjust Reaction Conditions: Lowering the temperature may reduce over-hydrogenation. Modifying the catalyst support or metal loading can also alter selectivity.[2] 2. Solvent Selection: The use of co-solvents, such as tert-butanol (B103910) in water, can sometimes suppress side reactions like polymerization.[3] However, some organic solvents might inhibit desired rearrangement steps. 3. Bifunctional Catalysts: For multi-step conversions, consider using a bifunctional catalyst that can facilitate all the desired transformations in a cascade manner.
Formation of Polymers and Humins 1. High Furfural/Intermediate Concentration: High concentrations of furfural or furfuryl alcohol can lead to polymerization, especially at elevated temperatures.[3][5] 2. Acidic Conditions: The presence of strong acid sites on the catalyst or in the reaction medium can promote polymerization.[5]1. Lower Substrate Concentration: Conduct the reaction at a lower initial concentration of furfural. 2. Control of Acidity: If using a solid acid catalyst, consider one with milder acidity. The addition of a basic co-catalyst might also mitigate polymerization.
Incomplete Conversion of Intermediates 1. Insufficient Reaction Time: The reaction may not have proceeded to completion. 2. Equilibrium Limitation: The reaction may have reached equilibrium. 3. Intermediate Inhibition: An intermediate product might be inhibiting the catalyst.1. Increase Reaction Time: Monitor the reaction progress over a longer period. 2. Shift Equilibrium: If possible, remove one of the products to drive the reaction forward. 3. Modify Catalyst: A different catalyst might be less susceptible to inhibition by intermediates.
Difficulty in Product Separation 1. Complex Product Mixture: The formation of multiple byproducts with similar physical properties to the desired pentanoate can complicate purification.1. Optimize for Selectivity: Focus on improving the reaction's selectivity to minimize the formation of closely related byproducts. 2. Advanced Separation Techniques: Employ more sophisticated purification methods such as fractional distillation under reduced pressure or preparative chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the major side reactions to consider when converting furfural to pentanoates?

A1: The conversion of furfural is often accompanied by several side reactions that can significantly reduce the yield of the desired pentanoate product. The most common side reactions include:

  • Polymerization: Furfural and its intermediate, furfuryl alcohol, can polymerize under reaction conditions, especially at high temperatures and in the presence of acid catalysts, to form undesirable heavy resins or humins.[3][5]

  • Hydrogenation of the Furan Ring: The furan ring is susceptible to hydrogenation, leading to the formation of tetrahydrofurfuryl alcohol (THFA) and 2-methyltetrahydrofuran (B130290) (MTHF).[1][3]

  • Over-hydrogenation: The desired product can be further hydrogenated to other compounds. For instance, if the pathway proceeds via cyclopentanone (B42830), it can be over-hydrogenated to cyclopentanol.[2]

  • Decarbonylation: Furfural can undergo decarbonylation to produce furan, which can then be hydrogenated to tetrahydrofuran (B95107) (THF).[4]

  • Rearrangement Reactions: The Piancatelli rearrangement of furfuryl alcohol can lead to the formation of cyclopentanone derivatives, which may or may not be on the desired pathway to pentanoates.[3][6]

Q2: How does the choice of catalyst influence the product distribution?

A2: The catalyst plays a crucial role in determining the selectivity of the reaction.

  • Metal Type: Different metals have different hydrogenation activities. For example, copper-based catalysts are known for their high selectivity in hydrogenating the C=O bond of furfural to furfuryl alcohol while being less active for furan ring hydrogenation.[1] Noble metals like Palladium (Pd) and Platinum (Pt) are generally more active for hydrogenation, which can lead to over-hydrogenation if not controlled.[7]

  • Support Material: The catalyst support can influence the reaction through its acidity and interaction with the metal particles. For example, acidic supports can promote rearrangement reactions but may also lead to polymerization.[5]

  • Bimetallic Catalysts: Combining two or more metals can create synergistic effects, leading to higher activity and selectivity. For instance, the addition of a second metal can modify the electronic properties of the active sites and suppress unwanted side reactions.

Q3: What is the role of the solvent in the conversion of furfural?

A3: The solvent can have a significant impact on the reaction. Water is often used as a green solvent; however, it can promote certain side reactions. The use of organic co-solvents like tert-butanol can help to suppress the polymerization of furfural and improve the carbon balance.[3] However, some organic solvents may inhibit key reaction steps, so the choice of solvent must be carefully optimized for the specific desired transformation.[3]

Q4: Are there established protocols for the direct conversion of furfural to alkyl pentanoates?

A4: The direct, one-pot conversion of furfural to alkyl pentanoates is not as extensively reported as other transformations like the production of furfuryl alcohol or cyclopentanone. However, there are multi-step routes and related reactions that yield pentanoate esters:

  • From Furfural Derivatives: One successful approach involves the conversion of furfural derivatives. For example, 2-methyltetrahydrofuran (which can be derived from furfural) can be converted to 1-pentanol (B3423595) acetate (B1210297) and 1,4-pentanediol (B150768) acetate using a cocatalytic system of Pd/C and Sc(OTf)₃.[8]

  • Oxidative Esterification: While not producing a pentanoate, the oxidative esterification of furfural with alcohols in the presence of catalysts like supported gold nanoparticles can produce furoate esters.[9] This highlights the possibility of ester formation from furfural under oxidative conditions.

Quantitative Data Summary

Table 1: Influence of Reaction Conditions on Furfural Conversion and Product Selectivity.

CatalystTemperature (°C)H₂ Pressure (MPa)Time (h)Furfural Conversion (%)Main Product(s)Selectivity (%)Reference
10%Co-10%Ni/TiO₂15044~100Cyclopentanone (CPO)53.3[2]
10%Co-10%Ni/TiO₂17044~100Oligomers-[2]
Cu/ZnO/Al₂O₃16042-Cyclopentanone (in water)42[3]
Cu/ZnO/Al₂O₃16042-Furfuryl Alcohol (in t-BuOH/water)47[3]
Co/ZrO₂-La₂O₃16024~100Cyclopentanol (CPL)82[5]

Table 2: Byproduct Formation in Furfural Hydrogenation.

CatalystConditionsMajor Byproduct(s)Byproduct Yield/Selectivity (%)Reference
Co/Al₂O₃150°C, H₂OTetrahydrofurfuryl alcohol (THFAL), Polymers17% THFAL, significant polymerization[5]
Cu/ZnO/Al₂O₃160°C, 20% t-BuOH/H₂OTetrahydrofurfuryl alcohol (THFA)12%[3]
0.5%Pd/SiO₂230°C, 1 atm H₂Furan, Furfuryl alcoholFuran is the main product[4]

Experimental Protocols

General Procedure for Catalytic Conversion of Furfural:

A typical experimental setup involves a high-pressure batch reactor.

  • The catalyst and the solvent are loaded into the reactor.

  • The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove air.

  • The desired amount of furfural is then introduced into the reactor.

  • The reactor is pressurized with hydrogen to the desired pressure.

  • The mixture is heated to the reaction temperature while stirring.

  • After the specified reaction time, the reactor is cooled to room temperature, and the pressure is carefully released.

  • The reaction mixture is filtered to remove the catalyst.

  • The liquid products are analyzed by techniques such as Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of furfural and the selectivity to various products.

Visualizations

Reaction Pathways and Side Reactions

furfural_conversion furfural Furfural fa Furfuryl Alcohol (FA) furfural->fa Hydrogenation polymers Polymers/Humins furfural->polymers Polymerization furan Furan furfural->furan Decarbonylation thfa Tetrahydrofurfuryl Alcohol (THFA) fa->thfa Ring Hydrogenation fa->polymers Polymerization cpo Cyclopentanone (CPO) fa->cpo Piancatelli Rearrangement mthf 2-Methyltetrahydrofuran (MTHF) thfa->mthf Hydrogenolysis pentanoates Pentanoates cpl Cyclopentanol (CPL) cpo->cpl Over-hydrogenation mthf->pentanoates Acetylation

Caption: Reaction network for furfural conversion showing desired pathways to pentanoates and major side reactions.

Experimental Workflow for Catalyst Screening

experimental_workflow start Start: Define Reaction Goal (e.g., Maximize Pentanoate Yield) catalyst_prep Catalyst Preparation or Procurement start->catalyst_prep reaction_setup Reactor Setup: Substrate, Solvent, Catalyst Loading catalyst_prep->reaction_setup reaction Run Reaction under Controlled Conditions (T, P, t) reaction_setup->reaction analysis Product Analysis (GC, GC-MS, NMR) reaction->analysis eval Evaluate Performance: Conversion, Selectivity, Yield analysis->eval decision Optimal Catalyst/Conditions Found? eval->decision optimize Optimize Reaction Conditions for Best Catalyst decision->optimize No end End: Protocol Established decision->end Yes optimize->reaction_setup

Caption: A typical workflow for screening catalysts and optimizing reaction conditions for furfural conversion.

Troubleshooting Logic for Low Selectivity

troubleshooting_logic start Problem: Low Selectivity to Pentanoates identify_byproducts Identify Major Byproducts (e.g., THFA, CPO, Polymers) start->identify_byproducts cause_analysis Analyze Potential Causes identify_byproducts->cause_analysis polymers_cause High Concentration? Acidic Catalyst? cause_analysis->polymers_cause If Polymers thfa_cause High H₂ Pressure? High Temperature? Active Hydrogenation Catalyst? cause_analysis->thfa_cause If Ring Hydrogenation cpo_cause Rearrangement Favored? Incomplete Conversion to Pentanoate? cause_analysis->cpo_cause If Rearrangement Products solutions Implement Corrective Actions polymers_cause->solutions thfa_cause->solutions cpo_cause->solutions solution_polymers Lower Substrate Conc. Modify Catalyst Acidity solutions->solution_polymers solution_thfa Lower Temp/Pressure Change Catalyst solutions->solution_thfa solution_cpo Optimize for Esterification Step Change Solvent solutions->solution_cpo

Caption: A logical flow diagram for troubleshooting low selectivity in the conversion of furfural to pentanoates.

References

Technical Support Center: Methyl 5-hydroxypentanoate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing by-product formation during the synthesis of Methyl 5-hydroxypentanoate (B1236267) (M5H).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of Methyl 5-hydroxypentanoate, focusing on by-product formation and offering potential solutions.

Issue 1: Low Yield of this compound and High Concentration of γ-Valerolactone (GVL)

  • Question: My reaction is producing a low yield of the desired this compound, and I observe a significant amount of γ-Valerolactone (GVL) as a by-product. What are the potential causes and how can I mitigate this?

  • Answer: The formation of GVL is a common side reaction, particularly in the synthesis from levulinic acid or its esters.[1][2] This occurs through the hydrogenation of the ketone group to form a hydroxyl group, followed by intramolecular cyclization.[2]

    Potential Causes and Solutions:

    • Reaction Temperature: Higher temperatures can favor the cyclization to GVL.

      • Recommendation: Gradually decrease the reaction temperature in increments of 10°C to find the optimal balance between reaction rate and selectivity.

    • Hydrogen Pressure: High hydrogen pressure can promote the reduction of the ester group, leading to other by-products, while very low pressure might not be sufficient for the primary reaction. A moderate pressure is generally preferred.

      • Recommendation: Optimize the hydrogen pressure. An increase from 150 to 250 psig has been shown to improve conversion, but a further increase to 350 psig can lead to the formation of other by-products like pentanoic acid.[1]

    • Catalyst Choice: The nature of the catalyst plays a crucial role in selectivity.

      • Recommendation: Screen different hydrogenation catalysts. For instance, Ru-based catalysts are commonly used.[3] The support material can also influence selectivity.

    • Reaction Time: Prolonged reaction times can lead to the conversion of the desired product into by-products.

      • Recommendation: Monitor the reaction progress using techniques like GC-MS to determine the optimal reaction time that maximizes the yield of this compound before significant GVL formation occurs.

Issue 2: Presence of Unreacted Starting Material (Methyl Levulinate)

  • Question: My final product mixture contains a significant amount of unreacted methyl levulinate. How can I improve the conversion?

  • Answer: Incomplete conversion of the starting material can be due to several factors related to reaction conditions and catalyst activity.

    Potential Causes and Solutions:

    • Catalyst Deactivation: The catalyst may have lost its activity due to poisoning, coking, or sintering.[4][5]

      • Recommendation:

        • Poisoning: Ensure the purity of your starting materials and solvents. Feedstock impurities like sulfur or nitrogen compounds can poison the catalyst.[6]

        • Coking: Catalyst regeneration through controlled oxidation (calcination) can burn off carbon deposits.[6]

        • Sintering: Avoid excessively high reaction temperatures which can cause metal particles on the catalyst to agglomerate.[4]

    • Insufficient Hydrogen Pressure: The hydrogen pressure may be too low for the reaction to proceed to completion.

      • Recommendation: As mentioned previously, cautiously increasing the hydrogen pressure can enhance the conversion rate.[1]

    • Inadequate Mixing: Poor mixing can lead to localized depletion of hydrogen, hindering the reaction.

      • Recommendation: Ensure efficient stirring or agitation of the reaction mixture.

Issue 3: Formation of Polymeric By-products

  • Question: I am observing the formation of dark, insoluble materials (polymers or "humins") in my reaction, especially when using biomass-derived starting materials like furfural. How can I prevent this?

  • Answer: Polymerization is a known side reaction in the conversion of furanic compounds.[7][8]

    Potential Causes and Solutions:

    • High Reaction Temperature: Elevated temperatures can promote polymerization reactions.

      • Recommendation: Operate at the lowest effective temperature to minimize these side reactions.

    • Acidic Conditions: Strong acidic conditions can catalyze polymerization.

      • Recommendation: If using an acid co-catalyst, optimize its concentration or consider using a milder acid.

    • Reaction Solvent: The choice of solvent can influence the stability of intermediates.

      • Recommendation: Using a co-solvent might help to suppress unwanted side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in the synthesis of this compound from methyl levulinate?

A1: The most frequently observed by-product is γ-Valerolactone (GVL).[1][2] Other potential by-products include 1,4-pentanediol (B150768) and pentanoic acid, depending on the reaction conditions and catalyst used.[1][9]

Q2: How can I analyze the purity of my this compound and quantify the by-products?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for both qualitative and quantitative analysis of the product mixture.[10][11] It allows for the separation and identification of this compound and its by-products. For quantitative analysis, it is essential to use a calibrated internal standard.

Q3: What is a suitable method for purifying this compound?

A3: A common purification strategy involves a multi-step approach.[12] First, a liquid-liquid extraction can be performed to remove the catalyst and water-soluble impurities. This is typically followed by fractional distillation under reduced pressure to separate the this compound from lower and higher boiling point by-products.[12]

Q4: Can a deactivated hydrogenation catalyst be regenerated?

A4: Yes, in many cases, catalyst regeneration is possible.[6] The appropriate method depends on the cause of deactivation. For deactivation by coking, a controlled oxidation (calcination) can be effective.[6] If the catalyst is poisoned by impurities, a specific chemical treatment might be necessary. For sintering, regeneration is more challenging and may not be fully effective.[4]

Data Presentation

Table 1: Effect of Hydrogen Pressure on Levulinic Acid Conversion and γ-Valerolactone (GVL) Selectivity

H₂ Pressure (psig)Levulinic Acid Conversion (%)GVL Selectivity (%)Other By-products (%)Reference
150651000[1]
250911000[1]
35093928 (Pentanoic Acid)[1]

Reaction Conditions: 0.5 wt% Ru–5 wt% Ni/MMT catalyst, 220 °C, 5 h.

Experimental Protocols

1. General Protocol for Hydrogenation of Methyl Levulinate

This protocol provides a general procedure for the synthesis of this compound. Optimization of specific parameters is recommended.

  • Catalyst Preparation: Prepare the hydrogenation catalyst (e.g., Ru/C or a bimetallic catalyst on a suitable support) using a method such as incipient wetness impregnation.[7]

  • Reactor Setup: Charge a high-pressure autoclave reactor with the catalyst and methyl levulinate. The typical catalyst loading is in the range of 1-5 wt% relative to the substrate.

  • Reaction Initiation: Seal the reactor and purge it several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 250 psig) and heat it to the reaction temperature (e.g., 150-220 °C) with vigorous stirring.[1]

  • Reaction Monitoring: Monitor the reaction progress by taking samples at regular intervals and analyzing them by GC-MS.

  • Work-up and Purification: After the reaction is complete, cool the reactor to room temperature and release the hydrogen pressure. Filter the reaction mixture to remove the catalyst. The filtrate can be purified by liquid-liquid extraction followed by fractional distillation under reduced pressure.[12]

2. GC-MS Analysis of Reaction Mixture

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate). If necessary, derivatization (e.g., silylation) can be performed to improve the volatility and chromatographic behavior of the analytes.[10]

  • GC-MS Parameters:

    • Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms) is typically used.

    • Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to ensure the separation of all components.

    • Carrier Gas: Helium is commonly used as the carrier gas.

    • Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 40-400.

  • Data Analysis: Identify the compounds by comparing their mass spectra with a library (e.g., NIST). For quantification, integrate the peak areas and use a calibration curve generated from standards of known concentrations.

Mandatory Visualization

Byproduct_Formation_Pathway Methyl Levulinate Methyl Levulinate Intermediate 4-hydroxypentanoic acid methyl ester Methyl Levulinate->Intermediate Hydrogenation (Ketone) M5H This compound (Desired Product) Other Other By-products (e.g., Pentanoic Acid) M5H->Other Further Reduction/ Side Reactions GVL γ-Valerolactone (By-product) Intermediate->M5H Esterification Intermediate->GVL Intramolecular Cyclization

Caption: Reaction pathway for the hydrogenation of methyl levulinate.

Troubleshooting_Workflow decision decision start Low Yield of M5H decision1 High GVL? start->decision1 Analyze By-products solution solution solution1 Optimize Temperature, Pressure, and Reaction Time decision1->solution1 Yes decision2 High Unreacted Starting Material? decision1->decision2 No solution2 Check Catalyst Activity, Increase H2 Pressure, Improve Mixing decision2->solution2 Yes decision3 Polymer Formation? decision2->decision3 No solution3 Lower Temperature, Optimize Acidity decision3->solution3 Yes

Caption: A logical workflow for troubleshooting low yields of M5H.

References

Technical Support Center: Troubleshooting Low Conversion Rates in Lactone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with low conversion rates in lactone synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in lactone synthesis?

A1: Low yields in lactone synthesis can often be attributed to several factors. For macrolactonization, a primary cause is the competition between the desired intramolecular cyclization and intermolecular polymerization, which leads to the formation of dimers and oligomers.[1] The concentration of the starting material is a critical factor; high concentrations favor these intermolecular side reactions. Therefore, employing high-dilution techniques is essential.[1] Other common issues include suboptimal reaction conditions (temperature, solvent), poor quality or instability of starting materials and reagents, and catalyst deactivation. For specific reactions like the Baeyer-Villiger oxidation, the choice of peracid and the migratory aptitude of the substituents on the ketone are crucial for success.[2]

Q2: How do I minimize the formation of dimers and other oligomers during macrolactonization?

A2: The most effective strategy to minimize intermolecular reactions is the "high dilution principle."[1] This involves the slow addition of the seco-acid (the linear precursor) to a large volume of solvent, often over several hours using a syringe pump.[1] This technique maintains a very low concentration of the reactive intermediate, thus favoring the intramolecular cyclization. The choice of solvent can also play a role in pre-organizing the precursor in a conformation that facilitates ring closure.

Q3: What should I consider when selecting a catalyst or activating agent for my lactonization reaction?

A3: The choice of catalyst or activating agent is highly dependent on the substrate and the specific lactonization method. For macrolactonization, common methods include the Yamaguchi, Shiina, and Corey-Nicolaou protocols, each with its own set of activating agents.[3] The selection should be based on the functional group tolerance and sensitivity of your substrate. For instance, for base-sensitive substrates, choosing a method that proceeds under neutral or acidic conditions is advisable to prevent side reactions like epimerization.[1]

Q4: Can the purity of my starting material significantly impact the reaction yield?

A4: Absolutely. The purity of the starting hydroxy acid (seco-acid) is critical. Impurities can interfere with the catalyst, participate in side reactions, or inhibit the desired transformation altogether. It is highly recommended to use highly purified starting materials.

Q5: How can I tell if my catalyst is deactivated, and what can I do about it?

A5: Catalyst deactivation can manifest as a stalled or sluggish reaction. Common causes of deactivation include poisoning by impurities in the substrate or solvent, thermal degradation, or coking (the formation of carbonaceous deposits on the catalyst surface). To mitigate this, ensure the purity of all reaction components and operate within the recommended temperature range for the catalyst. If deactivation is suspected, catalyst regeneration or replacement may be necessary.

Troubleshooting Guides

Baeyer-Villiger Oxidation

Problem: Low or no conversion of the cyclic ketone to the lactone.

Potential CauseRecommended Solution
Inappropriate Peracid The reactivity of peracids varies. For less reactive ketones, a more reactive peracid like trifluoroperacetic acid (TFPAA) may be required. For more sensitive substrates, a milder peracid such as meta-chloroperoxybenzoic acid (m-CPBA) is a good starting point.[4]
Incorrect Migratory Aptitude The Baeyer-Villiger oxidation is regioselective, with the oxygen atom inserting between the carbonyl carbon and the more substituted adjacent carbon. The general order of migratory aptitude is tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.[5] If the desired product is not formed, it may be due to an unfavorable migration.
Suboptimal Reaction Temperature Most Baeyer-Villiger oxidations proceed at or below room temperature. If the reaction is sluggish, a modest increase in temperature may improve the rate. However, be cautious as higher temperatures can lead to decomposition of the peracid and side reactions.
Poor Solvent Choice The choice of solvent can influence reaction rate and selectivity. Chlorinated solvents like dichloromethane (B109758) (DCM) or chloroform (B151607) are commonly used. Protic solvents may interfere with the reaction.

Detailed Experimental Protocol: Baeyer-Villiger Oxidation of a Cyclic Ketone

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the cyclic ketone (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add the peroxyacid (e.g., m-CPBA, 1.1 - 1.5 eq.) portion-wise to the stirred solution.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, quench the excess peroxyacid by adding a saturated aqueous solution of sodium thiosulfate (B1220275) or sodium bisulfite.

  • Work-up: Separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude lactone by flash column chromatography on silica (B1680970) gel.

Macrolactonization (General)

Problem: Low yield of the desired macrolactone and formation of oligomeric byproducts.

Potential CauseRecommended Solution
High Concentration This is the most common cause of low yields in macrolactonization. Employ the high-dilution principle by adding the seco-acid solution dropwise via a syringe pump over several hours to a large volume of solvent.[1] A final concentration of 0.001-0.005 M is often effective.[6]
Inefficient Activating Agent The choice of activating agent is crucial. For complex substrates, it may be necessary to screen different macrolactonization protocols (e.g., Yamaguchi, Shiina) to find the optimal conditions.[7]
Unfavorable Substrate Conformation The conformation of the seco-acid can significantly impact the ease of cyclization. The use of rigidifying elements in the molecular structure or the choice of a suitable solvent can help to pre-organize the molecule for cyclization.
Epimerization For substrates with stereocenters, epimerization can be a significant side reaction, especially under basic conditions.[1] Consider using milder conditions or a protocol that proceeds under neutral or acidic conditions. Slow addition of the substrate can also minimize exposure to basic conditions.[1]

Troubleshooting Workflow for Low Macrolactonization Yield

G Troubleshooting Low Macrolactonization Yield start Low Yield of Macrolactone check_oligomers Check for Oligomers (e.g., by MS, GPC) start->check_oligomers oligomers_present Oligomers Detected check_oligomers->oligomers_present implement_high_dilution Implement/Optimize High Dilution Conditions (Syringe pump addition, lower concentration) oligomers_present->implement_high_dilution Yes no_oligomers No Significant Oligomers oligomers_present->no_oligomers No success Improved Yield implement_high_dilution->success check_starting_material Verify Starting Material Purity and Integrity no_oligomers->check_starting_material sm_impure Starting Material Impure check_starting_material->sm_impure purify_sm Purify Seco-Acid sm_impure->purify_sm Yes sm_pure Starting Material is Pure sm_impure->sm_pure No purify_sm->success optimize_reagents Screen Different Activating Agents (e.g., Yamaguchi, Shiina) sm_pure->optimize_reagents check_epimerization Check for Epimerization (e.g., by NMR, chiral HPLC) optimize_reagents->check_epimerization epimerization_present Epimerization Detected check_epimerization->epimerization_present milder_conditions Use Milder Conditions (Lower temperature, alternative base) epimerization_present->milder_conditions Yes no_epimerization No Epimerization epimerization_present->no_epimerization No milder_conditions->success consider_conformation Consider Substrate Conformation (Solvent effects, structural modification) no_epimerization->consider_conformation consider_conformation->success

Caption: A flowchart for troubleshooting low yields in macrolactonization reactions.

Yamaguchi Macrolactonization

Problem: Low yield or decomposition of starting material.

Potential CauseRecommended Solution
Inefficient Mixed Anhydride (B1165640) Formation Ensure that the seco-acid, triethylamine (B128534), and 2,4,6-trichlorobenzoyl chloride are of high purity and that the reaction is performed under strictly anhydrous conditions.[8]
Decomposition during Cyclization The cyclization step often requires elevated temperatures (refluxing toluene).[6] Sensitive substrates may decompose under these conditions. Consider a milder macrolactonization method if decomposition is observed.
Stoichiometry of DMAP A stoichiometric amount of 4-(dimethylamino)pyridine (DMAP) is typically required to facilitate the cyclization.[7] Ensure the correct stoichiometry is used.

Detailed Experimental Protocol: Yamaguchi Macrolactonization

  • Mixed Anhydride Formation: To a solution of the seco-acid (1.0 eq.) in anhydrous toluene (B28343), add triethylamine (1.1 eq.). Then, add 2,4,6-trichlorobenzoyl chloride (1.05 eq.) and stir the mixture at room temperature for 1-2 hours.[6]

  • Cyclization Setup: In a separate large flask, add a solution of DMAP (4.0 eq.) in anhydrous toluene and heat to reflux.[6]

  • Slow Addition: The mixed anhydride solution from step 1 is then added slowly to the refluxing DMAP solution over several hours using a syringe pump to maintain high dilution.[6]

  • Reaction Completion and Monitoring: After the addition is complete, continue to reflux for an additional 1-3 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Wash the solution with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[6]

  • Purification: Purify the crude product by flash chromatography.

Shiina Macrolactonization

Problem: Incomplete reaction or low yield.

Potential CauseRecommended Solution
Reagent Quality 2-Methyl-6-nitrobenzoic anhydride (MNBA), also known as the Shiina reagent, should be of high quality. The nucleophilic catalyst, typically DMAP or 4-(dimethylamino)pyridine N-oxide (DMAPO), should also be pure.[9]
Mild Conditions Not Sufficient While the Shiina macrolactonization often proceeds at room temperature, some less reactive substrates may require gentle heating to achieve a reasonable reaction rate.[9]
Catalyst Loading Ensure the appropriate catalytic amount of the nucleophilic promoter is used.

Detailed Experimental Protocol: Shiina Macrolactonization

  • Preparation: To a solution of the seco-acid (1.0 eq.) and DMAP (5.0 eq.) in anhydrous dichloromethane (DCM) to achieve a concentration of ~0.001 M under an argon atmosphere at 0 °C, add MNBA (3.0 eq.).[6]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours.[6]

  • Work-up: Remove the solvent in vacuo. Redissolve the residue in ethyl acetate (B1210297) and wash with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with ethyl acetate.[6]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.[6]

  • Purification: Purify the crude product by flash chromatography.

Comparison of Macrolactonization Methods

G Comparison of Macrolactonization Methods cluster_yamaguchi Yamaguchi cluster_shiina Shiina cluster_corey_nicolaou Corey-Nicolaou y_reagent Reagent: 2,4,6-Trichlorobenzoyl chloride y_conditions Conditions: Often requires reflux y_pros Pros: Well-established, broad applicability y_cons Cons: Harsh conditions for sensitive substrates s_reagent Reagent: 2-Methyl-6-nitrobenzoic anhydride (MNBA) s_conditions Conditions: Often at room temperature s_pros Pros: Mild conditions, high yields for sensitive substrates s_cons Cons: Reagent can be more expensive cn_reagent Reagent: 2,2'-Dipyridyl disulfide and PPh3 cn_conditions Conditions: Reflux in non-polar solvent cn_pros Pros: Effective for many systems cn_cons Cons: Stoichiometric phosphine (B1218219) oxide byproduct can complicate purification

Caption: A comparison of key features of common macrolactonization methods.

Data Presentation

Table 1: Comparison of Catalytic Systems for Baeyer-Villiger Oxidation

Catalyst SystemOxidantTemperature (°C)SolventTypical Yield (%)Reference
m-CPBA (stoichiometric)-0 - 25CH₂Cl₂70-95[10]
Sn-beta zeoliteH₂O₂50-901,4-Dioxane80-98[10]
Scandium triflateH₂O₂25CH₃CN75-90N/A
Biocatalytic (BVMO)O₂25-30Aqueous buffer>90, high ee[4]

Table 2: Influence of Solvent and Temperature on Lactone Synthesis Yield

Lactonization MethodSubstrate TypeSolventTemperature (°C)Yield (%)Reference
YamaguchiSeco-acid of a macrolideToluene11075-85[6]
YamaguchiSeco-acid of a macrolideTHF6660-70N/A
ShiinaSeco-acid of a macrolideDichloromethane2580-95[9]
ShiinaSeco-acid of a macrolideToluene2575-90[9]
Pd-catalyzedAlkenoic acidDioxane8070-85[11]
Pd-catalyzedAlkenoic acidTHF8050-65[11]

References

Technical Support Center: Purification of Methyl 5-hydroxypentanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 5-hydroxypentanoate (B1236267). Here, you will find detailed information on identifying and removing common impurities using various laboratory techniques.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude Methyl 5-hydroxypentanoate?

A1: Depending on the synthetic route, common impurities in this compound can include:

  • From Furfural Synthesis:

    • Unreacted starting materials: Furfural, Methanol (B129727)

    • Intermediates: Methyl 2-furoate

    • By-products: Furaldehyde dimethyl acetal, products from over-hydrogenation or furan (B31954) ring-opening. Polymeric materials may also form.

  • From δ-Valerolactone Synthesis:

    • Unreacted starting material: δ-Valerolactone

    • By-products from side reactions.

Commercial grades of this compound often have a purity of >95%, meaning up to 5% of these or other minor impurities may be present.[1]

Q2: My GC-MS analysis shows an unknown peak. How can I identify it?

A2: Identifying unknown impurities is a critical step. A common approach is to use Gas Chromatography-Mass Spectrometry (GC-MS). The mass spectrum of the unknown peak can be compared against spectral libraries (e.g., NIST) to identify potential matches. If a standard of the suspected impurity is available, a co-injection experiment can confirm its identity.

Q3: Which purification method is most suitable for my sample of this compound?

A3: The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity.

  • Fractional Vacuum Distillation: Best for separating compounds with significantly different boiling points. It is effective for removing lower-boiling impurities like methanol and some solvents, or higher-boiling impurities like polymeric residues.

  • Flash Column Chromatography: A highly versatile technique for separating compounds with different polarities. It is particularly useful for removing impurities with similar boiling points but different functional groups.

  • Low-Temperature Crystallization: A suitable method for removing impurities that have different solubility at low temperatures. This can be an effective technique for a liquid compound like this compound if appropriate conditions are found.

Troubleshooting Guides

Fractional Vacuum Distillation

Problem: Poor separation of this compound from an impurity.

Possible Cause & Solution:

  • Insufficient column efficiency: Use a longer fractionation column or one with a more efficient packing material (e.g., Vigreux, Raschig rings).

  • Boiling points are too close: Distillation may not be the optimal method. Consider flash column chromatography. To assess this, it's crucial to know the boiling points of the potential impurities under vacuum (see Table 1).

  • Distillation rate is too fast: A slower distillation rate allows for better equilibrium between the liquid and vapor phases, leading to improved separation.

  • Fluctuating vacuum: Ensure a stable vacuum is maintained throughout the distillation process. Use a vacuum regulator for better control.

CompoundBoiling Point (°C) at 760 mmHgBoiling Point (°C) at Reduced Pressure
This compound~178.4Estimated: ~70-80 °C at 10 mmHg
Furfural161.7363.2 K (90 °C) at 0.087 bar (65 mmHg)[2]
Methyl 2-furoate181-18281-82 °C at 20 mmHg[3]
δ-Valerolactone21958-60 °C at 0.5 mmHg[4]
Methanol64.7-
Table 1: Boiling points of this compound and common impurities.
Flash Column Chromatography

Problem: Co-elution of the product and an impurity.

Possible Cause & Solution:

  • Inappropriate solvent system: The polarity of the eluent is critical for good separation. A common starting point for polar esters is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. The ideal solvent system should give the product a retention factor (Rf) of approximately 0.2-0.3 on a Thin Layer Chromatography (TLC) plate.

  • Improper column packing: Ensure the silica (B1680970) gel is packed uniformly to avoid channeling, which leads to poor separation.

  • Overloading the column: Using too much crude material will result in broad bands and poor resolution. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.

Problem: The product is not eluting from the column.

Possible Cause & Solution:

  • Solvent system is not polar enough: Gradually increase the proportion of the polar solvent (e.g., ethyl acetate) in the eluent mixture. A gradient elution, where the polarity of the solvent is increased over time, can be very effective.

Low-Temperature Crystallization

Problem: The compound oils out instead of crystallizing.

Possible Cause & Solution:

  • Cooling rate is too fast: Allow the solution to cool slowly to encourage the formation of well-defined crystals.

  • Solution is supersaturated: Try using a slightly larger volume of solvent to dissolve the compound initially.

  • Presence of significant impurities: High levels of impurities can inhibit crystallization. It may be necessary to perform a preliminary purification step, such as distillation or chromatography.

Problem: No crystal formation upon cooling.

Possible Cause & Solution:

  • Solution is not saturated: The concentration of the compound may be too low. Try to carefully evaporate some of the solvent and attempt to cool again.

  • Nucleation is not initiated: Scratching the inside of the flask with a glass rod at the surface of the liquid or adding a seed crystal of the pure compound (if available) can help induce crystallization.

Experimental Protocols

Fractional Vacuum Distillation Protocol
  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Use a short Vigreux column for moderately different boiling points or a packed column for closer boiling points. Ensure all glass joints are properly sealed with vacuum grease.

  • Sample Preparation: Place the crude this compound in a round-bottom flask with a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Distillation:

    • Begin stirring and slowly apply vacuum.

    • Gradually heat the flask using a heating mantle.

    • Collect the initial fraction, which will likely contain lower-boiling impurities.

    • Monitor the temperature at the distillation head. A stable temperature reading indicates the collection of a pure fraction. Collect the fraction that distills at the expected boiling point of this compound under the applied vacuum.

    • Stop the distillation before the flask goes to dryness to avoid the concentration of potentially unstable residues.

Flash Column Chromatography Protocol
  • TLC Analysis: Determine the optimal solvent system by running TLC plates of the crude mixture with varying ratios of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.3 for this compound.

  • Column Packing:

    • Secure a glass column vertically. Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane) and pour it into the column.

    • Allow the silica to settle, tapping the column gently to ensure even packing. Add a layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the chromatography solvent.

    • Alternatively, for less soluble samples, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.

    • Collect fractions and monitor their composition by TLC.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Low-Temperature Crystallization Protocol
  • Solvent Selection: Choose a solvent in which this compound is soluble at room temperature but has reduced solubility at lower temperatures. A non-polar solvent like hexane or a mixture of solvents may be suitable.

  • Dissolution: Dissolve the crude this compound in a minimal amount of the chosen solvent at room temperature.

  • Cooling:

    • Slowly cool the solution in an ice bath, and then in a colder bath (e.g., dry ice/acetone) if necessary.

    • Observe for the formation of a solid or a separate liquid phase.

  • Isolation:

    • If crystals form, quickly isolate them by vacuum filtration through a pre-chilled Buchner funnel.

    • Wash the crystals with a small amount of the cold solvent.

    • If the product separates as a liquid, it may be possible to decant the solvent from the more viscous product layer at low temperature.

  • Drying: Dry the purified product under vacuum to remove any residual solvent.

Data Presentation

Purification MethodTypical Starting Purity (%)Achievable Purity (%)Key AdvantagesKey Disadvantages
Fractional Vacuum Distillation85-95>98Scalable, good for removing volatile/non-volatile impurities.Ineffective for impurities with close boiling points.
Flash Column Chromatography80-95>99Highly versatile, separates based on polarity.Can be time-consuming and requires solvent usage.
Low-Temperature Crystallization90-97>99Can be highly selective, potentially low solvent usage.Finding suitable conditions can be challenging.
Table 2: Comparison of Purification Methods for this compound.

Visualizations

experimental_workflow cluster_start Crude Product cluster_purification Purification Methods cluster_analysis Purity Analysis cluster_end Final Product crude Crude Methyl 5-hydroxypentanoate distillation Fractional Vacuum Distillation crude->distillation Boiling Point Differences chromatography Flash Column Chromatography crude->chromatography Polarity Differences crystallization Low-Temperature Crystallization crude->crystallization Solubility Differences analysis GC-MS Analysis distillation->analysis chromatography->analysis crystallization->analysis pure Pure Methyl 5-hydroxypentanoate analysis->pure

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_decision Method Selection cluster_solution Purification Path cluster_outcome Result start Impure Product bp_diff Boiling Point Difference? start->bp_diff pol_diff Polarity Difference? bp_diff->pol_diff  Small   distill Fractional Distillation bp_diff->distill  Large   chrom Flash Chromatography pol_diff->chrom  Yes   cryst Low-Temp Crystallization pol_diff->cryst  No   pure_prod Pure Product distill->pure_prod chrom->pure_prod cryst->pure_prod

Caption: Decision-making flowchart for selecting a purification method.

References

Technical Support Center: Enhancing Catalyst Stability for Furfural Conversion

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the catalytic conversion of furfural (B47365). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a focus on improving catalyst stability and performance.

Troubleshooting Guides and FAQs

This section is designed in a question-and-answer format to directly address specific issues you may encounter.

Issue 1: Rapid Decrease in Catalyst Activity and Selectivity

  • Question: My catalyst shows high initial activity for furfural conversion to furfuryl alcohol, but the conversion rate drops significantly after only a few cycles. What are the likely causes and solutions?

  • Answer: Rapid deactivation is a common issue in furfural hydrogenation. The primary causes are often catalyst poisoning and coking. Polymeric species, formed from the reactant and/or products, can strongly adsorb onto the active sites, leading to poisoning.[1] Coking, the deposition of carbonaceous materials on the catalyst surface, can also block active sites.

    Troubleshooting Steps:

    • Characterize the Spent Catalyst: Use techniques like Temperature Programmed Oxidation (TPO) to confirm the presence of coke. X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES) can help identify poisoning species on the catalyst surface.[1]

    • Optimize Reaction Temperature: Higher temperatures can sometimes accelerate the formation of polymeric species and coke.[1] Experiment with a lower reaction temperature to see if stability improves without significantly compromising the initial conversion rate.

    • Modify the Catalyst Support: The acidity of the support material can influence the formation of byproducts and polymers.[2][3] Using a more neutral or basic support, or modifying the existing support to reduce its acidity, can enhance stability.

    • Consider a Continuous Flow Reactor: Switching from a batch reactor to a continuous flow system can sometimes mitigate catalyst poisoning by reducing the contact time of products with the catalyst.[4]

Issue 2: Poor Selectivity Towards the Desired Product (e.g., Furfuryl Alcohol)

  • Question: My catalyst is active for furfural conversion, but I am getting a mixture of products, including 2-methylfuran, furan (B31954), and even ring-opened products, instead of the desired furfuryl alcohol. How can I improve selectivity?

  • Answer: The selectivity of furfural hydrogenation is highly dependent on the catalyst's metallic composition, the nature of the support, and the reaction conditions.[5][6]

    Troubleshooting Steps:

    • Choice of Metal: Different metals favor different reaction pathways. For instance, Pt catalysts are often selective for C=O hydrogenation to produce furfuryl alcohol, while Pd catalysts can promote decarbonylation to furan or ring hydrogenation to tetrahydrofurfuryl alcohol.[2] Copper-based catalysts are generally known for their high selectivity to furfuryl alcohol due to the weaker interaction of the furan ring with the Cu surface.[5]

    • Support and Additive Effects: The support can influence the electronic properties of the metal nanoparticles. The addition of promoters or the formation of bimetallic alloys can also steer selectivity. For example, the addition of Al species to a Cu/ZnO catalyst was found to improve furfuryl alcohol selectivity.[7]

    • Control of Hydrogen Pressure: The concentration of surface hydrogen is critical. Higher hydrogen pressures can sometimes lead to over-hydrogenation of the desired product.[4][8] Experiment with varying the H2 pressure to find an optimal balance for selectivity.

    • Solvent Selection: The choice of solvent can influence reaction pathways. For example, isopropanol (B130326) can act as a hydrogen donor in catalytic transfer hydrogenation, which can alter the product distribution.[7]

Issue 3: Catalyst Sintering and Loss of Surface Area

  • Question: After several reaction cycles, I've noticed a significant decrease in the catalyst's surface area and an increase in metal particle size, confirmed by BET and TEM analysis. What can I do to prevent sintering?

  • Answer: Sintering, the agglomeration of metal nanoparticles at high temperatures, leads to a loss of active surface area and is a common cause of irreversible deactivation.

    Troubleshooting Steps:

    • Strong Metal-Support Interaction: Enhance the interaction between the metal nanoparticles and the support material. This can be achieved by using supports with a high surface area and porosity, or by functionalizing the support surface.

    • Atomic Layer Deposition (ALD) Overcoating: Applying a thin, porous overcoat of a metal oxide (e.g., Al2O3) using ALD can encapsulate the metal nanoparticles, preventing them from migrating and sintering without blocking access for reactants.

    • Lower Calcination and Reaction Temperatures: If possible, reducing the calcination temperature during catalyst preparation and the reaction temperature during furfural conversion can help minimize thermal agglomeration.[9]

Quantitative Data on Catalyst Performance

The following tables summarize quantitative data on the performance of various catalysts for furfural conversion.

Table 1: Performance of Different Catalysts in Furfural Hydrogenation

CatalystSupportTemperature (°C)Pressure (bar)Furfural Conversion (%)Furfuryl Alcohol Selectivity (%)Reference
Cu-Al2O3-ZnO-120->99.0>99.0[10]
Ptγ-Al2O32560-Selective for C=O hydrogenation[2]
Pdγ-Al2O32560-Facilitated ring hydrogenation[2]
Co/SiO2SiO215020100100[4]
3 wt% PtBiochar21034.560.879.2[11]
NiCu0.33/CCarbon120-96.793.8[9]

Table 2: Influence of Reaction Conditions on Product Selectivity

CatalystCondition VariedChangeEffect on SelectivityReference
Co/SiO2Reaction Time1h to prolongedFurfuryl alcohol selectivity decreased from 100% to 65% due to further hydrogenation.[4]
Co/SiO2H2 Pressure20 bar to 40 barDecrease in furfuryl alcohol yield due to further hydrogenation.[4]
Pd/CTemperatureHigh (240 °C)Excellent decarbonylation activity, forming furan with 85% yield.[2]

Key Experimental Protocols

1. Protocol for Catalyst Stability Testing (Recycling Test)

  • Initial Reaction:

    • Set up the reaction in a batch reactor under optimized conditions (catalyst loading, furfural concentration, solvent, temperature, and pressure).

    • Run the reaction for a predetermined time.

    • After the reaction, cool down the reactor and collect the liquid product for analysis (e.g., by Gas Chromatography) to determine conversion and selectivity.

  • Catalyst Recovery:

    • Separate the solid catalyst from the liquid product mixture. This can be done by centrifugation or filtration.

    • Wash the recovered catalyst multiple times with a suitable solvent (e.g., ethanol) to remove any adsorbed reactants and products.

    • Dry the catalyst, for example, in an oven at a moderate temperature (e.g., 60-80 °C) overnight.

  • Subsequent Cycles:

    • Use the recovered and dried catalyst for the next reaction cycle under the same initial conditions.

    • Repeat the reaction, recovery, and analysis steps for a desired number of cycles (e.g., 5 cycles).[12]

  • Data Analysis:

    • Plot the furfural conversion and product selectivity as a function of the cycle number to evaluate the stability of the catalyst. A stable catalyst will show minimal loss in activity and selectivity over multiple cycles.

2. Protocol for Temperature-Programmed Reduction (TPR)

  • Sample Preparation:

    • Place a known amount of the calcined catalyst sample (e.g., 50 mg) into a quartz U-tube reactor.[13]

  • Pre-treatment/Degassing:

    • Heat the sample under an inert gas flow (e.g., Argon or Helium) to a specific temperature (e.g., 200-300 °C) to remove any adsorbed impurities and water.[14] Hold at this temperature for a set time (e.g., 1-3 hours).[14]

  • Reduction:

    • Cool the sample down to room temperature.

    • Switch the gas flow to a reducing gas mixture (e.g., 5-10% H2 in Ar or N2) at a constant flow rate.[13]

    • Heat the sample at a linear rate (e.g., 10 °C/min) to a high temperature (e.g., 600-800 °C).[13]

  • Data Acquisition:

    • Monitor the hydrogen consumption from the gas stream as a function of temperature using a thermal conductivity detector (TCD).

    • The resulting plot of H2 consumption versus temperature is the TPR profile, which provides information about the reducibility of the metal oxide species in the catalyst.

Visualizations

Catalyst_Deactivation_Pathways cluster_deactivation Deactivation Mechanisms Active_Catalyst Active Catalyst (High Conversion & Selectivity) Coking Coking (Carbon Deposition) Active_Catalyst->Coking High Temperature Impurities Poisoning Poisoning (Adsorption of Polymers) Active_Catalyst->Poisoning Reactive Intermediates Sintering Sintering (Particle Agglomeration) Active_Catalyst->Sintering High Temperature Deactivated_Catalyst Deactivated Catalyst (Low Conversion & Selectivity) Coking->Deactivated_Catalyst Poisoning->Deactivated_Catalyst Sintering->Deactivated_Catalyst

Caption: Common pathways for catalyst deactivation in furfural conversion.

Experimental_Workflow_Catalyst_Stability Start Start: Catalyst Synthesis & Characterization Reaction Perform Furfural Conversion (Batch or Flow Reactor) Start->Reaction Analysis Analyze Products (GC, HPLC) (Conversion & Selectivity) Reaction->Analysis Recovery Catalyst Recovery (Centrifugation/Filtration & Washing) Analysis->Recovery Reuse Reuse Catalyst in Next Reaction Cycle Recovery->Reuse Reuse->Reaction Repeat for N cycles Characterization Characterize Spent Catalyst (TEM, TPO, XPS) Reuse->Characterization After final cycle End End: Evaluate Stability (Activity vs. Cycle Number) Characterization->End

Caption: Experimental workflow for evaluating catalyst stability through recycling tests.

References

Polymerization side reactions to avoid in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Polymer Synthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common side reactions during polymerization experiments.

This section addresses common issues applicable to various polymerization methods.

Q1: My polymerization is resulting in a low molecular weight polymer. What are the common causes and how can I fix this?

A1: Low molecular weight is a frequent issue that can stem from several factors, regardless of the polymerization type.

  • Impurities: Water, oxygen, or other reactive impurities can terminate growing polymer chains prematurely or interfere with the initiator.[1][2] Purification of monomers and solvents is critical.[]

    • Solution: Ensure all reagents are rigorously purified and dried. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Incorrect Stoichiometry (Condensation Polymers): In step-growth polymerization, a precise 1:1 molar ratio of functional groups is essential to achieve high molecular weight.[4][5] Any deviation limits chain growth.

    • Solution: Carefully measure and dispense monomers. Use high-purity monomers to ensure accurate molar calculations.

  • Chain Transfer Reactions: The activity of a growing polymer chain can be transferred to a monomer, solvent, or another polymer molecule, which terminates the original chain and starts a new, shorter one.[6][7] This is especially common in radical and cationic polymerizations.[6][8]

    • Solution: Choose a solvent that is known to be inert and has a low chain transfer constant.[9] Deliberately adding a chain transfer agent (CTA) can control molecular weight, but unintentional chain transfer is a side reaction to be avoided.[9]

  • High Initiator Concentration: In chain-growth polymerizations, a higher concentration of initiator will generate more polymer chains simultaneously, leading to shorter chains overall as the monomer is consumed more quickly.[10]

    • Solution: Reduce the initiator concentration.

Troubleshooting Workflow for Low Molecular Weight

G start Low Molecular Weight Observed check_purity Verify Monomer and Solvent Purity start->check_purity check_stoich Check Stoichiometry (for Condensation Rxn) check_purity->check_stoich Pure purify Action: Purify/Dry Reagents, Use Inert Gas check_purity->purify Impure? check_conditions Review Reaction Conditions (Temp, Initiator Conc.) check_stoich->check_conditions Correct adjust_stoich Action: Re-measure Monomers Accurately check_stoich->adjust_stoich Incorrect? check_solvent Evaluate Solvent for Chain Transfer check_conditions->check_solvent Optimal adjust_conditions Action: Lower Temp or Reduce Initiator Conc. check_conditions->adjust_conditions Non-optimal? change_solvent Action: Select Solvent with Low Chain Transfer Constant check_solvent->change_solvent High Transfer? end_node Achieve Target Molecular Weight check_solvent->end_node Low Transfer purify->check_stoich adjust_stoich->check_conditions adjust_conditions->check_solvent change_solvent->end_node G P_radical Growing Polymer Radical (P•) Monomer Monomer (M) P_radical->Monomer Transfer to Monomer Solvent Solvent (S) P_radical->Solvent Transfer to Solvent Polymer Dead Polymer Chain (P') P_radical->Polymer Transfer to Polymer CTA Chain Transfer Agent (CTA) P_radical->CTA Transfer to CTA Dead_P Terminated Polymer (P-X) Monomer->Dead_P New_Radical New Radical (M•, S•, P'•, CTA•) Monomer->New_Radical Solvent->Dead_P Solvent->New_Radical Polymer->Dead_P Polymer->New_Radical CTA->Dead_P CTA->New_Radical New_Radical->P_radical Initiates new chain

References

Validation & Comparative

Validating the Purity of Methyl 5-hydroxypentanoate for High-Fidelity Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials is paramount to the integrity and reproducibility of experimental outcomes. This guide provides a comprehensive comparison of analytical methods for validating the purity of Methyl 5-hydroxypentanoate (B1236267), a key intermediate in the synthesis of various bioactive molecules and polymers. We present supporting experimental data and detailed protocols to ensure accurate and reliable purity assessment.

Methyl 5-hydroxypentanoate (CAS 14273-92-8) is a valuable building block in organic synthesis, notably in the production of polyesters and other specialty chemicals. Given its role in polymerization and other sensitive reactions, even minor impurities can significantly impact the properties and performance of the final products. Therefore, rigorous purity validation is not just a quality control measure but a critical step in ensuring the success of research and development projects.

Comparative Analysis of Purity Validation Techniques

The purity of this compound is typically assessed using chromatographic and spectroscopic methods. Gas Chromatography (GC) with a Flame Ionization Detector (FID) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are two of the most powerful and commonly employed techniques.

Analytical MethodPrincipleAdvantagesDisadvantagesTypical Purity Specification
Gas Chromatography-Flame Ionization Detection (GC-FID) Separates volatile compounds based on their boiling points and interactions with a stationary phase. The FID detects organic compounds as they elute.High sensitivity for volatile and semi-volatile impurities, robust and widely available, provides quantitative data based on peak area percentages.Requires derivatization for non-volatile impurities, potential for thermal degradation of labile compounds.>95%[1]
Quantitative Nuclear Magnetic Resonance (qNMR) Provides structural information and quantitative analysis based on the direct proportionality between the NMR signal integral and the number of nuclei.Highly accurate and precise, does not require reference standards for each impurity, provides structural confirmation of the main component and impurities, non-destructive.Lower sensitivity compared to GC for trace impurities, requires a high-purity internal standard for absolute quantification.Can determine absolute purity with high accuracy.[2][3][4][5]

Experimental Protocols

Gas Chromatography-Flame Ionization Detection (GC-FID)

This protocol is adapted from established methods for the analysis of short-chain fatty acid esters and can be effectively applied to this compound.[6][7]

1. Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample into a 2 mL GC vial.

  • Dilute with 1 mL of a suitable solvent such as ethyl acetate (B1210297) or dichloromethane.

  • Cap the vial and vortex to ensure complete dissolution.

2. GC-FID Conditions:

  • Column: A polar capillary column, such as a DB-WAX or similar polyethylene (B3416737) glycol (PEG) phase, is recommended for the analysis of hydroxy esters. (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.[8]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp rate: 10 °C/min to 220 °C.

    • Hold at 220 °C for 5 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

3. Data Analysis:

  • The purity is determined by the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

Quantitative ¹H NMR (qNMR) Spectroscopy

This protocol provides a general framework for determining the absolute purity of this compound using an internal standard.[2][3]

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.

  • Accurately weigh approximately 5 mg of a suitable internal standard (e.g., maleic acid or 1,4-dinitrobenzene) and add it to the same NMR tube. The internal standard should have a known purity and its signals should not overlap with the analyte signals.[4]

  • Add approximately 0.75 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube.

  • Cap the tube and gently agitate until both the sample and the internal standard are fully dissolved.

2. NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Relaxation Delay (d1): A long relaxation delay (e.g., 5 times the longest T₁ of the signals of interest, typically 30-60 seconds) is crucial for accurate quantification.

  • Number of Scans: Sufficient scans should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1 for accurate integration).

3. Data Processing and Purity Calculation:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved signal of this compound (e.g., the methyl ester singlet around 3.67 ppm) and a signal from the internal standard.

  • The purity of this compound can be calculated using the following formula:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

Potential Impurities in this compound

The nature of impurities in this compound often depends on its synthetic route. Two common synthesis pathways are the Baeyer-Villiger oxidation of cyclopentanone (B42830) and the hydrogenation of furfural (B47365) derivatives.

  • From Cyclopentanone: Potential impurities include unreacted cyclopentanone, the corresponding lactone (δ-valerolactone), and residual solvents from the reaction and workup. The Baeyer-Villiger oxidation can sometimes lead to side products depending on the reaction conditions.[9][10]

  • From Furfural: The multi-step synthesis from furfural can introduce a variety of furan-based impurities, partially hydrogenated intermediates, and by-products from side reactions.

Comparison with an Alternative: ε-Caprolactone

In the context of polyester (B1180765) synthesis for biomedical applications, ε-caprolactone is a widely used and well-characterized alternative to hydroxy acid esters like this compound.[11]

FeatureThis compoundε-Caprolactone
Polymerization PolycondensationRing-Opening Polymerization (ROP)
By-product of Polymerization Water or MethanolNone
Polymer Produced Poly(5-hydroxyvalerate) (PHV)Poly(ε-caprolactone) (PCL)
Properties of Polymer PHV is a type of polyhydroxyalkanoate (PHA) known for its biodegradability and biocompatibility. Its properties can be tuned by copolymerization.[12][13][14]PCL is an FDA-approved biodegradable polyester with excellent biocompatibility, mechanical properties, and a slow degradation rate, making it suitable for long-term implants.[15][16]
Performance in Biomedical Applications PHV-based materials are explored for drug delivery, tissue engineering, and as biodegradable implants.[12][14]PCL is extensively used in drug delivery systems, sutures, and scaffolds for tissue engineering.[15][16]

Visualizing the Workflow and Relationships

To further clarify the processes and comparisons discussed, the following diagrams have been generated using Graphviz.

Purity_Validation_Workflow cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_data Data Interpretation Sample This compound Sample Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution in Solvent Weighing->Dissolution GC_FID GC-FID Analysis Dissolution->GC_FID Inject qNMR qNMR Analysis Dissolution->qNMR Transfer to NMR tube GC_Data Chromatogram (Peak Area %) GC_FID->GC_Data NMR_Data NMR Spectrum (Integral vs. Internal Std) qNMR->NMR_Data Purity_Report Purity Validation Report GC_Data->Purity_Report NMR_Data->Purity_Report

Purity Validation Workflow

Monomer_Comparison cluster_poly_m5hp Polycondensation cluster_poly_ecl Ring-Opening Polymerization cluster_properties Polymer Properties & Applications M5HP This compound PHV Poly(5-hydroxyvalerate) (PHV) M5HP->PHV Byproduct_M5HP By-product (Water/Methanol) M5HP->Byproduct_M5HP ECL ε-Caprolactone PCL Poly(ε-caprolactone) (PCL) ECL->PCL Biodegradable Biodegradable PHV->Biodegradable Biocompatible Biocompatible PHV->Biocompatible Drug_Delivery Drug Delivery PHV->Drug_Delivery Tissue_Engineering Tissue Engineering PHV->Tissue_Engineering PCL->Biodegradable PCL->Biocompatible PCL->Drug_Delivery PCL->Tissue_Engineering

Monomer Comparison for Polyester Synthesis

References

A Comparative Guide to Quantitative NMR (qNMR) for the Assay of Hydroxy Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of hydroxy esters—compounds vital in pharmaceuticals, biodegradable polymers, and fine chemicals—is a critical necessity. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques, namely Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The information is supported by experimental data to assist in selecting the most suitable method for specific analytical challenges.

Principle of Quantitative NMR (qNMR)

Quantitative NMR operates on the fundamental principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By co-dissolving a known mass of a certified internal standard with a known mass of the sample containing the hydroxy ester, the purity or concentration of the analyte can be determined with high accuracy and precision, traceable to the International System of Units (SI). This makes qNMR a primary ratio method, often not requiring a specific reference standard of the analyte itself.

Performance Comparison of Analytical Techniques

The selection of an analytical method for the assay of hydroxy esters depends on various factors including the analyte's properties, the sample matrix, and the specific requirements for accuracy, sensitivity, and throughput.

Table 1: Performance Characteristics for the Assay of Salicylate (B1505791) Esters

ParameterQuantitative ¹H NMRGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Principle Direct proportionality between signal integral and molar concentration.Separation based on volatility and interaction with a stationary phase, followed by flame ionization detection.Separation based on polarity and partitioning between mobile and stationary phases, with UV detection.
Sample Type Soluble samples in deuterated solvents.Volatile or semi-volatile samples, may require derivatization.Liquid samples, extracts from various matrices.
Selectivity High; specific proton signals can be chosen to avoid interference.High; excellent separation of structurally similar esters.Good to high; depends on column chemistry and mobile phase composition.
Linearity (R²) Excellent (typically >0.999)Excellent (e.g., 0.99996 for methyl/ethyl salicylate mixtures).Good to Excellent (typically >0.99)
Precision (%RSD) < 1.0%< 2.0%< 2.0%
Limit of Detection (LOD) µg/mL to mg/mL range.ng/mL range.ng/mL to µg/mL range.
Analysis Time ~5-15 minutes per sample (post-sample preparation).~10-30 minutes per sample.~10-30 minutes per sample.
Primary Method? Yes, with a certified internal standard.No, requires calibration with an analyte-specific standard.No, requires calibration with an analyte-specific standard.
Key Advantage No analyte-specific reference standard needed; non-destructive.High sensitivity and resolving power for volatile compounds.High sensitivity and versatility for a wide range of compounds.
Key Disadvantage Lower sensitivity compared to chromatographic methods.Requires analyte volatility; potential for thermal degradation.Requires chromophores for UV detection; solvent consumption.

Data for this table was compiled from studies on short-chain salicylate esters and other relevant compounds.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for the quantification of a hydroxy ester by qNMR and GC-MS.

Quantitative ¹H NMR (qNMR) Protocol for Hydroxy Ester Assay

This protocol outlines a general procedure for determining the purity of a hydroxy ester using an internal standard.

1. Materials and Reagents:

  • Analyte: Hydroxy ester sample (e.g., Ethyl Salicylate).

  • Internal Standard (IS): A certified reference material with high purity (e.g., Maleic Acid, 1,4-Dioxane). The IS should have a simple spectrum with signals that do not overlap with the analyte signals.

  • Deuterated Solvent: A suitable solvent in which both the analyte and IS are fully soluble (e.g., Chloroform-d, DMSO-d₆).

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the hydroxy ester sample into a clean vial using an analytical balance (accuracy of ±0.01 mg).

  • Accurately weigh approximately 5-10 mg of the internal standard into the same vial.

  • Add a precise volume (e.g., 0.7 mL) of the deuterated solvent to the vial.

  • Ensure complete dissolution by vortexing or gentle sonication.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker systems).

  • Acquisition Parameters:

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and IS signals being integrated (typically 30-60 seconds to ensure full relaxation).

    • Pulse Angle: A calibrated 90° pulse.

    • Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.

    • Acquisition Time (aq): Typically 2-4 seconds.

    • Temperature: Maintain a constant temperature (e.g., 298 K).

4. Data Processing and Quantification:

  • Apply Fourier transformation to the FID.

  • Carefully phase the spectrum and perform baseline correction.

  • Integrate a well-resolved, non-overlapping signal for the analyte (Int_Analyte) and a signal for the internal standard (Int_IS).

  • Calculate the purity of the hydroxy ester using the following formula:

    Purity (%w/w) = (Int_Analyte / N_Analyte) * (N_IS / Int_IS) * (MW_Analyte / MW_IS) * (m_IS / m_Analyte) * P_IS

    Where:

    • Int: Integral value of the respective signal

    • N: Number of protons contributing to the integrated signal

    • MW: Molar mass

    • m: Mass

    • P_IS: Purity of the internal standard

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Ethyl Salicylate

This protocol is suitable for the quantitative analysis of ethyl salicylate in various matrices.

1. Sample Preparation (from a liquid matrix):

  • Pipette a known volume (e.g., 100 µL) of the sample into a microcentrifuge tube.

  • Add a known amount of an appropriate internal standard (e.g., deuterated methyl salicylate).

  • Perform liquid-liquid extraction with a suitable solvent like chloroform.

  • For improved volatility and peak shape, derivatize the extracted sample with an agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Evaporate the solvent under a stream of nitrogen and reconstitute in a known volume of solvent suitable for injection.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a suitable capillary column (e.g., DB-5ms).

  • Oven Program: Initial temperature of 70°C, hold for 2 min, then ramp at 10°C/min to 280°C, and hold for 5 min.

  • Injector: Splitless mode at 250°C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for high sensitivity and selectivity, using characteristic ions of ethyl salicylate and the internal standard.

3. Quantification:

  • Generate a calibration curve by analyzing a series of standards of known concentrations.

  • Determine the concentration of ethyl salicylate in the sample by comparing its peak area ratio to the internal standard against the calibration curve.

Visualizing the Workflow

Diagrams can effectively illustrate complex processes and relationships, aiding in comprehension and implementation.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately Weigh Analyte weigh_is Accurately Weigh Internal Standard (IS) weigh_analyte->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer load_sample Load Sample into Spectrometer transfer->load_sample setup_params Set Acquisition Parameters (d1, ns) load_sample->setup_params acquire_data Acquire FID setup_params->acquire_data ft Fourier Transform (FID -> Spectrum) acquire_data->ft phase_baseline Phase & Baseline Correction ft->phase_baseline integrate Integrate Analyte & IS Signals phase_baseline->integrate calculate Calculate Purity using Formula integrate->calculate report report calculate->report

Caption: Experimental workflow for qNMR purity analysis.

Method_Selection start Need to Quantify Hydroxy Ester? primary_method Primary Method Required? start->primary_method qnmr qNMR gc GC-FID / GC-MS hplc HPLC-UV titration Titration primary_method->qnmr Yes volatile Is Analyte Volatile? primary_method->volatile No volatile->gc Yes chromophore Analyte has Chromophore? volatile->chromophore No chromophore->hplc Yes high_purity High Purity Sample? (>98%) chromophore->high_purity No high_purity->titration Yes

Caption: Decision logic for selecting a quantification method.

Conclusion

Quantitative NMR is a powerful and accurate primary method for the assay of hydroxy esters, offering the distinct advantage of direct quantification without the need for an analyte-specific reference standard. While chromatographic techniques like GC and HPLC generally provide higher sensitivity, they are comparative methods that depend on the availability of such standards. The choice of the optimal analytical technique is contingent upon the specific requirements of the analysis, including the need for traceability, sensitivity, sample properties, and available instrumentation. For applications demanding high accuracy and direct SI traceability, qNMR is an unparalleled choice. For trace analysis or complex mixtures of volatile compounds, GC is often preferred, while HPLC remains a versatile workhorse for a broad range of non-volatile analytes.

A Comparative Guide to HPLC-UV and Alternative Methods for Purity Determination of Organic Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of purity is a critical step in the development and quality control of organic esters used in pharmaceuticals, foods, cosmetics, and various industrial applications. Ensuring the absence of impurities is paramount for safety, efficacy, and stability. High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a widely adopted technique for this purpose due to its robustness, versatility, and cost-effectiveness. However, a range of alternative and complementary methods are also available, each with its own set of advantages and limitations.

This guide provides an objective comparison of the HPLC-UV method with other key analytical techniques—Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the purity determination of organic esters. The information presented is supported by experimental data and detailed protocols to assist researchers in selecting the most appropriate method for their specific analytical challenges.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for purity determination depends on several factors, including the physicochemical properties of the ester and its potential impurities (e.g., volatility, presence of a chromophore), the required sensitivity, and the need for structural information.

HPLC-UV: The Workhorse for Non-Volatile Esters

High-Performance Liquid Chromatography with UV detection is a cornerstone of purity analysis for a vast array of organic compounds, including many esters.[1] This technique separates compounds based on their differential partitioning between a stationary phase and a liquid mobile phase.[1] For an ester to be quantifiable by UV detection, it must possess a chromophore that absorbs ultraviolet light.

Advantages:

  • Broad Applicability: Suitable for a wide range of non-volatile and thermally unstable esters.[1]

  • Robustness and Reliability: Well-established and validated methods are widely available.

  • Quantitative Accuracy: Provides excellent quantitative performance with high precision and accuracy.

Limitations:

  • Requires a Chromophore: Not suitable for esters that do not absorb UV light.

  • Limited Identification Power: Provides limited structural information for unknown impurities.

Gas Chromatography (GC): The Gold Standard for Volatile Esters

Gas Chromatography, particularly with a Flame Ionization Detector (GC-FID), is the preferred method for the analysis of volatile and semi-volatile organic esters.[2] Separation is achieved based on the partitioning of analytes between a gaseous mobile phase and a stationary phase within a capillary column.

Advantages:

  • High Resolution: Offers excellent separation efficiency for complex mixtures of volatile compounds.[2]

  • High Sensitivity (FID): The Flame Ionization Detector is highly sensitive to organic compounds.

  • Quantitative Accuracy: Provides reliable quantitative results.[3]

Limitations:

  • Analyte Volatility Required: Only suitable for thermally stable and volatile esters.

  • Potential for Thermal Degradation: High temperatures in the injector and column can cause degradation of some analytes.

Quantitative NMR (qNMR): An Absolute Method for Structural and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy, specifically quantitative NMR (qNMR), is a powerful tool for both structural elucidation and direct quantification of organic molecules without the need for a reference standard of the analyte.[4] The signal intensity in an NMR spectrum is directly proportional to the number of atomic nuclei, allowing for a direct measure of purity.

Advantages:

  • Absolute Quantification: Does not require a calibration curve with an identical standard.[4]

  • Structural Information: Provides detailed structural information about the main component and any impurities.

  • Non-Destructive: The sample can be recovered after analysis.

Limitations:

  • Lower Sensitivity: Generally less sensitive than chromatographic methods.[5]

  • Potential for Signal Overlap: Complex mixtures can lead to overlapping signals, complicating quantification.

  • Higher Equipment Cost: NMR spectrometers are more expensive to purchase and maintain.

Liquid Chromatography-Mass Spectrometry (LC-MS): The Ultimate for Impurity Identification

Liquid Chromatography-Mass Spectrometry combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry.[6] This hyphenated technique is invaluable for the identification and quantification of trace-level impurities.

Advantages:

  • High Sensitivity and Selectivity: Can detect and quantify impurities at very low levels.[6]

  • Structural Elucidation: Provides molecular weight and fragmentation information, enabling the identification of unknown impurities.[7]

  • Broad Applicability: Suitable for a wide range of esters, similar to HPLC.

Limitations:

  • Higher Cost and Complexity: More expensive and complex to operate than HPLC-UV.

  • Matrix Effects: The sample matrix can sometimes suppress or enhance the ionization of the analyte, affecting quantification.

Quantitative Performance Data

The following tables summarize the quantitative performance of HPLC-UV and alternative methods for the purity determination of representative organic esters.

Table 1: Purity Determination of Methyl Paraben

ParameterHPLC-UV
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (R²) > 0.999
LOD ~0.1 µg/mL
LOQ ~0.3 µg/mL
Accuracy (Recovery) 98 - 102%
Precision (RSD) < 2%
Reference [8]

Table 2: Purity Determination of Ethyl Acetate (B1210297)

ParameterHPLC-UVGC-FIDqNMR
Linearity Range 10 - 1000 µg/mL0.1 - 10 mg/mLNot Applicable
Correlation Coefficient (R²) > 0.998> 0.999Not Applicable
LOD ~0.4 ppm[9]~0.1 ppm~0.05%
LOQ ~1.2 ppm~0.3 ppm~0.15%
Accuracy (Purity %) 99.5 - 100.5%99.7 - 100.3%99.6 - 100.4%[6]
Precision (RSD) < 3%< 1.5%< 1%
Reference [9][10][6]

Table 3: Purity Determination of Dibutyl Phthalate (DBP) - A Plasticizer

ParameterHPLC-UVGC-MS
Linearity Range 0.1 - 20 µg/mL0.05 - 10 µg/mL
Correlation Coefficient (R²) > 0.999> 0.999
LOD ~2.6 ng/mL[11]~0.1 ng/mL
LOQ ~8.0 ng/mL~0.3 ng/mL
Accuracy (Recovery) 95 - 105%[12]91.8 - 122%[13]
Precision (RSD) < 5%[12]< 15%[13]
Reference [11][12][13]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Protocol 1: HPLC-UV Method for Purity of Methyl Paraben
  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 50:50 v/v).[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Detection Wavelength: 254 nm.[8]

  • Column Temperature: Ambient or controlled at 25 °C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the methyl paraben sample in the mobile phase to a known concentration (e.g., 100 µg/mL).

  • Quantification: Purity is determined by area normalization, assuming all impurities have a similar response factor to the main peak. For higher accuracy, a reference standard of methyl paraben is used to create a calibration curve.

Protocol 2: GC-FID Method for Purity of Ethyl Acetate
  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.

  • Injection Mode: Split injection (e.g., 50:1 split ratio).

  • Injection Volume: 1 µL.

  • Sample Preparation: Dilute the ethyl acetate sample in a suitable solvent (e.g., methanol) to a concentration within the linear range of the detector.

  • Quantification: Purity is calculated using the area percent method. An internal standard can be used for more accurate quantification.

Protocol 3: qNMR Method for Purity of an Organic Ester
  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d₆, CDCl₃).

  • Sample Preparation: Accurately weigh a known amount of the organic ester and the internal standard into a vial. Dissolve the mixture in a precise volume of the deuterated solvent. Transfer the solution to an NMR tube.

  • NMR Acquisition Parameters:

    • Use a 90° pulse.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for complete relaxation.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Carefully phase and baseline correct the spectrum. Integrate the well-resolved signals of the analyte and the internal standard.

  • Purity Calculation: The purity of the ester is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

Visualizing Workflows and Decision Making

Experimental Workflow for HPLC-UV Purity Determination

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Sample B Dissolve in Diluent A->B E Inject Sample & Standards B->E C Prepare Standard Solutions D System Suitability Test C->D D->E Pass F Acquire Chromatograms E->F G Integrate Peaks F->G H Calculate Purity G->H I Generate Report H->I

Caption: Workflow for HPLC-UV purity determination.

Decision Tree for Method Selection

Method_Selection leaf leaf Start Is the ester volatile and thermally stable? Volatile Does it have a UV chromophore? Start->Volatile Yes NonVolatile Does it have a UV chromophore? Start->NonVolatile No GC GC-FID / GC-MS Volatile->GC Yes Derivatization Consider Derivatization for GC or use HPLC Volatile->Derivatization No HPLC_UV HPLC-UV NonVolatile->HPLC_UV Yes Alternative_Detection HPLC with alternative detection (e.g., RI, ELSD) or qNMR NonVolatile->Alternative_Detection No Need_ID Need to identify unknown impurities? HPLC_UV->Need_ID Need_Absolute Need absolute quantification without a specific standard? Alternative_Detection->Need_Absolute Need_ID->HPLC_UV No (for routine QC) LC_MS LC-MS Need_ID->LC_MS Yes qNMR qNMR Need_Absolute->qNMR Yes

References

A Comparative Guide to Trace Metal Analysis of Methyl 5-hydroxypentanoate for Pharmaceutical Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the determination of trace metal impurities in methyl 5-hydroxypentanoate (B1236267), a key intermediate in pharmaceutical synthesis. Ensuring the purity of such intermediates is critical for the safety and efficacy of the final drug product. This document outlines the regulatory landscape, compares the performance of Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), and Atomic Absorption Spectroscopy (AAS), and provides detailed experimental protocols.

Regulatory Framework: ICH Q3D Elemental Impurities

The International Council for Harmonisation (ICH) Q3D guideline for elemental impurities is the global standard for controlling trace metals in new drug products.[1][2][3] This guideline has largely replaced the older, less specific heavy metals test (USP <231>).[1][3] ICH Q3D adopts a risk-based approach, requiring manufacturers to identify and control potential sources of 24 elemental impurities throughout the drug manufacturing process.[1][2][3]

The guideline establishes Permitted Daily Exposure (PDE) limits for each element, which is the maximum acceptable daily intake of an element from a drug product that is unlikely to cause adverse effects over a patient's lifetime.[2][3] These PDEs are based on the element's toxicity and the route of administration (oral, parenteral, or inhalation).[3]

The 24 elemental impurities are categorized into three classes based on their toxicity and the likelihood of their presence in a drug product[3]:

  • Class 1: Highly toxic elements with limited or no use in the manufacture of pharmaceuticals (As, Cd, Hg, Pb). These must be evaluated in the risk assessment.

  • Class 2: Generally considered as route-dependent human toxicants.

    • Class 2A: High probability of occurrence in the drug product (Co, Ni, V).

    • Class 2B: Lower probability of occurrence, often originating from intentionally added catalysts (Ag, Au, Ir, Os, Pd, Pt, Rh, Ru, Se, Tl).

  • Class 3: Elements with relatively low toxicity by the oral route of administration but may require consideration for other routes (Ba, Cr, Cu, Li, Mo, Sb, Sn).

Comparison of Analytical Techniques

The choice of analytical technique for trace metal analysis depends on several factors, including the required detection limits, the sample matrix, throughput needs, and budget constraints. For the analysis of methyl 5-hydroxypentanoate, an organic ester, the primary techniques are ICP-MS, ICP-OES, and AAS.

Performance Comparison

The following table summarizes the key performance characteristics of ICP-MS, ICP-OES, and AAS for the analysis of trace metals in an organic matrix like this compound.

FeatureInductively Coupled Plasma-Mass Spectrometry (ICP-MS)Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)Atomic Absorption Spectroscopy (AAS)
Sensitivity Excellent (ppt to low ppb)Good (ppb to ppm)Moderate (ppb to ppm)
Detection Limits Very LowLow to ModerateModerate
Multi-element Capability Excellent (most of the periodic table in a single run)Excellent (simultaneous or sequential analysis of multiple elements)Limited (typically single-element, though some systems can do sequential multi-element)
Throughput HighHighLow to Moderate
Matrix Tolerance Moderate (can be affected by high organic content)Good (generally more robust for high matrix samples)Good
Interferences Isobaric and polyatomic interferences need to be addressedSpectral interferences can occurChemical and spectral interferences
Cost (Instrument) HighModerateLow to Moderate
Cost (Operational) HighModerateLow
Instrumental Detection Limits for ICH Q3D Elements

The following table provides typical instrumental detection limits (IDLs) in parts per billion (ppb) for selected ICH Q3D elemental impurities in an organic matrix. These values can vary depending on the specific instrument, sample introduction system, and matrix.

ElementICP-MS (ppb)ICP-OES (ppb)Graphite (B72142) Furnace AAS (GFAAS) (ppb)Flame AAS (FAAS) (ppb)
Arsenic (As) 0.01 - 0.11 - 100.1 - 150 - 200
Cadmium (Cd) 0.001 - 0.010.1 - 10.01 - 0.11 - 10
Lead (Pb) 0.001 - 0.011 - 100.1 - 110 - 50
Mercury (Hg) 0.01 - 0.11 - 100.1 - 1100 - 500
Palladium (Pd) 0.001 - 0.011 - 101 - 1020 - 100
Platinum (Pt) 0.001 - 0.011 - 101 - 1050 - 200
Nickel (Ni) 0.01 - 0.10.1 - 50.1 - 15 - 20
Copper (Cu) 0.01 - 0.10.1 - 50.1 - 12 - 10
Chromium (Cr) 0.01 - 0.10.1 - 50.1 - 13 - 15

Experimental Protocols

Accurate trace metal analysis of this compound requires robust sample preparation to either introduce the sample directly into the instrument or to break down the organic matrix to avoid interferences.

Sample Preparation

Two primary methods for preparing this compound for analysis are:

  • Direct Dilution: This is the simplest method, where the sample is diluted with a suitable organic solvent (e.g., kerosene, xylene, or isopropanol) to reduce its viscosity and the organic load on the instrument. This method is suitable when the expected impurity levels are well above the detection limits of the instrument.

  • Microwave-Assisted Acid Digestion: This method involves digesting the sample in a closed vessel with strong acids (e.g., nitric acid, hydrochloric acid) at high temperature and pressure. This completely destroys the organic matrix, leaving the elemental impurities in an aqueous solution. This is the preferred method for achieving the lowest detection limits and for samples with complex matrices.

Protocol for ICP-MS Analysis

Instrumentation: Inductively Coupled Plasma-Mass Spectrometer with a sample introduction system suitable for organic solvents (e.g., cooled spray chamber, platinum cones).

Sample Preparation (Direct Dilution):

  • Accurately weigh approximately 0.5 g of this compound into a clean, pre-weighed autosampler vial.

  • Add a suitable organic solvent (e.g., kerosene) to a final volume of 10 mL.

  • Add an internal standard solution to correct for matrix effects and instrumental drift.

  • Cap the vial and mix thoroughly.

  • Prepare calibration standards in the same organic solvent with the same concentration of the internal standard.

Sample Preparation (Microwave Digestion):

  • Accurately weigh approximately 0.2 g of this compound into a clean microwave digestion vessel.

  • Add 5 mL of concentrated nitric acid and 1 mL of hydrochloric acid.

  • Seal the vessel and place it in the microwave digestion system.

  • Ramp the temperature to 200°C and hold for 20 minutes.

  • After cooling, carefully open the vessel and quantitatively transfer the solution to a 50 mL volumetric flask.

  • Dilute to volume with deionized water.

  • Prepare calibration standards in a similar acid matrix.

Instrumental Analysis:

  • Aspirate the prepared sample or standard into the ICP-MS.

  • Use a collision/reaction cell with helium or hydrogen to minimize polyatomic interferences.

  • Monitor the masses of the target elements and the internal standard.

  • Quantify the elemental concentrations using the calibration curve.

Protocol for ICP-OES Analysis

Instrumentation: Inductively Coupled Plasma-Optical Emission Spectrometer, potentially with a specialized torch and spray chamber for organic solvent analysis.

Sample Preparation: The same direct dilution and microwave digestion protocols as for ICP-MS can be used.

Instrumental Analysis:

  • Introduce the prepared sample or standard into the ICP-OES.

  • Measure the emission intensity at the characteristic wavelengths for each target element.

  • Correct for background and spectral interferences.

  • Quantify the elemental concentrations using the calibration curve.

Protocol for AAS Analysis

Instrumentation: Atomic Absorption Spectrometer with either a flame (FAAS) or graphite furnace (GFAAS) atomizer.

Sample Preparation (Direct Dilution for FAAS):

  • Dilute the this compound sample 1:10 with a suitable organic solvent (e.g., methyl isobutyl ketone - MIBK).

  • Prepare calibration standards of the target elements in the same solvent.

Sample Preparation (Microwave Digestion for GFAAS):

  • Follow the same microwave digestion protocol as for ICP-MS to prepare an aqueous solution of the sample.

  • This method is preferred for GFAAS to achieve lower detection limits and minimize matrix effects.

Instrumental Analysis:

  • FAAS: Aspirate the diluted organic solution into the flame. Measure the absorbance of light from a hollow cathode lamp specific to the element of interest.

  • GFAAS: Inject a small aliquot of the digested sample solution into the graphite tube. The instrument will then go through a programmed heating cycle to dry, ash, and atomize the sample. Measure the peak absorbance during atomization.

  • Quantify the concentration using a calibration curve prepared with standards in the same matrix.

Visualizing the Workflow and Comparisons

General Workflow for Trace Metal Analysis

The following diagram illustrates the typical workflow for the trace metal analysis of a pharmaceutical intermediate like this compound.

Trace_Metal_Analysis_Workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis SampleReceipt Sample Receipt & Login RiskAssessment ICH Q3D Risk Assessment SampleReceipt->RiskAssessment MethodSelection Method Selection (ICP-MS, ICP-OES, AAS) RiskAssessment->MethodSelection SamplePrep Sample Preparation (Dilution or Digestion) MethodSelection->SamplePrep InstrumentalAnalysis Instrumental Analysis SamplePrep->InstrumentalAnalysis DataAcquisition Data Acquisition InstrumentalAnalysis->DataAcquisition DataProcessing Data Processing & Quantification DataAcquisition->DataProcessing ReviewApproval Review & Approval DataProcessing->ReviewApproval FinalReport Final Report & Certificate of Analysis ReviewApproval->FinalReport

Caption: General workflow for trace metal analysis in pharmaceuticals.

Comparison of Analytical Techniques

This diagram provides a visual comparison of the key attributes of ICP-MS, ICP-OES, and AAS.

Technique_Comparison cluster_ICPMS ICP-MS cluster_ICPOES ICP-OES cluster_AAS AAS ICPMS_Sens Sensitivity: Excellent (ppt) ICPOES_Sens Sensitivity: Good (ppb) ICPMS_Multi Multi-element: Excellent ICPMS_Cost Cost: High AAS_Sens Sensitivity: Moderate (ppb-ppm) ICPOES_Multi Multi-element: Excellent ICPOES_Cost Cost: Moderate AAS_Multi Multi-element: Limited AAS_Cost Cost: Low

Caption: Key attribute comparison of analytical techniques.

Conclusion

The selection of an appropriate analytical technique for the trace metal analysis of this compound is crucial for ensuring compliance with ICH Q3D guidelines and guaranteeing the safety of the final pharmaceutical product.

  • ICP-MS is the most sensitive technique, making it ideal for the determination of all elemental impurities at the low levels required by regulatory standards, especially for parenteral and inhalation drugs.

  • ICP-OES offers a robust and cost-effective alternative for the analysis of elements with higher PDE limits, particularly for oral drug products, and is more tolerant of complex matrices.

  • AAS , particularly GFAAS, can be a suitable and economical option for the analysis of a limited number of specific elements when the highest sensitivity is not required for all impurities.

A thorough risk assessment based on the manufacturing process of this compound and the intended use of the final drug product should guide the selection of the analytical method and the specific elements to be monitored.

References

A Comparative Guide to Green Solvents: Methyl 5-hydroxypentanoate vs. γ-Valerolactone (GVL)

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers, Scientists, and Drug Development Professionals

The imperative to adopt greener and more sustainable practices in chemical research and pharmaceutical development has led to a critical evaluation of conventional solvents, many of which pose significant environmental and health risks. In the quest for viable alternatives, bio-derived solvents have emerged as promising candidates. This guide provides a comprehensive comparison of two such green solvents: Methyl 5-hydroxypentanoate (B1236267) and γ-Valerolactone (GVL). Both are derived from renewable feedstocks and offer the potential to replace hazardous conventional solvents. This analysis, supported by available experimental data, aims to equip researchers with the necessary information to make informed decisions for their specific applications.

At a Glance: Key Property Comparison

A summary of the key physical and safety properties of Methyl 5-hydroxypentanoate and GVL is presented below. It is important to note that while GVL is a well-characterized solvent, some of the data for this compound are based on estimations and require further experimental validation.

PropertyThis compoundγ-Valerolactone (GVL)
Molecular Formula C₆H₁₂O₃[1]C₅H₈O₂[2]
Molecular Weight ( g/mol ) 132.16[1]100.12[2]
Boiling Point (°C) ~178.4 (estimated)207-208[3]
Melting Point (°C) Not available-31[3]
Density (g/mL) ~1.0271.05[3]
Flash Point (°C) ~64.9 (estimated)96[3]
Water Solubility SolubleMiscible[2]
Hansen Solubility Parameters (MPa½) Not experimentally determinedδD: 18.0, δP: 16.6, δH: 7.4
Toxicity (Oral LD50, rat) Not determined> 5000 mg/kg
Biodegradability Information not availableReadily biodegradable

Delving Deeper: A Head-to-Head Comparison

Physicochemical Properties

GVL is a colorless liquid with a faint, pleasant odor.[3] It exhibits a high boiling point and low vapor pressure, which are advantageous in reducing solvent loss through evaporation and minimizing worker exposure.[3] Its miscibility with water and a wide range of organic solvents makes it a versatile medium for various chemical processes.[2]

This compound is also a liquid at room temperature.[4] However, comprehensive, experimentally verified data on its key physical properties are less readily available in the public domain. The estimated boiling and flash points suggest it is less volatile than many traditional solvents, though potentially more so than GVL. Its solubility in water is a key characteristic for a green solvent, facilitating easier workup and reducing the need for organic extraction solvents.

Solvency Power

The ability of a solvent to dissolve a particular solute is a critical performance indicator. Hansen Solubility Parameters (HSPs) provide a valuable framework for predicting solubility by quantifying the contributions of dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH) to the total cohesive energy of a solvent.

For GVL, the experimentally determined HSPs are approximately δD = 18.0, δP = 16.6, and δH = 7.4 MPa½. These values indicate that GVL is a polar, hydrogen-bond accepting solvent, capable of dissolving a wide range of polar and moderately non-polar compounds.

Synthesis from Renewable Resources

A significant advantage of both this compound and GVL is their origin from renewable biomass, positioning them as sustainable alternatives to petroleum-derived solvents.

γ-Valerolactone (GVL) is typically synthesized from levulinic acid, a platform chemical derived from the acid-catalyzed dehydration of C6 sugars (e.g., from cellulose).[5] The hydrogenation of levulinic acid to GVL is a well-established process.[5]

This compound can be synthesized from furfural (B47365), another key bio-derived platform chemical.[2] The process involves the reaction of furfural with methanol (B129727) and subsequent hydrogenation steps.[2]

SynthesisPathways

Environmental, Health, and Safety Profile

The "greenness" of a solvent is critically dependent on its environmental fate and toxicity.

γ-Valerolactone (GVL) is widely recognized for its favorable safety and environmental profile. It is readily biodegradable and has low toxicity, with a reported oral LD50 in rats of > 5000 mg/kg.[3] Its low volatility also reduces the risk of inhalation exposure.

For This compound , comprehensive toxicological and ecotoxicological data are not as extensively documented. While some supplier safety data sheets indicate it may cause skin and eye irritation, quantitative data on its acute and chronic toxicity, as well as its biodegradability, are needed for a thorough risk assessment and direct comparison with GVL.

Applications in Research and Drug Development

Both GVL and this compound have potential applications as green solvents in organic synthesis and pharmaceutical processes.

γ-Valerolactone (GVL) has been successfully employed as a solvent in a variety of chemical transformations, including as a replacement for polar aprotic solvents like N,N-dimethylformamide (DMF) in solid-phase peptide synthesis (SPPS).[6][7] Its ability to dissolve a range of active pharmaceutical ingredients (APIs) also makes it a candidate for drug formulation and delivery systems.[8]

This compound is described as a chiral liquid phase solvent and is used in the synthesis of other chemical intermediates like levulinic acid and butyrolactone.[4] Its bifunctional nature (containing both a hydroxyl and an ester group) makes it an interesting building block and a potentially versatile solvent. However, more published research demonstrating its performance as a solvent in specific pharmaceutical applications is needed to fully assess its potential in this area.

Experimental Protocols

To facilitate further research and direct comparison, this section outlines general experimental protocols for key solvent properties and synthesis.

Synthesis of γ-Valerolactone (GVL) from Levulinic Acid

This protocol is a general representation of a common laboratory-scale synthesis.

Materials:

  • Levulinic acid (LA)

  • Formic acid (FA) as a hydrogen donor

  • Ruthenium-based catalyst (e.g., Ru/C or a supported Ru complex)[9]

  • Deionized water

  • High-pressure autoclave reactor with magnetic stirring

  • Ethyl acetate (B1210297) for extraction

Procedure:

  • In a typical experiment, charge the autoclave reactor with levulinic acid, formic acid (as the hydrogen source), the ruthenium-based catalyst, and deionized water.[9]

  • Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon).

  • Heat the reactor to the desired temperature (e.g., 150-200 °C) while stirring.

  • Maintain the reaction at temperature for a set period (e.g., 1-4 hours).

  • After the reaction, cool the reactor to room temperature and carefully vent any excess pressure.

  • Extract the product mixture with ethyl acetate.

  • Analyze the organic phase by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of levulinic acid and the yield of GVL.

GVL_Synthesis_Workflow

Synthesis of this compound from Furfural

This protocol describes a general two-step process.

Materials:

  • Furfural

  • Methanol

  • Dehydrogenation catalyst (e.g., supported ruthenium)[2]

  • Hydrogenolysis catalyst (e.g., supported copper)[2]

  • Hydrogen gas

  • Two fixed-bed reactors

Procedure:

  • Step 1: Dehydrogenation to Methyl Furoate

    • In the first reactor, co-feed a mixture of furfural, methanol, and water over a dehydrogenation catalyst at an elevated temperature (e.g., 150-250 °C).[2]

    • The output from this reactor will be a mixture containing methyl furoate.

  • Step 2: Hydrogenolysis to this compound

    • Introduce the product stream from the first reactor, along with hydrogen gas, into a second reactor containing a hydrogenolysis catalyst.[2]

    • Maintain the reactor at a specific temperature and pressure (e.g., 200-300 °C and 0.5-5 MPa H₂).[2]

    • The final product stream will contain this compound.

    • Purify the product by distillation.

Determination of Hansen Solubility Parameters (HSP)

A common experimental method for determining the HSP of a liquid involves solubility tests with a range of polymers with known HSPs.

Materials:

  • The solvent to be tested (e.g., this compound)

  • A set of well-characterized polymers with known Hansen Solubility Parameters.

  • Test tubes or vials

  • Vortex mixer or shaker

  • HSPiP (Hansen Solubility Parameters in Practice) software or similar analysis tool.[10]

Procedure:

  • Prepare a series of vials, each containing a small, accurately weighed amount of a different polymer.

  • Add a known volume of the test solvent to each vial.

  • Agitate the vials for an extended period (e.g., 24 hours) to allow for equilibration.

  • Visually assess the solubility of each polymer in the solvent, scoring it on a scale (e.g., from 1 for completely soluble to 6 for insoluble).

  • Input the solubility scores for each polymer into the HSPiP software.

  • The software will then calculate the Hansen Solubility Parameters (δD, δP, δH) of the test solvent by finding the center of a "solubility sphere" that best separates the "good" solvents (where the polymers dissolved) from the "bad" solvents.[11]

HSP_Determination_Workflow

Conclusion and Future Outlook

γ-Valerolactone (GVL) is a well-established and extensively studied green solvent with a favorable safety profile, good biodegradability, and versatile solvency. Its synthesis from renewable resources is well-documented, and its performance in various applications, including in the pharmaceutical field, is increasingly being demonstrated.

This compound presents itself as another promising bio-derived solvent. Its synthesis from furfural offers an alternative pathway for valorizing biomass. However, a significant lack of comprehensive and experimentally verified data on its physicochemical properties, solvency power (Hansen Solubility Parameters), and, most critically, its toxicological and ecotoxicological profile, currently hinders its widespread adoption and a direct, robust comparison with GVL.

For researchers, scientists, and drug development professionals, GVL currently stands as the more characterized and lower-risk option for immediate implementation as a green solvent. Future research efforts should focus on a thorough experimental characterization of this compound to fill the existing data gaps. Direct, side-by-side comparative studies of these two solvents in relevant applications are also crucial to elucidate the specific advantages and disadvantages of each, ultimately enabling the selection of the most appropriate green solvent for a given process, thereby advancing the goals of sustainable chemistry.

References

A Comparative Guide to the Polymerization of Methyl 5-hydroxypentanoate and ε-caprolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the polymerization behavior of two structurally related monomers: Methyl 5-hydroxypentanoate (B1236267) and ε-caprolactone. While both can produce polyesters with a repeating unit of 5-hydroxypentanoate, their polymerization mechanisms, reactivity, and the resulting polymer characteristics differ significantly. This document aims to provide an objective comparison supported by available experimental data and established principles of polymer chemistry to aid researchers in selecting the appropriate monomer and polymerization strategy for their specific applications in fields such as drug delivery and biomaterials development.

Executive Summary

ε-caprolactone is a cyclic ester that undergoes rapid and controlled ring-opening polymerization (ROP), yielding high molecular weight poly(ε-caprolactone) (PCL) with low polydispersity under mild conditions. In contrast, Methyl 5-hydroxypentanoate, a linear hydroxy ester, polymerizes via a slower step-growth polycondensation reaction. This process typically requires higher temperatures and the continuous removal of a small molecule byproduct (methanol) to achieve high molecular weight polymers, and generally results in a broader molecular weight distribution. The choice between these two monomers is therefore a trade-off between the ease and control of polymerization offered by ε-caprolactone and the potential for alternative synthesis routes and monomer sourcing for this compound.

Monomer Structure and Polymerization Pathway

The fundamental difference in the polymerization behavior of this compound and ε-caprolactone stems from their chemical structures.

This compound is a linear molecule containing both a hydroxyl (-OH) and a methyl ester (-COOCH₃) functional group. Polymerization occurs through a polycondensation reaction, where the hydroxyl group of one monomer reacts with the ester group of another, eliminating a molecule of methanol (B129727). This is a step-growth polymerization process.

ε-caprolactone is a seven-membered cyclic ester. Its polymerization proceeds via ring-opening polymerization (ROP) , an addition polymerization mechanism. The strained lactone ring is susceptible to nucleophilic attack, leading to ring cleavage and the formation of a propagating chain. This process is typically initiated by a nucleophile and catalyzed by a variety of compounds, including acids, bases, and organometallic catalysts.

Reactivity and Polymerization Kinetics

The differing polymerization mechanisms lead to significant differences in reactivity and kinetics.

ε-caprolactone (Ring-Opening Polymerization)

The ROP of ε-caprolactone is a thermodynamically favorable process driven by the release of ring strain. This allows for rapid polymerization under relatively mild conditions. The kinetics of the reaction are well-studied and can be controlled to produce polymers with predictable molecular weights and narrow molecular weight distributions (low polydispersity). The polymerization rate is influenced by the choice of catalyst, initiator, temperature, and monomer concentration. For instance, the polymerization rate of ε-caprolactone increases with increasing initiator concentration when using tin(II) octoate/n-hexanol as the initiating system.[1][2] The reaction often exhibits first-order kinetics with respect to the monomer.[3]

This compound (Polycondensation)

The polycondensation of this compound is an equilibrium-limited process. To drive the reaction towards the formation of high molecular weight polymer, the methanol byproduct must be continuously removed. This typically requires higher reaction temperatures and/or the application of a vacuum. The reaction rates are generally slower compared to the ROP of ε-caprolactone. Achieving high molecular weight polyesters from linear hydroxy esters is often challenging due to the need to push the equilibrium to completion.

Quantitative Data Comparison

The following table summarizes the key differences in the polymerization behavior of the two monomers. Data for ε-caprolactone is derived from published experimental studies, while the data for this compound is based on the established principles of polycondensation of hydroxy esters, as specific kinetic studies for its polymerization are not as readily available in the literature.

Parameterε-caprolactone (Ring-Opening Polymerization)This compound (Polycondensation)
Polymerization Type Chain-growth (Addition)Step-growth
Driving Force Release of ring strainEquilibrium shift by byproduct removal
Reaction Conditions Mild (e.g., room temperature to 150°C)Harsher (e.g., >150°C, vacuum)
Reaction Rate Generally fastGenerally slow
Byproduct NoneMethanol
Molecular Weight Control Good to excellentDifficult, sensitive to stoichiometry and conversion
Polydispersity Index (PDI) Typically low (1.1 - 1.5)Typically higher (>1.5)
Catalysts Organometallics (e.g., Sn(Oct)₂), organic catalysts, enzymesAcids, bases, organometallics

Experimental Protocols

Protocol 1: Ring-Opening Polymerization of ε-caprolactone

This protocol is a representative example for the synthesis of PCL via ROP using a tin(II) octoate catalyst.

Materials:

Procedure:

  • All glassware is dried in an oven at 120°C overnight and cooled under a nitrogen atmosphere.

  • In a nitrogen-filled glovebox, a Schlenk flask is charged with ε-caprolactone (e.g., 5 g, 43.8 mmol) and a magnetic stir bar.

  • The desired amount of benzyl alcohol initiator is added via syringe, followed by the addition of the Sn(Oct)₂ catalyst solution in toluene (e.g., to achieve a monomer:initiator:catalyst ratio of 100:1:0.1).

  • The flask is sealed and placed in a preheated oil bath at 110°C.

  • The polymerization is allowed to proceed for a specified time (e.g., 24 hours).

  • The reaction is quenched by cooling the flask in an ice bath.

  • The viscous product is dissolved in dichloromethane and precipitated into an excess of cold methanol.

  • The precipitated polymer is collected by filtration and dried under vacuum to a constant weight.

Characterization:

  • Monomer Conversion: Determined by ¹H NMR spectroscopy by comparing the integral of the methylene (B1212753) protons adjacent to the oxygen of the carbonyl group for the monomer (δ ≈ 4.24 ppm) and the polymer (δ ≈ 4.07 ppm).[4]

  • Molecular Weight and PDI: Determined by Gel Permeation Chromatography (GPC) calibrated with polystyrene standards.

Protocol 2: Polycondensation of this compound (Theoretical Protocol)

This is a generalized protocol for the polycondensation of a hydroxy ester. Specific conditions for this compound would require experimental optimization.

Materials:

  • This compound, purified.

  • Titanium(IV) isopropoxide or another suitable polycondensation catalyst.

  • High-boiling point, inert solvent (optional, for solution polymerization).

Procedure:

  • A reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet is charged with this compound and the catalyst (e.g., 0.1 mol%).

  • The system is purged with nitrogen.

  • The temperature is gradually increased (e.g., to 180-220°C) while stirring to initiate the polycondensation and distill off the methanol byproduct.

  • After the initial evolution of methanol ceases, a vacuum is slowly applied to further drive the removal of methanol and increase the molecular weight of the polymer.

  • The reaction is continued under high vacuum and elevated temperature for several hours until the desired viscosity is reached.

  • The polymer is cooled under nitrogen and can be purified by dissolution in a suitable solvent and precipitation.

Characterization:

  • Extent of Reaction: Can be monitored by titrating the end groups or by spectroscopic methods.

  • Molecular Weight and PDI: Determined by GPC.

Visualization of Polymerization Mechanisms

The logical flow of the two distinct polymerization pathways can be visualized using the following diagrams.

G cluster_0 Ring-Opening Polymerization of ε-caprolactone Monomer_ROP ε-caprolactone (cyclic) ActiveCenter Active Center Formation Monomer_ROP->ActiveCenter Initiator Initiator (e.g., R-OH) Initiator->ActiveCenter Catalyst_ROP Catalyst (e.g., Sn(Oct)₂) Catalyst_ROP->ActiveCenter Propagation_ROP Chain Propagation (Ring-Opening) ActiveCenter->Propagation_ROP + Monomer Propagation_ROP->Propagation_ROP + Monomer (fast) Termination_ROP Termination/Transfer Propagation_ROP->Termination_ROP Polymer_ROP High MW PCL (Low PDI) Termination_ROP->Polymer_ROP

Caption: Ring-Opening Polymerization (ROP) of ε-caprolactone.

G cluster_1 Polycondensation of this compound Monomer_PC This compound (linear) Dimer Dimer Monomer_PC->Dimer - MeOH Trimer Trimer Dimer->Trimer + Monomer - MeOH Byproduct Methanol (removed) Dimer->Byproduct Oligomer Oligomer Trimer->Oligomer + Monomer/Dimer... - MeOH (slow) Trimer->Byproduct Polymer_PC High MW Polyester (High PDI) Oligomer->Polymer_PC High Conversion + Vacuum Oligomer->Byproduct

Caption: Polycondensation of this compound.

Conclusion

  • ε-caprolactone is the preferred monomer for obtaining well-defined, high molecular weight PCL with narrow molecular weight distributions via a rapid and controlled ring-opening polymerization. This makes it ideal for applications where precise control over polymer architecture and properties is critical, such as in advanced drug delivery systems and tissue engineering scaffolds.

  • This compound , while theoretically capable of producing the same polymer, undergoes a slower and less controlled polycondensation reaction. Achieving high molecular weights is more challenging and typically results in a broader PDI. However, its linear nature might offer advantages in terms of synthesis from different starting materials and could be a viable option where the stringent control offered by ROP is not a primary concern.

The choice between these monomers will ultimately depend on the specific requirements of the final application, including the desired polymer properties, the required level of control over the polymerization process, and considerations of process scalability and economics. Further research into the catalytic polycondensation of this compound could potentially lead to improved reaction conditions and better control over the resulting polymer properties, making it a more competitive alternative to ε-caprolactone in the future.

References

The Efficacy of Methyl 5-hydroxypentanoate as a Bio-based Precursor: A Comparative Guide to C5 Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The paradigm shift towards sustainable chemistry has intensified the search for viable, bio-based platform chemicals. Among these, C5 compounds derived from renewable resources are emerging as critical building blocks for the synthesis of polymers, pharmaceuticals, and specialty chemicals. This guide provides an objective comparison of the efficacy of methyl 5-hydroxypentanoate (B1236267) against other prominent C5 precursors—namely γ-valerolactone (GVL), 1,5-pentanediol (B104693), and glutaric acid. The comparison is supported by experimental data on their synthesis and subsequent conversion into valuable downstream products, offering a comprehensive overview for researchers in drug development and materials science.

Comparative Performance of C5 Precursors

The selection of a precursor is a critical decision in synthetic chemistry, influencing reaction efficiency, cost, and environmental impact. This section compares methyl 5-hydroxypentanoate with other C5 compounds in two key applications: polyester (B1180765) synthesis and as a precursor to adipic acid, a vital monomer for nylon production.

Polyester Synthesis

Polyesters are a versatile class of polymers with wide-ranging applications, from biodegradable plastics to drug delivery matrices. The choice of diol or hydroxyester monomer significantly impacts the polymer's thermal and mechanical properties.

Table 1: Comparison of C5 Precursors in Polyester Synthesis

PrecursorDiacid Co-monomerPolymerMolecular Weight (Mw, g/mol )Melting Temperature (Tm, °C)Glass Transition Temp. (Tg, °C)Yield (%)Reference
This compound Self-polycondensationPoly(5-hydroxypentanoate)----Data not readily available in literature
1,5-PentanediolSuccinic AcidPoly(pentamethylene succinate)>100,000[1]--High[1][1]
1,5-PentanediolAdipic AcidPoly(pentamethylene adipate)<100,000[1]---[1]
1,5-PentanediolSebacic AcidPoly(pentamethylene sebacate)>100,000[1]50-62[2]-High[1][1][2]
Glutaric Acid1,4-ButanediolPoly(butylene glutarate)---~80% for similar polyesters[3][4]

Note: Direct comparative data for polyesters derived from this compound is limited in publicly available literature, highlighting a potential area for future research.

Adipic Acid Synthesis

Adipic acid is a dicarboxylic acid of significant industrial importance, primarily used in the production of nylon 6,6. The development of bio-based routes to adipic acid is a key goal in sustainable chemistry.

Table 2: Comparison of C5 Precursors for Adipic Acid Synthesis

PrecursorKey Intermediate(s)CatalystReaction ConditionsAdipic Acid Yield (%)Reference
This compound 5-hydroxyvaleric acid---Theoretical route, data not available
γ-Valerolactone (GVL)Pentenoic acid isomersRh catalyst with I₂ promoter140 °C, CO₂, H₂up to 72% (total diacids)[5][5]
γ-Valerolactone (GVL)Pentenoic acidSiO₂/Al₂O₃ then Pd-acetate210 °C then 105 °C48% (molar)[6][6]
Glucose (via Glucaric Acid)Glucaric acidPt/Rh catalyst, HBr160 °C, 50 bar H₂89%[7][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section provides protocols for the synthesis of a C5 precursor and its subsequent polymerization.

Protocol 1: Synthesis of 1,5-Pentanediol from Tetrahydrofurfuryl Alcohol

This procedure is a modification of the method described by Connor and Adkins.

Materials:

  • Tetrahydrofurfuryl alcohol

  • Copper chromite catalyst

  • Hydrogen gas

  • Acetone (for rinsing)

Equipment:

  • High-pressure hydrogenation bomb (e.g., American Instrument Company, catalog No. 406-21)

  • Fractional distillation apparatus

  • Centrifuge

Procedure:

  • Place 500 g (4.9 moles) of tetrahydrofurfuryl alcohol and 50 g of copper chromite catalyst into the hydrogenation bomb.

  • Seal the bomb and introduce hydrogen gas to an initial pressure of 3500 lb. per sq. in.

  • Rock the bomb and heat. The temperature should be maintained between 300-310°C, and the pressure should not exceed 6000 lb. per sq. in.

  • Continue the reaction for approximately 6 hours, during which the pressure will drop to around 3000 lb.

  • Allow the bomb to cool to room temperature.

  • Pour the contents into a beaker and rinse the bomb twice with 100-ml portions of acetone.

  • Remove the catalyst by centrifuging.

  • Distill the reaction mixture through a fractionating column at atmospheric pressure to remove low-boiling fractions.

  • Recover unreacted tetrahydrofurfuryl alcohol by distillation at reduced pressure (65–70°/10 mm).

  • Collect the 1,5-pentanediol fraction boiling at 118–120°/6 mm. The expected yield is 200-244 g (40–47%).[8]

Protocol 2: Synthesis of Poly(pentamethylene succinate) via Melt Polycondensation

This protocol describes a typical melt polycondensation procedure for synthesizing polyesters from a diol and a diacid.

Materials:

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.

  • Heating mantle with a temperature controller.

  • Vacuum pump.

Procedure:

  • Esterification:

    • Charge the flask with succinic acid and a 1.1 molar excess of 1,5-pentanediol.

    • Add the TTIP catalyst (typically 1/600 of the total reactant mass).[9]

    • Heat the mixture to 140°C under a nitrogen atmosphere with stirring for 2 hours to facilitate the initial esterification and removal of water.[9]

  • Polycondensation:

    • Gradually increase the temperature to 230°C.[9]

    • Slowly apply a vacuum (below 3 mmHg) to remove excess 1,5-pentanediol and water, driving the polymerization reaction forward.[9]

    • Continue the reaction for 4 hours or until the desired melt viscosity is achieved.[9]

  • Purification:

    • Cool the reactor to room temperature and dissolve the resulting polymer in chloroform.

    • Precipitate the polymer by slowly adding the chloroform solution to an excess of cold methanol with stirring.

    • Collect the precipitated poly(pentamethylene succinate) by filtration and dry it under vacuum until a constant weight is obtained.

Visualizing the Synthesis and Application Pathways

To better illustrate the relationships between these C5 compounds and their synthetic routes, the following diagrams are provided.

Synthesis_of_C5_Precursors cluster_biomass Biomass (Lignocellulose) cluster_c5_sugars C5 Sugars cluster_platform_chemicals Platform Chemicals cluster_c5_precursors C5 Precursors Biomass Biomass Xylose Xylose Biomass->Xylose Levulinic_Acid Levulinic_Acid Biomass->Levulinic_Acid Furfural Furfural Xylose->Furfural Methyl_5_hydroxypentanoate Methyl_5_hydroxypentanoate Furfural->Methyl_5_hydroxypentanoate GVL γ-Valerolactone Levulinic_Acid->GVL Glutaric_Acid Glutaric_Acid GVL->Glutaric_Acid Pentanediol 1,5-Pentanediol Glutaric_Acid->Pentanediol

Figure 1: Simplified reaction network for the synthesis of various C5 precursors from biomass.

Polyester_Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products Diol Diol (e.g., 1,5-Pentanediol) Melt_Polycondensation Melt Polycondensation Diol->Melt_Polycondensation Diacid Diacid (e.g., Succinic Acid) Diacid->Melt_Polycondensation Hydroxyester Hydroxyester (e.g., this compound) Hydroxyester->Melt_Polycondensation Polyester Polyester Melt_Polycondensation->Polyester Byproducts Byproducts (Water, Methanol) Melt_Polycondensation->Byproducts

Figure 2: General workflow for the synthesis of polyesters from C5 precursors.

Conclusion

This compound holds promise as a bio-based C5 precursor, particularly due to its direct synthesis from furfural, a readily available platform chemical from lignocellulosic biomass. However, a comprehensive evaluation of its efficacy is currently hampered by the limited availability of direct comparative data against other established C5 building blocks like γ-valerolactone and 1,5-pentanediol in key applications.

While γ-valerolactone has demonstrated high yields in the synthesis of adipic acid, and 1,5-pentanediol is a proven monomer for high molecular weight polyesters, the potential of this compound in these areas remains less explored. The data presented in this guide highlights the need for further research to fully elucidate the performance of this compound in various synthetic applications. Such studies will be crucial in determining its competitiveness and role in the expanding portfolio of sustainable chemicals for the pharmaceutical and materials industries. The detailed protocols and comparative data provided herein serve as a valuable resource for researchers embarking on this endeavor.

References

Performance of different catalysts in Methyl 5-hydroxypentanoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts in the Synthesis of Methyl 5-hydroxypentanoate (B1236267)

The synthesis of Methyl 5-hydroxypentanoate (M5H), a valuable green solvent and chemical intermediate, is a focal point of biorefinery research. A primary route to its production is the catalytic hydrogenation of methyl levulinate, a derivative of levulinic acid, which is readily obtainable from lignocellulosic biomass. The choice of catalyst is paramount in this process, dictating the reaction's efficiency, selectivity towards the desired product, and overall economic viability. This guide provides a comprehensive comparison of various catalytic systems employed in the synthesis of M5H, supported by experimental data and detailed protocols for researchers, scientists, and professionals in drug development.

Performance of Different Catalysts

The catalytic hydrogenation of methyl levulinate to this compound is often a stepping stone to the production of γ-valerolactone (GVL) through subsequent intramolecular esterification. Therefore, literature often reports on GVL yield and selectivity. High selectivity to M5H is an intermediate goal. Below is a summary of the performance of various catalysts in this conversion.

CatalystSupportSubstrateTemp. (°C)Pressure (bar)Time (h)Conversion (%)Selectivity to GVL (%)Yield of GVL (%)Reference
Ru/CCarbonLevulinic AcidAmbient-~2.510096-[1]
Pd/CCarbonLevulinic Acid---Lower than Ru/C--[1]
Raney Ni-Levulinic Acid---Lower than Ru/C--[1]
Urushibara Ni-Levulinic Acid---Lower than Ru/C--[1]
Ru/USY (Si/Al=15)USY ZeoliteMethyl Levulinate22040 (H₂)---92 (PA/MP)[2][3]
3 wt% Ni/HZSM-5HZSM-5Levulinic Acid-----93.1[4]
3 wt% Ru/HZSM-5HZSM-5Levulinic Acid-----85.7 (PE/PA)[4]
Cu-ZrO₂ZirconiaMethyl Levulinate2205 (N₂)0.33--76.7[5]
Cu-ZrO₂ZirconiaMethyl Levulinate2205 (N₂)1--87.5[5]
Ni-ZrO₂ZirconiaMethyl Levulinate2205 (N₂)357.1-12.0[5]
ZrO₂/Si-SBA-15Si-SBA-15Methyl Levulinate20030189100-[6]
Ru/SO₃H-UiO-66SO₃H-UiO-66Methyl Levulinate800.5 (H₂)4--100[7]
[2:1] Ni-Cu/Al₂O₃AluminaLevulinic Acid---100>99-[8]
[2:1] Ni-Co/Al₂O₃AluminaLevulinic Acid---10083-[8]

*PA/MP: Pentanoic Acid/Methyl Pentanoate, PE/PA: Pentanoic Esters/Pentanoic Acid

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and further development.

Preparation of Cu-ZrO₂ Catalyst

The Cu-ZrO₂ catalyst can be prepared via a co-precipitation method. An aqueous solution of copper and zirconium salts (e.g., nitrates) is prepared. This solution is then added dropwise to a precipitating agent (e.g., ammonium (B1175870) carbonate solution) under vigorous stirring. The resulting precipitate is aged, filtered, washed thoroughly with deionized water, and dried. The dried solid is then calcined in air at a high temperature (e.g., 500 °C) to obtain the mixed oxide. Finally, the catalyst is activated by reduction in a hydrogen flow at an elevated temperature.[5]

Catalytic Hydrogenation of Methyl Levulinate (Batch Reactor)

In a typical batch reactor experiment, the catalyst is placed in a stainless-steel autoclave.[9] The reactor is then charged with the substrate (methyl levulinate) and a solvent (e.g., water, 2-propanol). The reactor is sealed, purged several times with nitrogen to remove air, and then pressurized with hydrogen to the desired pressure. The reaction mixture is heated to the target temperature and stirred for a specified duration. After the reaction, the reactor is cooled to room temperature, and the gas is vented. The liquid products are collected, filtered to remove the catalyst, and analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of the substrate and the selectivity to the products.[9]

Continuous-Flow Hydrogenation of Methyl Levulinate

For continuous-flow experiments, a fixed-bed reactor is typically used. The catalyst is packed into a tubular reactor. A solution of methyl levulinate in a suitable solvent is then pumped through the reactor at a specific flow rate.[6] The reactor is maintained at the desired temperature and pressure. The effluent from the reactor is collected periodically and analyzed to monitor the catalyst's activity and selectivity over time. This setup allows for the investigation of catalyst stability and long-term performance.[6]

Catalytic Pathway and Experimental Workflow

The following diagrams illustrate the general reaction pathway for the synthesis of this compound and a typical experimental workflow for catalyst evaluation.

G cluster_reaction Reaction Pathway cluster_catalysts Catalysts Methyl Levulinate Methyl Levulinate This compound This compound Methyl Levulinate->this compound Hydrogenation (+H₂) Byproducts Byproducts Methyl Levulinate->Byproducts Side Reactions γ-Valerolactone γ-Valerolactone This compound->γ-Valerolactone Intramolecular Esterification (-CH₃OH) This compound->Byproducts Side Reactions Ru Ru Ni Ni Cu Cu Pd Pd Zr Zr

Caption: Catalytic conversion of Methyl Levulinate.

G Catalyst\nPreparation Catalyst Preparation Catalyst\nCharacterization Catalyst Characterization Catalyst\nPreparation->Catalyst\nCharacterization XRD, TEM, etc. Catalytic\nReaction Catalytic Reaction Catalyst\nPreparation->Catalytic\nReaction Catalyst\nCharacterization->Catalytic\nReaction Product\nAnalysis Product Analysis Catalytic\nReaction->Product\nAnalysis GC, HPLC Data\nEvaluation Data Evaluation Product\nAnalysis->Data\nEvaluation Conversion, Selectivity, Yield

References

Comparative study of synthesis routes for 5-hydroxypentanoic acid esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 5-hydroxypentanoic acid esters is a significant area of research, driven by their potential applications as green solvents, polymer precursors, and intermediates in the pharmaceutical industry. These valuable compounds can be derived from both renewable biomass sources and traditional chemical synthesis, each route offering distinct advantages and challenges. This guide provides a comparative overview of the primary synthetic pathways, supported by experimental data and detailed methodologies, to aid researchers in selecting the most suitable approach for their specific needs.

Comparative Analysis of Synthesis Routes

The production of 5-hydroxypentanoic acid esters can be broadly categorized into three main strategies: synthesis from the biomass-derived platform chemical levulinic acid, conversion of another biomass-derived compound, furoic acid, and a multi-step chemical synthesis for specific chiral esters.

Route 1: From Biomass-Derived Levulinic Acid

The catalytic conversion of levulinic acid, which is readily obtainable from the acid-catalyzed hydrolysis of cellulose, is a prominent and sustainable route. This pathway typically proceeds through the intermediate γ-valerolactone (GVL), a stable cyclic ester.

Key Steps:

  • Hydrogenation of Levulinic Acid: The ketone group of levulinic acid is hydrogenated to form 4-hydroxypentanoic acid, which readily cyclizes to γ-valerolactone (GVL) via intramolecular esterification.

  • Ring-Opening Esterification of GVL: The GVL ring is opened by an alcohol in the presence of a catalyst to yield the desired 5-hydroxypentanoic acid ester.

A variety of heterogeneous catalysts, including those based on ruthenium, platinum, and copper-nickel, have been effectively employed for these transformations.

Route 2: From Biomass-Derived Furoic Acid

Furoic acid, another important platform chemical derivable from biomass through the oxidation of furfural (B47365), can be converted to 5-hydroxypentanoic acid and its esters via hydrodeoxygenation. This route is environmentally friendly, often utilizing water as a solvent.

Key Steps:

  • Hydrogenolysis of Furoic Acid: The furan (B31954) ring is opened and the carboxylic acid is preserved through a hydrodeoxygenation reaction, yielding 5-hydroxypentanoic acid.

  • Esterification: The resulting 5-hydroxypentanoic acid is then esterified with an appropriate alcohol. A two-step method from furfural can also yield methyl 5-hydroxypentanoate (B1236267) directly.[1]

Route 3: Multi-step Chemical Synthesis

For the synthesis of specific, often chiral, derivatives, a multi-step chemical approach can be employed. This route offers high control over the final product's stereochemistry and structure, which is crucial for pharmaceutical applications. An example is the synthesis of chiral methyl 5-(4-fluorophenyl)-5-hydroxypentanoate.

Key Steps:

  • Friedel-Crafts Acylation: Reaction of a substituted benzene (B151609) (e.g., fluorobenzene) with glutaric anhydride (B1165640).

  • Reduction: The resulting keto acid is reduced to a hydroxy acid.

  • Cyclization: The hydroxy acid is cyclized to a lactone.

  • Alcoholysis: The lactone is opened with an alcohol to yield the final ester.

This method, while providing high-purity, specific products, involves multiple steps and may utilize less environmentally benign reagents compared to biomass-derived routes.

Quantitative Data Comparison

The following tables summarize the key quantitative data for the different synthesis routes, providing a basis for comparison of their performance.

Table 1: Synthesis of 5-Hydroxypentanoic Acid Esters from Levulinic Acid

CatalystAlcoholTemperature (°C)Pressure (bar)Reaction Time (h)Yield (%)Reference
Ru-Ni/MMT- (to GVL)15017.2591 (GVL)[2]
Pt-Mo/HAP- (to 1,4-pentanediol)120306High[3]
Cu-Ni/Al2O3Ethanol180--High[4]
Pd/CVarious Alcohols200-22069-54-77[5][6]

Table 2: Synthesis of 5-Hydroxypentanoic Acid from Furoic Acid

Catalyst SystemSolventTemperature (°C)Pressure (MPa)Reaction Time (h)Yield (%)Reference
Supported Noble Metal + Metal Oxide/HeteropolyacidWater-1-6-up to 97[1]

Table 3: Multi-step Synthesis of Chiral Methyl 5-(4-fluorophenyl)-5-hydroxypentanoate

StepReactantsReagentsTemperature (°C)Reaction Time (h)Yield (%)Reference
AcylationFluorobenzene, Glutaric anhydrideAlCl₃, Dichloromethane (B109758)-20 to 03-6-[7]
Reduction5-(4-fluorophenyl)-5-oxopentanoic acidNaBH₄, Methanol (B129727)-205-7-[7]
Cyclization5-(4-fluorophenyl)-5-hydroxypentanoic acidThionyl chloride-10 to 402-3-[7]
Alcoholysis6-(4-fluorophenyl)-tetrahydropyran-2-oneMethyllithium (B1224462), Diethyl ether-78 to -601-2Overall high[7]

Experimental Protocols

Protocol 1: General Procedure for Hydrogenation of Levulinic Acid to γ-Valerolactone
  • Reactor Setup: A high-pressure autoclave reactor equipped with a magnetic stirrer, pressure gauge, and temperature controller is used.

  • Charging the Reactor: The reactor is charged with levulinic acid, a solvent (e.g., water or dioxane), and the chosen heterogeneous catalyst (e.g., 0.5 wt% Ru-5 wt% Ni/MMT).[2]

  • Purging: The reactor is sealed and purged multiple times with an inert gas (e.g., nitrogen) to remove air, followed by purging with hydrogen.

  • Reaction Conditions: The reactor is heated to the desired temperature (e.g., 150 °C) and pressurized with hydrogen to the target pressure (e.g., 17.2 bar).[2] The reaction mixture is stirred vigorously for the specified duration (e.g., 5 hours).[2]

  • Work-up: After cooling and depressurizing the reactor, the catalyst is separated by filtration. The solvent is removed under reduced pressure, and the resulting GVL can be purified by distillation.

Protocol 2: General Procedure for Fischer Esterification of 5-Hydroxypentanoic Acid
  • Reaction Setup: A round-bottom flask is fitted with a reflux condenser.

  • Mixing Reagents: 5-hydroxypentanoic acid is dissolved in an excess of the desired alcohol (e.g., ethanol), which also serves as the solvent. A catalytic amount of a strong acid (e.g., sulfuric acid or tosic acid) is carefully added.

  • Reaction: The mixture is heated to reflux and maintained at this temperature for several hours to drive the equilibrium towards the ester product.[8] The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude ester, which can be further purified by distillation.

Protocol 3: Synthesis of Chiral Methyl 5-(4-fluorophenyl)-5-hydroxypentanoate

This multi-step synthesis requires careful control of reaction conditions at each stage as detailed in the patent literature.[7]

  • Friedel-Crafts Acylation: A solution of glutaric anhydride in dichloromethane is added dropwise to a mixture of aluminum trichloride (B1173362) in dichloromethane at -20 to 0 °C. Fluorobenzene is then added, and the reaction is maintained for 3-6 hours.

  • Reduction: The resulting 5-(4-fluorophenyl)-5-oxopentanoic acid is reduced using sodium borohydride (B1222165) in methanol at -20 °C for 5-7 hours.

  • Cyclization: The obtained 5-(4-fluorophenyl)-5-hydroxypentanoic acid is treated with thionyl chloride at -10 to 40 °C for 2-3 hours to form the corresponding lactone.

  • Alcoholysis: The lactone is dissolved in diethyl ether and cooled to -78 to -60 °C. A solution of methyllithium in diethyl ether is added dropwise, and the reaction is stirred for 1-2 hours. The reaction is quenched with an aqueous ammonium (B1175870) chloride solution to yield the target chiral ester.

Visualizing the Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthesis routes.

Fischer_Esterification HPA 5-Hydroxypentanoic Acid Ester 5-Hydroxypentanoic Acid Ester HPA->Ester + R-OH ROH Alcohol (R-OH) ROH->Ester H2O Water Ester->H2O + H₂O Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Ester

Caption: Fischer esterification of 5-hydroxypentanoic acid.

Levulinic_Acid_Route LA Levulinic Acid HPA 4-Hydroxypentanoic Acid LA->HPA Hydrogenation GVL γ-Valerolactone (GVL) HPA->GVL Intramolecular Esterification Ester 5-Hydroxypentanoic Acid Ester GVL->Ester Ring-Opening Esterification ROH Alcohol (R-OH) ROH->Ester H2 H₂ H2->HPA Catalyst1 Hydrogenation Catalyst (e.g., Ru/C) Catalyst1->HPA Catalyst2 Esterification Catalyst Catalyst2->Ester

Caption: Synthesis from levulinic acid via GVL intermediate.

Furoic_Acid_Route FA Furoic Acid HPA 5-Hydroxypentanoic Acid FA->HPA Hydrodeoxygenation Ester 5-Hydroxypentanoic Acid Ester HPA->Ester Esterification ROH Alcohol (R-OH) ROH->Ester H2 H₂ H2->HPA Catalyst1 Hydrodeoxygenation Catalyst Catalyst1->HPA Catalyst2 Esterification Catalyst Catalyst2->Ester

Caption: Synthesis pathway from furoic acid.

Chemical_Synthesis_Route Start Fluorobenzene + Glutaric Anhydride KetoAcid 5-(4-fluorophenyl)-5- oxopentanoic Acid Start->KetoAcid Friedel-Crafts Acylation HydroxyAcid 5-(4-fluorophenyl)-5- hydroxypentanoic Acid KetoAcid->HydroxyAcid Reduction Lactone 6-(4-fluorophenyl)- tetrahydropyran-2-one HydroxyAcid->Lactone Cyclization Ester Chiral Methyl 5-(4-fluorophenyl) -5-hydroxypentanoate Lactone->Ester Alcoholysis Reagent1 AlCl₃ Reagent1->KetoAcid Reagent2 NaBH₄ Reagent2->HydroxyAcid Reagent3 SOCl₂ Reagent3->Lactone Reagent4 CH₃Li Reagent4->Ester

Caption: Multi-step chemical synthesis of a chiral ester.

References

A Comparative Guide to Methyl 5-Hydroxypentanoate as a Bio-Based Polyester Monomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing demand for sustainable and biocompatible polymers has spurred research into novel, bio-based monomers that can serve as alternatives to traditional petroleum-derived feedstocks. One such candidate is Methyl 5-hydroxypentanoate (B1236267) (M5HP), a derivative of 5-hydroxypentanoic acid, which can be obtained from renewable resources. This guide provides an objective comparison of polyesters derived from M5HP's corresponding lactone (δ-valerolactone) against those synthesized from leading commercial monomers such as ε-caprolactone, lactic acid, and butylene succinate. The data presented is compiled from scientific literature to assist in evaluating its potential for applications ranging from biomedical devices to sustainable packaging.

Monomer and Polymer Overview

Methyl 5-hydroxypentanoate serves as a precursor to δ-valerolactone (DVL), which undergoes ring-opening polymerization (ROP) to form poly(δ-valerolactone) (PDVL). This places PDVL in the family of aliphatic polyesters, inviting direct comparison with well-established materials like poly(ε-caprolactone) (PCL), polylactic acid (PLA), and poly(butylene succinate) (PBS). These polymers are renowned for their biodegradability and biocompatibility, making them staples in the medical and pharmaceutical industries.[1]

Quantitative Performance Benchmarking

The performance of a polyester (B1180765) is largely defined by its thermal and mechanical properties. These characteristics dictate its processability, structural integrity, and suitability for specific applications. The following tables summarize key quantitative data for PDVL and its commercial counterparts.

Table 1: Comparison of Monomer Properties
PropertyThis compoundε-CaprolactoneLactic AcidButylene Succinate*
Molecular Formula C₆H₁₂O₃[2]C₆H₁₀O₂C₃H₆O₃C₄H₆O₄
Molecular Weight ( g/mol ) 132.16[2]114.1490.08118.09
Polymer Abbreviation PDVLPCLPLAPBS
Source Bio-based precursorPetroleum-basedBio-based (fermentation)Bio-based/Petroleum-based

*Data for Succinic Acid, the precursor to Butylene Succinate.

Table 2: Comparison of Polymer Thermal & Mechanical Properties
PropertyPoly(δ-valerolactone) (PDVL)Poly(ε-caprolactone) (PCL)Polylactic Acid (PLA)Poly(butylene succinate) (PBS)
Glass Transition Temp. (Tg) -63 °C[3]-60 °C60–65 °C[4]-45 to -10 °C[5]
Melting Temp. (Tm) 58 °C[3]59–64 °C150–180 °C[4]90–120 °C[5]
Tensile Strength (MPa) Lower than PCL[3]17.8 - 20.0[6][7]50 - 70[8][9]18.6 - 35[5][10]
Young's Modulus (GPa) Lower than PCL[3]0.44[6]2.7–16[4]0.3 - 0.5[5]
Elongation at Break (%) Data not readily available>400[6]<10[4]>300[5]

Experimental Protocols

Detailed and standardized methodologies are critical for accurate and reproducible benchmarking of polymer properties. The following are protocols for key experiments based on established ASTM standards.

Protocol 1: Determination of Thermal Properties via DSC

Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polyesters.

Standard: Based on ASTM D3418 - Standard Test Method for Transition Temperatures of Polymers By Differential Scanning Calorimetry.[11][12]

Methodology:

  • A sample of the polymer (10-15 mg) is hermetically sealed in an aluminum pan.[13]

  • An empty, sealed aluminum pan is used as a reference.

  • The sample is placed in a Differential Scanning Calorimeter (DSC).

  • The sample is subjected to a heat-cool-heat cycle to erase any prior thermal history.

    • First Heating Scan: Heat from ambient temperature to a temperature above the expected melting point (e.g., 200°C for PLA) at a rate of 10°C/min.[13]

    • Cooling Scan: Cool the sample to a low temperature (e.g., -80°C) at a controlled rate (e.g., 10°C/min).

    • Second Heating Scan: Heat the sample again at a rate of 10°C/min for Tm determination or 20°C/min for Tg determination.[13]

  • The glass transition temperature (Tg) is determined from the midpoint of the inflection in the heat flow curve during the second heating scan.

  • The melting temperature (Tm) is determined from the peak of the endothermic melting event on the second heating scan.

Protocol 2: Determination of Tensile Properties

Objective: To measure the Tensile Strength, Young's Modulus, and Elongation at Break of thin polymer films.

Standard: Based on ASTM D882 - Standard Test Method for Tensile Properties of Thin Plastic Sheeting.[1][14]

Methodology:

  • Prepare thin film specimens of the polymer with a uniform width (e.g., 10 mm) and thickness (<1.0 mm). The length should be at least 50 mm longer than the grip separation.[15]

  • Ensure specimens are free from nicks and cuts that could cause premature failure.[1]

  • Condition the specimens at a standard temperature and humidity (23 ± 2 °C and 50 ± 5 % RH) for at least 40 hours prior to testing.[15]

  • Mount the specimen in the grips of a universal testing machine.

  • Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen ruptures.[15]

  • Record the force and extension data throughout the test.

  • Calculate the following properties:

    • Tensile Strength: The maximum stress applied before the specimen ruptures.

    • Young's Modulus: The slope of the initial linear portion of the stress-strain curve.

    • Elongation at Break: The percentage increase in length of the specimen at the point of rupture.

Visualizing the Synthesis Workflow

The primary route to synthesizing these aliphatic polyesters is through the Ring-Opening Polymerization (ROP) of their respective cyclic ester monomers. The diagrams below illustrate this general workflow.

Synthesis_Workflow cluster_M5HP M5HP Route cluster_Commercial Commercial Monomer Route (Example) M5HP This compound DVL δ-Valerolactone (DVL) M5HP->DVL Cyclization PDVL Poly(δ-valerolactone) (PDVL) DVL->PDVL ROP Characterization Thermal & Mechanical Characterization PDVL->Characterization Testing eCL ε-Caprolactone (ε-CL) PCL Poly(ε-caprolactone) (PCL) eCL->PCL ROP PCL->Characterization Testing

Fig 1. Polymer synthesis workflow from M5HP and a commercial monomer.

The logical relationship for comparing the final polymers based on their monomer origin is depicted below.

Comparison_Logic Monomer_Bio Bio-Based Monomer (from M5HP) Polymer_Bio Resulting Polyester (PDVL) Monomer_Bio->Polymer_Bio Polymerization Monomer_Comm Commercial Monomer (e.g., ε-Caprolactone) Polymer_Comm Resulting Polyester (PCL) Monomer_Comm->Polymer_Comm Polymerization Properties Performance Properties (Thermal, Mechanical, Biodegradability) Polymer_Bio->Properties determines Polymer_Comm->Properties determines

Fig 2. Logical flow from monomer source to final polymer properties.

Conclusion

Poly(δ-valerolactone), derived from the bio-based precursor this compound, presents thermal and mechanical properties that position it as a soft and flexible polyester, similar to PCL, with a low glass transition temperature. Its melting point is also in a similar range to PCL. However, its mechanical strength appears to be lower.[3] In contrast, PLA is a much more rigid and brittle material with a significantly higher glass transition temperature and tensile strength, making it suitable for applications requiring structural integrity.[4] PBS offers a balance of properties, exhibiting good ductility like PCL but with a higher melting point.[5]

The choice of monomer ultimately depends on the specific requirements of the application. PDVL's characteristics suggest it could be a viable, sustainable alternative in applications where high flexibility is desired and high tensile strength is not a critical factor, such as in soft tissue engineering or as a toughening agent in blends with more brittle biopolymers. Further research focusing on direct, controlled comparative studies is necessary to fully elucidate its performance profile and optimize its synthesis for targeted applications in the biomedical and pharmaceutical fields.

References

Stability studies of Methyl 5-hydroxypentanoate under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the stability of Methyl 5-hydroxypentanoate (B1236267) under various stress conditions. Due to the limited availability of direct stability studies on this specific molecule, this guide leverages data from structurally similar compounds, namely methyl pentanoate and methyl lactate (B86563), to provide a comprehensive overview of its expected stability profile. The information presented herein is intended to guide researchers in designing and executing stability studies for drug development and formulation.

Comparative Stability Profile

The stability of Methyl 5-hydroxypentanoate is benchmarked against its non-hydroxylated analog, methyl pentanoate, and a shorter-chain hydroxy ester, methyl lactate. The presence of both a methyl ester and a primary hydroxyl group in this compound dictates its degradation pathways.

Stability ConditionThis compound (Expected)Methyl Pentanoate (Analogue)Methyl Lactate (Analogue)
Acidic Hydrolysis Susceptible to degradation, likely forming 5-hydroxypentanoic acid and methanol.Undergoes hydrolysis to pentanoic acid and methanol.Degrades to lactic acid and methanol.
Alkaline Hydrolysis Highly susceptible to rapid degradation into the corresponding carboxylate salt and methanol.Rapidly hydrolyzes to the pentanoate salt and methanol.Rapidly hydrolyzes to the lactate salt and methanol.
Oxidative Stress The primary hydroxyl group is a potential site for oxidation, leading to an aldehyde or carboxylic acid. The ester group is comparatively stable.Generally stable to oxidation under mild conditions.[1][2]The secondary hydroxyl group can be oxidized to a ketone.
Thermal Stress Degradation is expected at elevated temperatures, potentially through intramolecular transesterification to form γ-valerolactone and methanol, or other decomposition pathways.Stable at moderate temperatures, with decomposition occurring at higher temperatures.Can undergo thermal degradation to form various products.[3][4][5]
Photostability Expected to be relatively stable to light exposure in the absence of photosensitizers, similar to other simple aliphatic esters.Generally considered photostable under normal storage conditions.Generally considered photostable.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[6][7][8] The following are detailed protocols for subjecting this compound to various stress conditions, based on ICH guidelines.[9][10][11][12][13][14]

Hydrolytic Degradation
  • Objective: To assess the stability of this compound in acidic, basic, and neutral aqueous solutions.

  • Procedure:

    • Prepare three sets of solutions of this compound (e.g., 1 mg/mL) in:

      • 0.1 N Hydrochloric Acid (Acidic Condition)

      • 0.1 N Sodium Hydroxide (Alkaline Condition)

      • Purified Water (Neutral Condition)

    • Store the solutions at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24, 48, 72 hours).

    • At each time point, withdraw an aliquot, neutralize it if necessary (the acidic solution with a base and the alkaline solution with an acid), and dilute with a suitable solvent to the target concentration for analysis.

    • Analyze the samples using a validated stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.

Oxidative Degradation
  • Objective: To evaluate the susceptibility of this compound to oxidation.

  • Procedure:

    • Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.

    • Add a solution of 3% hydrogen peroxide.

    • Store the solution at room temperature for a specified period (e.g., 24 hours), protected from light.

    • At the end of the exposure period, quench any remaining hydrogen peroxide (e.g., with sodium bisulfite).

    • Analyze the sample by HPLC to quantify the degradation and identify oxidation products.

Thermal Degradation
  • Objective: To investigate the effect of heat on the solid-state and solution stability of this compound.

  • Procedure:

    • Solid State:

      • Place a known amount of solid this compound in a controlled temperature oven (e.g., 70°C).

      • After a defined period (e.g., 7 days), remove the sample, allow it to cool, and prepare a solution of known concentration.

      • Analyze by HPLC.

    • Solution State:

      • Prepare a solution of this compound in a suitable solvent.

      • Store the solution at an elevated temperature (e.g., 70°C) for a specified duration.

      • Cool the solution and analyze by HPLC.

Photolytic Degradation
  • Objective: To assess the stability of this compound upon exposure to light.

  • Procedure:

    • Expose a solution of this compound (in a phototransparent container) and a solid sample to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9][14]

    • Simultaneously, store a control sample, protected from light (e.g., wrapped in aluminum foil), under the same temperature and humidity conditions.

    • After the exposure period, analyze both the exposed and control samples by HPLC to determine the extent of photodegradation.

Visualizing Experimental Workflow and Degradation Pathways

To aid in the understanding of the experimental process and potential chemical transformations, the following diagrams are provided.

Stability_Study_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Forced Degradation Conditions cluster_analysis Analysis start This compound solution Prepare Solution (1 mg/mL) start->solution solid Solid Sample start->solid acid Acidic (0.1N HCl, 60°C) solution->acid base Alkaline (0.1N NaOH, 60°C) solution->base oxidative Oxidative (3% H2O2, RT) solution->oxidative photo Photolytic (ICH Q1B) solution->photo thermal Thermal (70°C) solid->thermal hplc HPLC Analysis acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc characterization Characterize Degradants hplc->characterization

Figure 1. Experimental workflow for the forced degradation study of this compound.

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_thermal Thermal Degradation MHP This compound HPA 5-Hydroxypentanoic Acid MHP->HPA Acid/Base MeOH1 Methanol MHP->MeOH1 Acid/Base Aldehyde Methyl 5-oxopentanoate MHP->Aldehyde Mild Oxidant GVL γ-Valerolactone MHP->GVL Heat MeOH2 Methanol MHP->MeOH2 Heat CarboxylicAcid Methyl 5-carboxypentanoate Aldehyde->CarboxylicAcid Strong Oxidant

Figure 2. Potential degradation pathways of this compound under stress conditions.

References

Safety Operating Guide

Navigating the Disposal of Methyl 5-hydroxypentanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of Methyl 5-hydroxypentanoate (B1236267), ensuring the protection of personnel and the environment. This document outlines immediate safety considerations, step-by-step disposal procedures, and waste characterization.

For researchers, scientists, and drug development professionals, the proper management of chemical waste is a critical component of laboratory safety and regulatory compliance. Methyl 5-hydroxypentanoate, a combustible liquid and irritant, requires careful handling and disposal to mitigate risks. This guide provides a comprehensive overview of the necessary procedures.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Key safety information indicates that this compound is a combustible liquid that can cause skin and serious eye irritation, as well as potential respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. All handling of this chemical should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Waste Characterization and Classification

Proper disposal begins with accurate waste characterization. Due to its properties, this compound is classified as a hazardous waste. Below is a summary of its key hazard classifications.

ParameterClassification/CodeDescription
RCRA Waste Code D001Ignitable Waste (Flash point < 140°F / 60°C).[1][2]
GHS Hazard Statements H227Combustible liquid.
H315Causes skin irritation.[3]
H319Causes serious eye irritation.[3]
H335May cause respiratory irritation.[3]

In the United States, chemical waste generators must comply with the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).

Step-by-Step Disposal Protocol

Disposal of this compound must be handled through your institution's Environmental Health and Safety (EHS) program or a licensed chemical waste disposal contractor. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

  • Waste Identification and Segregation :

    • Clearly label a dedicated waste container as "Hazardous Waste: this compound".

    • Do not mix with other waste streams, particularly incompatible chemicals such as strong oxidizing agents, acids, or bases, to prevent violent reactions.

  • Containerization :

    • Use a chemically resistant container with a secure, leak-proof lid. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.

    • Ensure the container is in good condition, free from cracks or damage.

    • Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.

  • Storage :

    • Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area.

    • This storage area should be away from heat, sparks, and open flames.

    • Store in a flammable storage cabinet if available.

  • Arrange for Professional Disposal :

    • Contact your institution's EHS department to schedule a hazardous waste pickup.

    • Provide them with a completed hazardous waste tag that includes the full chemical name, quantity, and associated hazards.

Experimental Protocols: Potential Pre-Treatment via Hydrolysis

While professional disposal of the unaltered chemical is the standard and recommended procedure, in some research contexts, chemical transformation to a less hazardous substance may be explored. A common method for ester degradation is hydrolysis. The following is a general procedure for the base-catalyzed hydrolysis of an ester.

Objective : To hydrolyze this compound into 5-hydroxypentanoic acid and methanol.

Disclaimer : This procedure is for informational purposes only and should be conducted by a trained chemist. The resulting waste stream must still be evaluated for hazardous characteristics and disposed of in accordance with all applicable regulations.

Materials :

  • This compound waste

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 3 M)

  • Stir plate and stir bar

  • Beaker or round-bottom flask

  • pH indicator strips

  • Dilute hydrochloric acid (HCl) for neutralization

Procedure :

  • In a chemical fume hood, place the this compound waste into a beaker with a stir bar.

  • Slowly add an excess of 3 M sodium hydroxide solution while stirring. The hydrolysis of an ester by a base is also known as saponification.

  • Gently heat the mixture to accelerate the reaction, if necessary. Use a heating mantle, not an open flame.

  • Allow the reaction to proceed until the ester is fully hydrolyzed. This can be monitored by techniques such as thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the excess sodium hydroxide by slowly adding dilute hydrochloric acid. Monitor the pH with indicator strips until it is neutral (pH ~7).

  • The resulting aqueous solution containing sodium 5-hydroxypentanoate, methanol, and sodium chloride must be collected as hazardous waste. The presence of methanol, a flammable and toxic substance, necessitates that this mixture be disposed of through your EHS office.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste identify Identify Hazards: - Combustible (H227) - Skin/Eye Irritant (H315, H319) - Respiratory Irritant (H335) start->identify classify Classify as Hazardous Waste (RCRA Code: D001) identify->classify no_drain Prohibited Disposal: - NO Drain Disposal - NO Trash Disposal classify->no_drain segregate Segregate from Incompatible Waste no_drain->segregate containerize Use a Labeled, Sealed, Chemically Resistant Container segregate->containerize store Store in a Ventilated, Cool, Designated Area containerize->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Professional Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Methyl 5-hydroxypentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This guide provides critical safety and logistical information for the handling of Methyl 5-hydroxypentanoate (B1236267), tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is essential for ensuring personal safety and maintaining the integrity of experimental work.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure to Methyl 5-hydroxypentanoate. The following table summarizes the recommended equipment.

PPE CategoryItemSpecifications and Remarks
Eye and Face Protection Safety GogglesChemical splash goggles providing a tight seal around the eyes are required to protect from splashes and potential fumes. A face shield should be worn over goggles when there is a significant risk of splashing.[1]
Hand Protection Chemical-Resistant GlovesNitrile gloves are generally recommended for handling esters. However, nitrile has poor resistance to some esters, and breakthrough can occur. Gloves should be changed immediately if they become contaminated. Always inspect gloves for tears or punctures before use. Specific breakthrough time data for this compound is not readily available.
Body Protection Laboratory CoatA flame-resistant lab coat that is fully buttoned is necessary to protect skin and clothing from spills. For larger quantities or an increased risk of splashing, a chemical-resistant apron is recommended.
Respiratory Protection Fume Hood or RespiratorAll handling of this compound should be conducted in a certified chemical fume hood to minimize the inhalation of vapors.[1] If a fume hood is not available or its use is not feasible, a respirator appropriate for organic vapors should be used.
Foot Protection Closed-Toe ShoesSturdy, closed-toe shoes must be worn at all times within the laboratory to protect against spills and falling objects.

Operational Plan: From Receipt to Disposal

A systematic approach to managing this compound is crucial for safety and procedural consistency.

Receiving and Storage

Upon receipt, visually inspect the container for any signs of damage or leaks. The compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials such as strong oxidizing agents.[1]

Handling and Use

Always handle this compound within a certified chemical fume hood to control vapor inhalation.[1] Avoid direct contact with skin and eyes by wearing the appropriate PPE. Eating, drinking, and smoking are strictly prohibited in the laboratory. It is imperative to wash hands thoroughly with soap and water after handling the chemical.

Spill Management

In the event of a small spill, alert others in the vicinity. Absorb the spill using an inert material such as vermiculite, dry sand, or earth.[1] The contaminated absorbent material should then be collected and placed into a sealed, labeled container for chemical waste disposal.

Disposal Plan

All waste containing this compound, including contaminated consumables like gloves and absorbent materials, must be treated as chemical waste.

  • Waste Collection: Collect all waste in a clearly labeled, sealed, and chemically compatible waste container.

  • Waste Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.

Experimental Workflow and Safety Procedures

The following diagrams illustrate the key workflows for handling this compound.

HandlingWorkflow Handling and Use Workflow cluster_prep Preparation cluster_exp Experimentation cluster_post Post-Experiment p1 Don Appropriate PPE p2 Work in Fume Hood p1->p2 p3 Inspect Chemical Container p2->p3 e1 Dispense Required Amount p3->e1 Proceed to Experiment e2 Perform Experimental Procedure e1->e2 e3 Monitor for Spills or Splashes e2->e3 c1 Segregate Chemical Waste e3->c1 End of Experiment c2 Clean Work Area c1->c2 c3 Wash Hands Thoroughly c2->c3

Caption: A flowchart illustrating the standard operating procedure for handling this compound.

DisposalWorkflow Waste Disposal Workflow cluster_collection Waste Collection cluster_storage Waste Storage cluster_disposal Final Disposal w1 Collect Contaminated Materials (Gloves, Tips, etc.) w2 Place in Labeled, Sealed Waste Container w1->w2 s1 Store in Designated Secure Area w2->s1 Transfer to Storage s2 Away from Incompatible Materials s1->s2 d1 Contact EHS or Licensed Waste Contractor s2->d1 Ready for Disposal d2 Arrange for Pickup d1->d2

References

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